2-Chloro-4,5-dimethoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBJNXLHDMIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299376 | |
| Record name | 2-Chloro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18093-05-5 | |
| Record name | 18093-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde
Introduction
2-Chloro-4,5-dimethoxybenzaldehyde, registered under CAS number 18093-05-5, is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and steric properties that are instrumental in the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its applications in the development of pharmacologically active compounds, particularly isoquinoline alkaloids and analogues of Prazosin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18093-05-5 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [3] |
| Molecular Weight | 200.62 g/mol | [4] |
| Appearance | Off-white to slightly yellow crystalline powder | |
| Melting Point | 56-60 °C | [5] |
| SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OC | [4] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic compounds.[6][7] This reaction is particularly well-suited for the synthesis of this compound from an appropriately substituted benzene derivative. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic aromatic substitution with the starting material.
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 1-chloro-2,3-dimethoxybenzene.
Materials:
-
1-chloro-2,3-dimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done cautiously as the reaction can be exothermic.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehydic proton (-CHO) |
| ~7.3 | s | 1H | Aromatic proton |
| ~7.0 | s | 1H | Aromatic proton |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehydic carbon (C=O) |
| ~155 | Aromatic carbon attached to -OCH₃ |
| ~150 | Aromatic carbon attached to -OCH₃ |
| ~128 | Aromatic carbon |
| ~125 | Aromatic carbon attached to -Cl |
| ~115 | Aromatic carbon |
| ~110 | Aromatic carbon |
| ~56 | Methoxy carbon (-OCH₃) |
| ~55 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2850-2750 | Medium | C-H stretch | Aldehyde |
| ~1685 | Strong | C=O stretch | Aldehyde |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250, ~1030 | Strong | C-O stretch | Aryl ether |
| ~800-600 | Medium-Strong | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 200/202 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |
| 199/201 | Loss of a hydrogen radical ([M-H]⁺) |
| 171/173 | Loss of a formyl radical ([M-CHO]⁺) |
| 156 | Loss of a formyl radical and a methyl radical |
Applications in Drug Development
This compound is a valuable building block in the synthesis of heterocyclic compounds with potential biological activity. Its utility is particularly evident in the construction of isoquinoline alkaloids and as a precursor for analogues of the antihypertensive drug, Prazosin.
Synthesis of Isoquinoline Scaffolds
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. This compound can be employed in this reaction to generate substituted tetrahydroisoquinoline scaffolds, which are common motifs in a wide range of natural products and pharmaceuticals.
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An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific physicochemical properties that are critical for its reactivity and application in medicinal chemistry, materials science, and agrochemical development. An in-depth understanding of its physical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by established experimental protocols for their determination.
Core Physicochemical Properties
A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in research and development. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 18093-05-5 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Data not available in searched sources | - |
| Boiling Point | Data not available in searched sources | - |
| Solubility | Expected to be soluble in common organic solvents such as diethyl ether, ethyl acetate, and chloroform. Sparingly soluble in water. | [4] |
| Density | Data not available in searched sources | - |
| Linear Retention Index (LRI) | 1557 (on a ZB-5 column) | [5] |
It is important to note that while some properties are readily available from supplier and database information, experimentally determined values for melting point, boiling point, and quantitative solubility remain elusive in readily accessible literature. The provided solubility information is based on the general behavior of benzaldehyde and its substituted derivatives[4].
Experimental Characterization Protocols
The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded as the melting range.
-
Solubility Assessment
Causality: Understanding the solubility profile of this compound in various solvents is crucial for its use in reactions, purifications (e.g., recrystallization), and formulations. The "like dissolves like" principle generally applies, suggesting that this moderately polar compound will be soluble in a range of organic solvents.
Protocol (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure:
-
To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound at a controlled temperature (e.g., 25°C).
-
Vortex the mixture for a set period (e.g., 1 minute).
-
Visually inspect for the complete dissolution of the solid.
-
If the solid dissolves, add another weighed portion and repeat until the solution is saturated.
-
Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).
-
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying functional groups.
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.
Protocol (Sample Preparation):
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure:
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Logical Workflow and Data Visualization
The systematic characterization of a chemical compound follows a logical progression. The following diagram, generated using Graphviz, illustrates the workflow for determining the physical properties of this compound.
Safety and Handling
While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, it is prudent to treat this compound with appropriate care. As a chlorinated aromatic aldehyde, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined robust experimental protocols for the determination of currently unavailable data. For researchers and developers, a thorough characterization of this compound is a critical first step in unlocking its full potential in synthetic applications. The methodologies described herein provide a clear and reliable path to obtaining the necessary physical data to drive innovation.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Solubility of Things. (n.d.). Benzaldehyde.
- CORE. (n.d.). Identification and Quantification of Cork Off-flavor Compounds in Natural Cork Stoppers by Multidimensional Gas Chromatographic Methods.
- ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
- PubMed. (n.d.). Strategies for the analysis of chlorinated lipids in biological systems.
- PubChem. (n.d.). Benzaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Semantic Scholar. (n.d.). Figure 2 from Vibrational spectroscopic analysis of 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione.
- Scribd. (n.d.). Organic Chemistry Short Notes.
- PubMed Central. (n.d.). Approaches for the Analysis of Chlorinated Lipids.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIPER-Guwahati. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.
- Royal Society of Chemistry. (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- ResearchGate. (2024, April 26). (PDF) Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4.
- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-.
- Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- ResearchGate. (2025, August 10). (PDF) Analysis of chlorinated paraffins in cutting fluids and sealing materials by carbon skeleton reaction gas chromatography.
- MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.
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A Senior Application Scientist's Guide to 2-Chloro-4,5-dimethoxybenzaldehyde: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Versatile Benzaldehyde
2-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde whose strategic importance in organic synthesis is anchored by the unique electronic and steric properties conferred by its substituents. The electron-donating methoxy groups at the C4 and C5 positions activate the benzene ring, while the electron-withdrawing chloro and aldehyde groups provide regiochemical control and versatile handles for further chemical transformations. This distinct substitution pattern makes it a crucial precursor, particularly in the synthesis of isoquinoline alkaloids, a class of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Understanding the synthesis, analytical characterization, and reactivity of this intermediate is paramount for chemists aiming to construct complex molecular architectures for drug discovery and development. This guide provides an in-depth, experience-driven perspective on the core methodologies and applications associated with this valuable chemical building block.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the foundation of its effective and safe utilization. The data presented below are compiled from authoritative chemical information repositories.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18093-05-5 | [3][4] |
| Molecular Formula | C₉H₉ClO₃ | [3] |
| Molecular Weight | 200.62 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 69-71 °C (approx.) | [6] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Insoluble in water. | |
| SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OC | [3] |
| InChI Key | SAWHDJTZESXNMM-UHFFFAOYSA-N | [6] |
Hazard Identification and Safe Handling
From a safety perspective, this compound is classified as harmful and an irritant. Adherence to rigorous safety protocols is non-negotiable.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
-
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][9]
-
Handling: Avoid dust formation and accumulation.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9] Keep containers tightly closed.
-
Synthesis and Purification: A Practical Approach
The most direct and common synthesis of this compound involves the electrophilic chlorination of 3,4-dimethoxybenzaldehyde (veratraldehyde). The rationale for this approach is the high electron density of the veratraldehyde ring, which makes it susceptible to electrophilic attack. The methoxy groups are ortho-, para-directing; the C5 position (para to the C4-methoxy and ortho to the C3-methoxy) is highly activated and sterically accessible, leading to regioselective chlorination.
Experimental Protocol: Chlorination of Veratraldehyde
This protocol is a representative method. Causality: The choice of solvent (e.g., acetic acid or a chlorinated solvent) is critical to solubilize the starting material and manage reaction temperature. The chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), is chosen for its reactivity and handling characteristics. The reaction is typically run at or below room temperature to control the reaction rate and prevent over-chlorination.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve veratraldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or glacial acetic acid).
-
Inert Atmosphere: Purge the system with nitrogen. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This temperature control is vital to moderate the exothermic reaction and enhance selectivity.
-
Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride, ~1.1 equivalents) dropwise to the stirred solution over 30-60 minutes. The slow addition prevents a rapid temperature increase.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the veratraldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cautiously pour the mixture into cold water or an ice slurry to quench any unreacted chlorinating agent.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization: Structure Confirmation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly diagnostic. Key expected signals (in CDCl₃) include:
-
A singlet for the aldehydic proton (~9.8-10.4 ppm).
-
Two singlets for the aromatic protons. Due to the substitution pattern, they appear as isolated singlets rather than coupled doublets.
-
Two distinct singlets for the two methoxy group protons (~3.9-4.0 ppm), confirming their non-equivalent chemical environments.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the aldehyde (~188-190 ppm), the six aromatic carbons, and the two methoxy carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information.
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.
-
Bands around 2850-2750 cm⁻¹ (C-H stretch of the aldehyde).
-
Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
-
A C-Cl stretching band typically appears in the fingerprint region (~700-800 cm⁻¹).
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 200. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence of chlorination.
Analytical Workflow Diagram
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- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde for Advanced Research Applications
Introduction
2-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the scientific community, particularly those engaged in medicinal chemistry, drug discovery, and advanced organic synthesis. As a functionalized building block, it provides a unique combination of reactive sites: a versatile aldehyde group, electron-donating methoxy substituents, and a strategically placed chlorine atom. This distinct substitution pattern allows for the precise modification of molecular scaffolds, enabling researchers to systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
This technical guide offers an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed and mechanistically explained synthesis protocol, its applications as a key intermediate, and essential safety protocols. The content herein is curated for researchers, scientists, and drug development professionals who require a reliable and comprehensive understanding of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The identity, purity, and structural integrity of this compound must be unequivocally confirmed before its deployment in a reaction sequence.
Core Physicochemical Properties
All quantitative data for this compound are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| CAS Number | 18093-05-5 | [1][3] |
| Appearance | Solid (Form may vary) | [4] |
| Purity | ≥95-97% (Typical commercial grade) | [1][4] |
| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OC | [1] |
Anticipated Spectroscopic Signature
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A singlet for the aldehyde proton (-CHO) at approximately δ 9.8-10.2 ppm.
-
Two distinct singlets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two non-equivalent aromatic protons on the benzene ring.
-
Two sharp singlets, each integrating to 3 protons, for the two diastereotopic methoxy groups (-OCH₃) around δ 3.9-4.1 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of all nine carbon atoms, including the characteristic aldehyde carbonyl carbon signal downfield (δ >185 ppm), four aromatic carbons in the δ 110-160 ppm range (two of which are oxygenated), the carbon bearing the chlorine atom, and the two methoxy carbons around δ 56 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. Expected absorption bands include:
-
A strong, sharp C=O stretch for the aldehyde at ~1680-1700 cm⁻¹.
-
C-O-C stretches for the methoxy groups in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C=C stretching bands around 1500-1600 cm⁻¹.
-
A C-Cl stretch, typically found in the 600-800 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 200. A characteristic isotopic pattern (M+2) at m/z ≈ 202 with an intensity of about one-third of the M⁺ peak would confirm the presence of a single chlorine atom.
Synthesis and Mechanistic Insights
The most logical and widely adopted method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[5][6] This approach is highly effective for introducing an aldehyde group onto precursors such as 1-chloro-3,4-dimethoxybenzene.
Retrosynthetic Analysis & Strategy
The target molecule, this compound, can be disconnected at the C-CHO bond. This retrosynthetic step points directly to an electrophilic aromatic substitution (formylation) on the 1-chloro-3,4-dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing. Given that the para position to the C4-methoxy group is blocked by the C1-chlorine, and the ortho position (C3) is sterically unhindered, the formylation is expected to proceed regioselectively at the C6 position, which is ortho to the C5-methoxy group and para to the C2-chlorine, leading to the desired product.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a robust method for the synthesis of this compound.
Reagents & Equipment:
-
1-Chloro-3,4-dimethoxybenzene (starting material)
-
Phosphorus oxychloride (POCl₃, Vilsmeier reagent component)
-
N,N-Dimethylformamide (DMF, Vilsmeier reagent component and solvent)
-
Dichloromethane (DCM, extraction solvent)
-
Sodium acetate solution (aqueous, for workup)
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation (Self-Validating System):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent, a chloromethyleneiminium salt) is a key visual checkpoint for a successful reaction initiation.[7]
-
Causality: The reaction between DMF and POCl₃ generates the highly electrophilic Vilsmeier reagent, which is the active formylating agent in this electrophilic aromatic substitution.[5]
-
-
Aromatic Formylation:
-
Once the Vilsmeier reagent has formed, slowly add a solution of 1-chloro-3,4-dimethoxybenzene (1.0 eq) in a minimal amount of DMF or DCM.
-
Remove the ice bath and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Heating provides the necessary activation energy to overcome the energy barrier of the substitution reaction.[6]
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture back to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the final aldehyde product.
-
Causality: Water is required to hydrolyze the aryl iminium intermediate formed after the substitution step, releasing the final aldehyde product.[5] Neutralization is critical to prevent side reactions under harsh pH conditions.
-
-
Extraction and Purification:
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Applications in Drug Development and Organic Synthesis
Substituted benzaldehydes are cornerstone intermediates in pharmaceutical and chemical research.[8][9] Their utility stems from the reactivity of the aldehyde group, which serves as a gateway to numerous other functional groups and molecular scaffolds.[10]
-
As a Versatile Chemical Handle: The aldehyde functionality of this compound is readily transformed via reactions such as:
-
Reductive Amination: To form substituted benzylamines, a common motif in pharmacologically active compounds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To create substituted styrenes and other olefinic structures.
-
Condensation Reactions: To build heterocyclic rings like pyrimidines, pyrazoles, and Schiff bases, which are prevalent in drug candidates.[8][11]
-
Oxidation/Reduction: To yield the corresponding benzoic acid or benzyl alcohol derivatives, further expanding synthetic possibilities.
-
-
Modulation of Molecular Properties: The specific substituents on the aromatic ring are critical for fine-tuning the properties of a target molecule.
-
Methoxy Groups: These electron-donating groups can influence the electronic environment of the molecule and often improve solubility and metabolic stability.
-
Chlorine Atom: The introduction of a halogen, such as chlorine, is a well-established strategy in medicinal chemistry to enhance binding affinity to biological targets, block metabolic pathways, and improve membrane permeability.
-
This compound is therefore an ideal starting material for creating libraries of novel, complex molecules for high-throughput screening in drug discovery programs targeting a wide range of diseases.
Safety, Handling, and Disposal
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard safety data for similar substituted benzaldehydes.
-
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after contamination.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains. All waste should be sent to an approved waste disposal plant.
-
Conclusion
This compound is a high-value intermediate characterized by its precise molecular weight of 200.62 g/mol and a unique arrangement of functional groups. Its strategic importance in organic synthesis is underscored by its utility in the Vilsmeier-Haack reaction and its role as a precursor to complex, pharmacologically relevant molecules. By providing a versatile aldehyde handle and substituents that modulate molecular properties, it serves as a powerful tool for researchers and scientists dedicated to advancing the frontiers of drug development and chemical science. Adherence to rigorous synthesis, characterization, and safety protocols is paramount to harnessing its full potential.
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- 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959.
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Medium. [Link]
- Significance and symbolism of Substituted Benzaldehyde. Wisdomlib. [Link]
- veratraldehyde suppliers USA. LookChem. [Link]
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- This compound | 18093-05-5. Appchem. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
- Tandem Reactions: Synthesis of Substituted Benzaldehydes.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.
- 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726.
- Substituted benzaldehydes and acetophenones to yield deriv
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A Technical Guide to the Solubility of 2-Chloro-4,5-dimethoxybenzaldehyde for Pharmaceutical and Chemical Research
This document provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-4,5-dimethoxybenzaldehyde. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple data table to explore the theoretical underpinnings of this compound's solubility, predict its behavior in various solvent systems, and provide a robust, field-proven protocol for its empirical determination.
Compound Profile: this compound
This compound is a substituted benzaldehyde derivative. Such aromatic aldehydes are pivotal building blocks in organic synthesis, serving as precursors for more complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] Understanding its solubility is a critical first step in reaction design, purification, formulation, and crystallization processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 18093-05-5 | [1][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| Appearance | Typically a solid (powder/crystals) |[4] |
The structure, featuring a benzene ring with chloro, two methoxy, and an aldehyde functional group, dictates its physicochemical behavior and, consequently, its solubility.
Theoretical Solubility Assessment: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" provides a strong predictive framework for solubility.[5][6] The polarity of this compound is complex, arising from a combination of polar and nonpolar characteristics:
-
Polar Features : The carbonyl group (C=O) of the aldehyde is highly polar and can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[7][8] The two ether linkages of the methoxy groups also contribute to the molecule's polarity and can accept hydrogen bonds.
-
Nonpolar Features : The benzene ring and the chloro-substituent form a significant hydrophobic region. In substituted aldehydes and ketones, as the non-polar hydrocarbon portion of the molecule increases, its solubility in polar solvents like water drastically decreases.[9][10]
Based on this structural analysis, we can predict its general solubility behavior.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water | Low / Very Slightly Soluble | While the carbonyl and ether groups can interact with water, the large, nonpolar aromatic ring dominates, limiting solubility. Aldehydes with more than four or five carbons generally have low water solubility.[7][11] |
| Methanol, Ethanol | Moderate to High | The alkyl portion of the alcohol can interact with the nonpolar ring, while the hydroxyl group interacts with the polar functional groups. Related compounds like 2,5-dimethoxybenzaldehyde are soluble in methanol.[12] | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents effectively solvate both the polar functional groups via dipole-dipole interactions and the nonpolar ring, making them excellent solvent candidates. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity is suitable for dissolving the compound, and the chlorinated nature is compatible with the chloro-substituent and aromatic ring. 2,5-dimethoxybenzaldehyde is noted as being soluble in chloroform.[12] |
| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic character of toluene may allow for moderate solubility through π-stacking interactions, while the purely aliphatic nature of hexane will likely make it a poor solvent. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a standardized and reproducible protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility. By allowing the system to reach saturation over an extended period (typically 24-72 hours), it minimizes kinetic effects and provides a true measure of the compound's capacity to dissolve in a given solvent at a specified temperature.
Mandatory Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and its isomers are classified as irritants, potentially causing skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation : Handle the solid compound and all organic solvents within a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[14]
Step-by-Step Experimental Workflow
-
Preparation :
-
Accurately weigh approximately 100 mg of this compound into several glass vials with screw caps. Record the exact mass.
-
Prepare a set of vials for each solvent to be tested (e.g., water, methanol, acetone, dichloromethane, hexane).
-
-
Solvent Addition :
-
Add a small, precise volume of the chosen solvent (e.g., 2.0 mL) to each vial containing the compound. The goal is to create a slurry, ensuring an excess of undissolved solid remains. This is critical for achieving saturation.
-
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be validated.
-
-
Phase Separation :
-
Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.
-
For a more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This step is crucial to avoid transferring solid particles into the analysis sample.
-
-
Sample Analysis :
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic or spectroscopic analysis.
-
Gravimetric Method : Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the residue. The solubility is calculated from the mass of the residue and the volume of the aliquot taken.
-
Chromatographic Method (HPLC) : Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of an HPLC instrument. Quantify the concentration against a previously prepared calibration curve. This is the preferred method for accuracy and for analyzing solubility in complex mixtures.
-
-
Data Calculation and Reporting :
-
Calculate the final solubility in units of mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.
-
Visualization of the Solubility Determination Workflow
The following diagram outlines the logical flow of the experimental protocol described above, providing a clear visual guide for the laboratory procedure.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for strong qualitative predictions. Its amphiphilic nature—possessing both polar functional groups and a nonpolar aromatic core—suggests high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and low solubility in water and nonpolar aliphatic solvents. For drug development and process chemistry, where precise data is non-negotiable, these predictions must be confirmed experimentally. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the high-quality, quantitative solubility data required for advanced research and development.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.
- EXPERIMENT 1 DETERMIN
- Solubility of organic compounds (video). Khan Academy.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.
- Explain why the solubility of aldehydes and ketones in water decreases as the size of the alkyl group increases. (2025, June 8). Filo.
- 4-Chloro-2,5-dimethoxybenzaldehyde. PubChem.
- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Thermo Fisher Scientific.
- Properties of Aldehydes and Ketones. (2019, January 14). Chemistry LibreTexts.
- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon
- Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, March 28). Thermo Fisher Scientific.
- 18093-05-5|this compound|BLD Pharm. BLD Pharm.
- What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis? (2025, April 19). Bloom Tech.
- 2,5-Dimethoxybenzaldehyde, 98+% 25 g. Thermo Scientific Chemicals.
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- 5417-17-4, 2-Chloro-3,4-dimethoxybenzaldehyde Formula. ECHEMI.
- 2 Chloro 4 5 Dimethoxybenzaldehyde. Cenmed.
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A Technical Guide to Safety and Hazard Assessment for 2-Chloro-4,5-dimethoxybenzaldehyde
Introduction: The Imperative for a Proactive Safety Posture
2-Chloro-4,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative, a class of compounds pivotal as building blocks in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its specific structure, featuring a chlorinated aromatic ring and methoxy and aldehyde functional groups, suggests a potential for biological activity and, consequently, associated chemical hazards.
In the absence of definitive toxicological data, a conservative and systematic approach to safety is paramount. This guide is designed to empower researchers to establish a robust safety protocol by understanding the principles of hazard identification, implementing stringent exposure controls, and preparing for potential emergencies. The causality behind each recommendation is explained to foster a culture of safety that is both compliant and intuitive.
Part 1: Hazard Identification through Structural Analogy and Predictive Assessment
The first principle of chemical safety is to understand the potential hazards. Without a specific SDS, we turn to a well-established toxicological principle: Structure-Activity Relationship (SAR). By examining the hazards of structurally similar chemicals, we can anticipate the likely hazard profile of this compound. The functional groups present—an aldehyde, a chlorinated benzene ring, and two methoxy groups—are the primary determinants of its reactivity and toxicity.
Analysis of Functional Groups:
-
Aldehydes: Often associated with irritation to the skin, eyes, and respiratory tract. They can also act as sensitizers.
-
Chlorinated Aromatics: This class of compounds varies widely in toxicity, but many are noted for potential skin irritation and varying levels of systemic toxicity.
-
Dimethoxy Benzene Derivatives: The hazard profile of these compounds is heavily influenced by the substitution pattern. Data from analogues consistently point towards skin, eye, and respiratory irritation.[2][3]
The following table summarizes the GHS classifications for several close structural analogues. This data illustrates a consistent pattern of irritant properties but also highlights variations that underscore why direct extrapolation is not advisable and a conservative approach is necessary.
| Compound | CAS Number | GHS Hazard Classifications |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][3] |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | 120-14-9 | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2).[4][5] |
| 2,5-Dimethoxybenzaldehyde | 93-02-7 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Sensitization (Category 1), Specific target organ toxicity — single exposure (Category 3).[6] |
| 4-Chloro-2,5-dimethoxybenzaldehyde | 90064-48-5 | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[7] |
| 2-Chlorobenzaldehyde | 89-98-5 | Causes severe skin burns and eye damage.[8] |
This comparative analysis logically leads to the assumption that this compound should be handled, at a minimum, as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Caption: Predictive Hazard Identification Workflow.
Part 2: Risk Mitigation through the Hierarchy of Controls
Effective safety management is not merely about personal protective equipment (PPE); it is a systematic application of controls to minimize potential exposure. The Hierarchy of Controls is the authoritative framework for this process, prioritizing the most effective measures.
Caption: The Hierarchy of Controls for Chemical Safety.
1. Engineering Controls (Primary Barrier): The most critical control is to handle the material in a way that physically separates it from the researcher.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[9] This contains dusts and vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10] Eyewash stations and safety showers must be readily accessible.[9]
2. Administrative Controls (Procedural Safeguards): These are the protocols and procedures that define safe work practices.
-
Access Restriction: Limit access to areas where the compound is being handled to authorized and trained personnel only.
-
Safe Handling Practices: Avoid the generation of dust.[10] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Designated Area: Clearly demarcate the area where the compound is being used.
3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the only line of defense.
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[10][11]
-
Hand Protection: Wear nitrile rubber gloves.[2] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[4]
-
Skin and Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities, consider additional protective clothing.[10]
-
Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[2][11] However, in case of a spill or ventilation failure, a respirator with a particulate filter (such as a NIOSH/MSHA or EN 143 approved type) should be available.[6]
Protocol: Weighing and Solubilizing this compound Powder
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation (Pre-Operation):
-
Confirm the chemical fume hood is operational and the sash is at the indicated safe working height.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Decontaminate the work surface inside the fume hood.
-
Assemble all necessary equipment (spatula, weigh boat/paper, beaker, solvent, magnetic stir bar) within the fume hood to minimize traffic in and out of the containment area.
-
-
Weighing (Execution):
-
Place a tared weigh boat on the analytical balance inside the fume hood. If the balance cannot be in the hood, weigh by difference: tare a closed vial, add the compound inside the hood, close the vial, and re-weigh outside the hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Perform this action slowly and deliberately to prevent aerosolization of the powder.
-
Keep the stock container tightly closed when not in use.[9]
-
-
Solubilization (Execution):
-
Place the weigh boat containing the powder into the designated beaker.
-
Using a wash bottle or pipette, gently rinse the powder into the beaker with the chosen solvent. This prevents the transfer of dry powder.
-
Add the remainder of the solvent and the stir bar, cover the beaker (e.g., with a watch glass), and begin stirring.
-
-
Cleanup and Waste Disposal (Post-Operation):
-
Carefully dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface with a solvent-dampened cloth, disposing of it in the same waste container.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.[4]
-
Part 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures: These procedures are based on the consistent recommendations for analogous aldehydes and chlorinated compounds.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][14]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[14] If not breathing, provide artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill Response (Small Scale): For a small spill of powder within a laboratory setting:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper PPE is worn, including respiratory protection if dust is airborne.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent further dispersal.
-
Carefully sweep up the material without creating dust.[13] Use a wet-brushing method or a HEPA-filtered vacuum cleaner if available.
-
Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Chloro-4,5-dimethoxybenzaldehyde
For the pioneering researchers, chemists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new reagent into the laboratory workflow demands a commensurate level of scrutiny regarding its safe handling and potential hazards. 2-Chloro-4,5-dimethoxybenzaldehyde, a substituted benzaldehyde derivative, presents as a valuable building block in organic synthesis. Its unique substitution pattern offers a gateway to complex molecular architectures. However, as with any chlorinated aromatic compound, a thorough understanding of its material safety profile is not merely a regulatory formality but a cornerstone of responsible research and development.
This guide provides an in-depth technical overview of the material safety data for this compound (CAS No. 18093-05-5). Moving beyond a simple recitation of hazard codes, we will delve into the causality behind the recommended safety protocols, offering a framework for risk assessment and management that is both robust and scientifically grounded. The toxicological properties of many specialized reagents are not always fully characterized; therefore, this document is built upon the available GHS hazard classifications for this specific compound and established best practices for handling analogous chemical structures.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior in various laboratory scenarios, from storage to reaction quenching and waste disposal.
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| CAS Number | 18093-05-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Solid (Form may vary) | [2] |
| Purity | ≥97% (Typical) | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Rationale for Storage Conditions: Storing this compound at 4°C under an inert atmosphere like nitrogen is a precautionary measure. Substituted benzaldehydes can be susceptible to slow oxidation over time, especially in the presence of light and air. Low temperatures decelerate this degradation process, while the inert atmosphere prevents oxidative reactions, thus ensuring the compound's purity and integrity for synthetic applications.
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.
GHS Pictogram:
Signal Word: Warning [1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Analysis of Hazards: The hazard profile is characteristic of many functionalized aromatic aldehydes. The aldehyde group can be reactive, and the chlorinated nature of the ring can contribute to its irritant properties.
-
Oral Toxicity (H302): Accidental ingestion is a primary concern. This necessitates strict prohibitions on eating, drinking, or smoking in laboratory areas and careful handling to prevent contamination of personal items.
-
Skin and Eye Irritation (H315, H319): Direct contact with the solid or solutions can cause inflammation and irritation. This is the primary driver for the mandatory use of gloves and eye protection. The aromatic structure allows for potential penetration of the outer skin layers, leading to localized inflammatory responses.
-
Respiratory Irritation (H335): Fine powders or dusts of the compound can be easily inhaled, irritating the mucous membranes of the respiratory tract. This underscores the critical importance of handling the solid material within a certified chemical fume hood.
Protocols for Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize all potential routes of exposure. These protocols are designed as a self-validating system; adherence to them systematically mitigates the risks identified above.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly in its solid form, is a certified chemical fume hood .
-
Rationale: A fume hood provides constant airflow that draws airborne particulates and vapors away from the user's breathing zone, directly addressing the H335 respiratory hazard. All weighing, transferring, and preparation of solutions should be performed within the sash of the fume hood.
Personal Protective Equipment (PPE): A Barrier Against Exposure
The selection of PPE must be deliberate and based on the specific hazards of the compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3][4] | Mandatory. Protects against accidental splashes of solutions and airborne dust. Safety glasses offer insufficient protection. For large-volume transfers, a face shield worn over goggles is recommended.[5][6] |
| Hand Protection | Disposable nitrile or neoprene gloves.[4] | Mandatory. Provides a barrier against skin contact (H315). Inspect gloves for any signs of degradation before use. For extended operations, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste; do not reuse.[6] |
| Body Protection | Flame-resistant lab coat. | Mandatory. Protects skin and personal clothing from spills and contamination. The lab coat should be fully buttoned.[4] |
| Respiratory Protection | Not required for routine handling in a fume hood. | An N95 respirator or higher may be necessary for emergency situations or if engineering controls fail.[5] Use of respirators requires a formal respiratory protection program, including fit-testing.[4] |
Workflow for Weighing and Preparing a Solution
The following diagram outlines the logical flow for safely weighing the solid compound and preparing a solution.
Caption: Workflow for Safely Weighing and Dissolving the Compound.
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
These measures are based on the known hazards and are standard practice for chemical irritants.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. The speed of response is critical to minimizing potential damage.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.
Spill Response Protocol
The following workflow is designed for a small-scale laboratory spill.
Caption: Step-by-Step Response Protocol for a Small Laboratory Spill.
Stability, Storage, and Disposal
-
Stability: The compound is expected to be stable under recommended storage conditions.[3] Avoid strong oxidizing agents and strong bases, as these can react with the aldehyde functional group.[3]
-
Storage: As previously noted, store in a tightly closed container in a cool, dry, and well-ventilated area, preferably at 4°C under an inert atmosphere.[1][7]
-
Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[8] Follow all federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[8]
Conclusion
This compound is a chemical reagent that requires careful and informed handling. While a comprehensive toxicological profile is not yet fully established, the available GHS data clearly indicate that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The protocols and rationale outlined in this guide are designed to provide researchers and drug development professionals with a robust framework for mitigating these risks. By integrating these practices—from engineering controls and PPE to emergency preparedness—the scientific community can continue to explore the synthetic potential of this and other novel compounds with the highest commitment to safety and scientific integrity.
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- Trimaco. (2023, September 8). Essential Chemical PPE.
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Molecular Structure and Predicted ¹H NMR Environments
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted benzaldehyde derivative. The narrative will delve into the theoretical principles governing the spectrum, a detailed peak-by-peak assignment, and a standardized protocol for data acquisition, embodying the synthesis of technical accuracy with field-proven insights.
The structure of this compound dictates the electronic environment of each proton, which in turn determines its chemical shift (δ) in the ¹H NMR spectrum. The molecule contains five distinct proton environments: an aldehyde proton, two aromatic protons, and two methoxy groups.
The substituents on the benzene ring—a chloro group (-Cl), two methoxy groups (-OCH₃), and an aldehyde group (-CHO)—exert significant influence. Electron-withdrawing groups like -CHO and -Cl decrease electron density on the ring, causing a deshielding effect and shifting corresponding proton signals downfield (to a higher ppm value).[1] Conversely, electron-donating groups like -OCH₃ increase electron density, leading to an upfield shift (lower ppm value).[1]
Detailed Spectral Analysis and Peak Assignment
The ¹H NMR spectrum of this compound is characterized by sharp, well-resolved singlets, a consequence of the substitution pattern which leaves no protons on adjacent carbons.
A. The Aldehyde Proton (H-a) The proton of the aldehyde group is the most deshielded proton in the molecule. Its resonance appears significantly downfield, typically in the range of δ 9.5 - 10.5 ppm.[2] This pronounced downfield shift is caused by two primary factors:
-
Inductive Effect: The highly electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond.
-
Magnetic Anisotropy: The circulation of π-electrons in the C=O double bond generates a local magnetic field that strongly deshields the aldehyde proton.
As there are no protons on the adjacent carbon atom, the signal for the aldehyde proton is a sharp singlet .
B. The Aromatic Protons (H-b, H-c) The benzene ring has two protons, H-b at the C6 position and H-c at the C3 position.
-
Proton H-b (C6-H): This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the electron-withdrawing chloro group. The powerful deshielding effect of the adjacent aldehyde group dominates, placing this proton's signal significantly downfield in the aromatic region.
-
Proton H-c (C3-H): This proton is positioned between the chloro and a methoxy group. It is ortho to both the electron-withdrawing chloro group and the electron-donating methoxy group. These competing effects result in a chemical shift that is typically upfield relative to H-b.
Since H-b and H-c are not adjacent to any other protons on the ring, they do not exhibit spin-spin coupling with each other. Therefore, both aromatic signals appear as distinct singlets .
C. The Methoxy Protons (H-d, H-e) The two methoxy groups are in non-equivalent chemical environments and therefore produce separate signals.
-
Proton H-d (C4-OCH₃): This methoxy group is positioned between the chloro group and the other methoxy group.
-
Proton H-e (C5-OCH₃): This methoxy group is adjacent to an aromatic proton (H-b).
Both methoxy groups' protons will appear as sharp singlets , each integrating to three protons. Their chemical shifts will be in the typical region for aryl methoxy groups, generally between δ 3.8 and 4.0 ppm.
Data Summary
The expected ¹H NMR spectral data for this compound is summarized below. The chemical shifts are estimates based on established substituent effects and data from analogous compounds.
| Assignment | Proton Label | Multiplicity | Integration | Approximate Chemical Shift (δ, ppm) |
| Aldehyde | H-a | Singlet (s) | 1H | ~10.2 |
| Aromatic | H-b | Singlet (s) | 1H | ~7.4 |
| Aromatic | H-c | Singlet (s) | 1H | ~7.1 |
| Methoxy | H-d / H-e | Singlet (s) | 3H | ~3.95 |
| Methoxy | H-e / H-d | Singlet (s) | 3H | ~3.90 |
Experimental Protocol for ¹H NMR Data Acquisition
This section provides a standardized methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[3] Its residual proton peak appears as a singlet at approximately δ 7.26 ppm, which should not interfere with the signals of the analyte.[4]
-
Concentration: Weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.[4]
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
II. Instrument Setup and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune the probe and lock the field frequency to the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate to cover the expected range of chemical shifts.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integration: Integrate all signals and normalize the values to obtain the relative proton ratios.
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An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde (CAS No. 18093-05-5), a key intermediate in pharmaceutical synthesis and organic chemistry research.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for interpreting the spectral data of this compound, ensuring its structural integrity and purity.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Verification
This compound is a substituted benzaldehyde derivative whose molecular architecture is foundational in the synthesis of more complex molecules, including certain classes of pharmaceutical compounds.[4][5] Given its role as a precursor, verifying its identity and purity is a critical checkpoint in any synthesis workflow. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. By measuring the absorption of infrared radiation by the molecule, we can identify its constituent functional groups, providing a unique chemical "fingerprint." This guide explains the causality behind the expected spectral features of this compound, grounding the interpretation in the fundamental principles of molecular vibrations.
Molecular Structure and Key Vibrational Modes
The infrared spectrum of this compound is dictated by the vibrational modes of its specific functional groups. The molecule, with the formula C₉H₉ClO₃, comprises a substituted benzene ring containing an aldehyde, two methoxy groups, and a chlorine atom.[1][3][6] Each of these components gives rise to characteristic absorption bands.
The primary functional groups influencing the IR spectrum are:
-
Aromatic Ring: The benzene core exhibits characteristic C=C stretching within the ring, as well as aromatic C-H stretching and out-of-plane bending vibrations.
-
Aldehyde Group (-CHO): This group is defined by a strong carbonyl (C=O) stretching vibration and a highly diagnostic C-H stretching mode.
-
Ether Linkages (-OCH₃): The two methoxy groups feature prominent C-O-C stretching vibrations.
-
Chloro Substituent (-Cl): The carbon-chlorine bond has a characteristic stretching vibration in the fingerprint region of the spectrum.
Below is a visualization of the molecular structure highlighting these key functional groups.
Caption: Molecular structure of this compound.
In-depth Analysis of the Predicted Infrared Spectrum
The IR spectrum can be logically divided into the diagnostic group frequency region (>1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹). The analysis below is based on established correlation tables for organic functional groups.
Aldehyde Group Vibrations
-
C=O Carbonyl Stretch: The most intense and readily identifiable peak in the spectrum is the carbonyl stretch. For aldehydes conjugated with an aromatic ring, this absorption is shifted to a lower wavenumber compared to saturated aldehydes. We anticipate a very strong, sharp absorption band around 1705-1685 cm⁻¹ .[7] The electron-donating methoxy groups and the electron-withdrawing chloro group on the ring will subtly influence the precise position of this band.
-
Aldehydic C-H Stretch: This is another hallmark of an aldehyde. It manifests as two weak to medium intensity bands, often referred to as a Fermi doublet, resulting from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. Look for a characteristic peak around 2750-2720 cm⁻¹ and another, often less distinct, peak around 2850-2820 cm⁻¹ .[8][7][9] The presence of the lower wavenumber band is a strong confirmation of the aldehyde functionality.
Aromatic Ring Vibrations
-
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to weak to medium absorptions just above 3000 cm⁻¹. Expect these bands in the 3100-3000 cm⁻¹ region.[10][11]
-
Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of medium to weak absorptions. Typically, two to three bands are observed in the 1600-1450 cm⁻¹ region.[9][11] These peaks confirm the presence of the aromatic core.
Ether and Methoxy Group Vibrations
-
Asymmetric C-O-C Stretch: Aryl alkyl ethers, such as the methoxy groups on the benzaldehyde ring, exhibit a strong and characteristic asymmetric C-O-C stretching band. This is expected to appear in the 1275-1200 cm⁻¹ range.[12][13][14]
-
Symmetric C-O-C Stretch: A second, symmetric stretching band is also anticipated for aryl alkyl ethers, typically found between 1075-1020 cm⁻¹ .[12][13][15]
-
Aliphatic C-H Stretch (in -OCH₃): The methyl protons of the methoxy groups will absorb in the typical aliphatic C-H stretching region of 3000-2850 cm⁻¹ .[7] These peaks may overlap with the higher-wavenumber aldehydic C-H stretch.
Carbon-Halogen Vibration
-
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond occurs in the low-frequency fingerprint region of the spectrum. This bond gives rise to a medium to strong absorption typically in the range of 850-550 cm⁻¹ .[10][16] Its exact position can be influenced by the overall molecular structure, making definitive assignment challenging without reference spectra.
Summary of Predicted IR Absorption Data
The expected characteristic absorption bands for this compound are summarized in the table below. This serves as a quick reference for spectral analysis and quality control verification.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 3000-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |
| 2850-2820 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak to Medium |
| 2750-2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak to Medium |
| 1705-1685 | C=O Stretch (Conjugated) | Aldehyde (-CHO) | Strong, Sharp |
| 1600-1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Weak |
| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether | Medium to Strong |
| 850-550 | C-Cl Stretch | Chloro Group | Medium to Strong |
Experimental Protocol: Acquiring the IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid sample like this compound due to its minimal sample preparation and high reproducibility. The causality behind this choice is the direct measurement of the solid without the need for solvents or KBr pellet pressing, which can introduce artifacts.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O) and any residues on the crystal. The instrument software will automatically subtract this background from the sample spectrum.
-
-
Sample Preparation:
-
Use a small, representative sample of this compound. The compound should be a solid at room temperature.[2]
-
Ensure the sample is dry, as moisture will show a broad O-H stretching band around 3300 cm⁻¹, which could interfere with the analysis.
-
-
Sample Application and Data Acquisition:
-
Place a small amount of the solid powder (typically 1-2 mg) onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Initiate the sample scan. A typical scan accumulates 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be automatically background-corrected.
-
If necessary, apply a baseline correction to flatten the spectrum's baseline.
-
Use the instrument software to identify and label the wavenumbers of the key absorption peaks.
-
Compare the experimental peak positions with the predicted values in the table above to confirm the compound's identity and the presence of all expected functional groups.
-
The following diagram illustrates the logical workflow for this experimental protocol.
Caption: Experimental workflow for ATR-IR spectroscopy.
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the strong conjugated carbonyl (C=O) stretch around 1705-1685 cm⁻¹, the characteristic aldehydic C-H doublet (centered around 2750 cm⁻¹ and 2850 cm⁻¹), the strong asymmetric C-O-C ether band near 1250 cm⁻¹, and the various aromatic absorptions. By following the outlined experimental protocol and comparing the resulting spectrum to the well-established absorption regions detailed in this guide, researchers and drug development professionals can confidently ascertain the identity and integrity of this vital chemical intermediate, ensuring the reliability of their subsequent synthetic endeavors.
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Mass spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to the Predicted Mass Spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde with significant utility in synthetic organic chemistry, particularly as a precursor in the synthesis of pharmaceuticals and other complex molecules. Understanding its molecular structure and stability is paramount for researchers in drug development. Mass spectrometry, specifically under Electron Ionization (EI), is a cornerstone technique for elucidating the structure of such compounds by analyzing their fragmentation patterns upon ionization.
This guide provides a comprehensive, predictive analysis of the electron ionization mass spectrum of this compound. As a publicly available, experimentally derived spectrum for this specific compound is not readily found in common databases, this document leverages established principles of mass spectrometry and spectral data from closely related structural analogs to construct a scientifically grounded, theoretical framework. We will explore the expected molecular ion, predict the primary fragmentation pathways, and provide a detailed experimental protocol for acquiring such a spectrum. This predictive approach offers researchers a robust reference for identifying this compound and understanding its behavior in a mass spectrometer.
Predicted Mass Spectrum Analysis: Key Fragmentation Pathways
The fragmentation of this compound under electron ionization (typically at 70 eV) is governed by the interplay of its functional groups: the aromatic ring, the aldehyde group, the chlorine atom, and the two methoxy groups. The initial event is the removal of an electron to form a radical cation, the molecular ion (M⁺•). The stability of the aromatic system ensures that the molecular ion peak will be clearly observable.
The Molecular Ion (M⁺•)
The molecular formula for this compound is C₉H₉ClO₃. Its nominal molecular weight is 200 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹⁶O). A key feature in its mass spectrum will be the isotopic peak distribution arising from the two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in two distinct molecular ion peaks:
-
M⁺• peak at m/z 200 , corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺• peak at m/z 202 , corresponding to the molecule containing ³⁷Cl.
The intensity ratio of these peaks will be approximately 3:1, a characteristic signature for a monochlorinated compound.
Primary Fragmentation Pathways
The molecular ion will undergo a series of predictable fragmentation reactions, driven by the formation of stable neutral molecules and resonant-stabilized cations.
-
Loss of a Hydrogen Radical (M-1) : A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This [M-H]⁺ fragment is expected to be a prominent peak in the spectrum.[1][2]
-
[C₉H₉ClO₃]⁺• → [C₉H₈ClO₃]⁺ + H•
-
-
Loss of a Methyl Radical (M-15) : The methoxy groups are susceptible to α-cleavage, resulting in the loss of a methyl radical (•CH₃). This is a highly favorable pathway, leading to a very stable, resonance-delocalized cation.[3]
-
[C₉H₉ClO₃]⁺• → [C₈H₆ClO₃]⁺ + •CH₃
-
-
Loss of the Formyl Radical (M-29) : Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO). This yields a substituted chlorodimethoxybenzene cation, which is a major, diagnostically significant fragment for benzaldehydes.[1][2]
-
[C₉H₉ClO₃]⁺• → [C₈H₈ClO₂]⁺ + •CHO
-
-
Loss of a Chlorine Radical (M-35) : The carbon-chlorine bond can cleave to release a chlorine radical (•Cl). The resulting cation would be a dimethoxybenzoyl cation.
-
[C₉H₉ClO₃]⁺• → [C₉H₉O₃]⁺ + •Cl
-
Secondary and Sequential Fragmentations
The primary fragment ions will undergo further fragmentation, providing additional structural information. A logical cascade of losses is anticipated:
-
[M-15] → [M-15-28] : The ion formed by the loss of a methyl radical (m/z 185) can subsequently lose a molecule of carbon monoxide (CO) to form a new cation at m/z 157.
-
[C₈H₆ClO₃]⁺ → [C₇H₆ClO₂]⁺ + CO
-
-
[M-29] → [M-29-15] : The ion at m/z 171 (from loss of •CHO) can then lose a methyl radical from one of the methoxy groups.
-
[C₈H₈ClO₂]⁺ → [C₇H₅ClO]⁺ + •CH₃
-
This logical fragmentation cascade is visualized in the diagram below.
Data Presentation
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Formula | Neutral Loss | Identity of Ion |
| 200 | [C₉H₉ClO₃]⁺• | - | Molecular Ion (M⁺•) |
| 199 | [C₉H₈ClO₃]⁺ | •H | [M-H]⁺ |
| 185 | [C₈H₆ClO₃]⁺ | •CH₃ | [M-CH₃]⁺ |
| 171 | [C₈H₈ClO₂]⁺ | •CHO | [M-CHO]⁺ |
| 165 | [C₉H₉O₃]⁺ | •Cl | [M-Cl]⁺ |
| 157 | [C₇H₆ClO₂]⁺ | •CH₃, CO | [M-CH₃-CO]⁺ |
| 156 | [C₇H₅ClO]⁺ | •CHO, •CH₃ | [M-CHO-CH₃]⁺ |
Visualization of Fragmentation Pathway
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol outlines a standardized procedure for analyzing a solid, thermally stable compound like this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with a direct insertion probe or via direct injection if solubility permits.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum.
Instrumentation and Materials:
-
Mass Spectrometer capable of Electron Ionization (e.g., Quadrupole, Time-of-Flight).[4]
-
Sample Introduction System: Direct Insertion Probe (DIP) or GC with a suitable column (e.g., DB-5ms).
-
Sample: this compound (~1 mg).
-
Solvent (for GC injection): High-purity ethyl acetate or dichloromethane.
-
Helium (carrier gas for GC).
-
Glass capillaries for DIP.
Procedure:
-
System Preparation and Calibration:
-
Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications, typically using a reference compound like perfluorotributylamine (PFTBA).
-
Set the ion source temperature to ~230 °C and the quadrupole/analyzer temperature to ~150 °C.
-
Set the ionization energy to 70 eV.
-
Define the mass scan range (e.g., m/z 40-350) to ensure capture of all relevant fragments and the molecular ion.
-
-
Sample Preparation (Direct Insertion Probe Method):
-
Load a small amount of the solid sample into a clean glass capillary tube.
-
Insert the capillary into the direct insertion probe.
-
Insert the probe into the mass spectrometer's vacuum interlock.
-
-
Data Acquisition (Direct Insertion Probe Method):
-
Evacuate the probe interlock.
-
Once vacuum is established, insert the probe tip into the ion source.
-
Begin data acquisition.
-
Slowly heat the probe according to a programmed temperature ramp (e.g., from 50 °C to 250 °C at 20 °C/min) to volatilize the sample directly into the ion source.
-
Monitor the total ion chromatogram (TIC). The spectrum should be averaged across the peak of the evaporating sample to obtain a representative mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peaks (M⁺• and [M+2]⁺•) and confirm their ~3:1 ratio.
-
Identify the major fragment ions and propose structures for each based on logical neutral losses (e.g., -15 for •CH₃, -29 for •CHO).
-
Compare the obtained spectrum against the predicted fragmentation patterns outlined in this guide and against library data for analogous compounds.[5][6]
-
Conclusion
While an experimentally confirmed mass spectrum for this compound is not widely published, a detailed and reliable prediction of its fragmentation behavior can be constructed from fundamental principles of mass spectrometry and comparison with structurally similar molecules. The key diagnostic features in its EI mass spectrum are expected to be a distinct M⁺•/[M+2]⁺• isotopic pattern at m/z 200/202, and prominent fragment ions resulting from the loss of a methyl radical (m/z 185) and a formyl radical (m/z 171). This in-depth guide provides researchers with the theoretical foundation and practical methodology to confidently identify this compound and interpret its mass spectral data.
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Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4,5-dimethoxybenzaldehyde
This compound is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its strategic arrangement of an electrophilic aldehyde, electron-donating methoxy groups, and a nucleophilically displaceable chloro substituent imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the molecule's electronic properties, key reaction classes, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals. Understanding the causality behind its reactivity is paramount for leveraging this scaffold to its full potential in the design and execution of innovative synthetic pathways.
The core of its utility lies in the orthogonal reactivity of its functional groups. The aldehyde facilitates carbon-carbon bond formation and elaboration into various heterocyclic systems, while the chloro group, activated by the adjacent aldehyde, provides a handle for late-stage functionalization via nucleophilic aromatic substitution. This combination allows for a modular approach to the synthesis of complex target molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18093-05-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | PubChem |
| Molecular Weight | 200.62 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | General Knowledge |
| Solubility | Soluble in common organic solvents | General Knowledge |
Part 1: The Electronic Landscape and Core Reactivity
The reactivity of this compound is governed by the electronic interplay of its three distinct substituents on the aromatic ring. A thorough understanding of these effects is critical for predicting reaction outcomes and designing rational synthetic strategies.
-
Aldehyde Group (-CHO): As a powerful electron-withdrawing group via both induction and resonance, the aldehyde deactivates the aromatic ring toward electrophilic attack. Crucially, it acts as the primary electrophilic center of the molecule, readily undergoing nucleophilic addition at the carbonyl carbon. Its presence is also key to activating the ortho-positioned chlorine for nucleophilic aromatic substitution.
-
Methoxy Groups (-OCH₃): Located at the C4 and C5 positions, these groups are strong activators for electrophilic aromatic substitution due to their ability to donate electron density through resonance. They direct incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. It is inductively electron-withdrawing but can donate electron density through resonance. More importantly, it serves as a competent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a pathway facilitated by the electron-withdrawing aldehyde.
This electronic push-pull system creates distinct zones of reactivity, allowing for selective transformations at different sites under appropriate conditions.
Caption: Core reactivity sites on this compound.
Part 2: Key Reaction Classes and Methodologies
Reactions Involving the Aldehyde Carbonyl
The aldehyde functionality is the most versatile handle for molecular elaboration, participating in a wide array of condensation and redox reactions.
This reaction provides a powerful method for forming α,β-unsaturated systems by reacting the aldehyde with an active methylene compound. The choice of a weak base, such as piperidine or ammonium acetate, is crucial to catalyze the deprotonation of the methylene compound without promoting self-condensation of the aldehyde.[3][4] The resulting electron-deficient alkenes are valuable precursors for pharmaceuticals.[5]
Caption: Experimental workflow for a Knoevenagel condensation.
Exemplary Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol.
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with absolute control over the double bond's position.[6] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[7] Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[8] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[6]
Exemplary Protocol: Synthesis of a Terminal Alkene
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or NaHMDS, 1.05 eq) dropwise. Stir for 1 hour to form the bright yellow or orange ylide.[9]
-
Reaction: Cool the ylide solution to -78 °C or 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting alkene by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The chloro substituent at the C2 position is susceptible to displacement by nucleophiles. This SₙAr reaction is facilitated by the electron-withdrawing aldehyde group, which stabilizes the negatively charged intermediate (a Meisenheimer complex).[10][11] This reaction is a powerful method for introducing heteroatoms (N, O, S) ortho to the aldehyde, providing access to a diverse range of derivatives.
The mechanism proceeds in two steps:
-
Addition: The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the ortho and para positions, including the oxygen of the carbonyl group.[12]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Cyclization Reactions: The Pictet-Spengler Synthesis
One of the most significant applications of this aldehyde is in the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines and tetrahydro-β-carbolines.[13][14] These scaffolds are foundational in a vast number of alkaloids and pharmacologically active compounds. The reaction involves the condensation of the aldehyde with a β-arylethylamine (e.g., dopamine or tryptamine), followed by an acid-catalyzed electrophilic cyclization.[14]
The reaction's success hinges on the acidic conditions, which are required to facilitate the formation of the key electrophilic iminium ion intermediate that undergoes the ring-closing attack by the electron-rich aromatic ring of the amine.[15][16]
Exemplary Protocol: Synthesis of a Tetrahydro-β-carboline
-
Setup: Dissolve the tryptamine derivative (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Acid Catalyst: Add an acid catalyst, commonly trifluoroacetic acid (TFA), dropwise at room temperature.[15]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the acid with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
Part 3: Applications in Drug Development
The unique reactivity profile of this compound makes it a strategic starting material for synthesizing compounds with significant biological activity. Its derivatives are precursors to a wide range of substituted phenethylamines and isoquinoline alkaloids, which are classes of compounds with profound effects on the central nervous system. The ability to perform SₙAr chemistry allows for the introduction of diverse functionalities that can modulate a compound's pharmacological properties, such as receptor binding affinity, selectivity, and metabolic stability.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a sophisticated synthetic tool. Its value is derived from the orchestrated reactivity of its functional groups, which allows for selective and sequential transformations. The aldehyde provides a reliable entry point for building molecular complexity through condensation and cyclization reactions like the Knoevenagel and Pictet-Spengler, while the activated chlorine atom offers a gateway for late-stage diversification via nucleophilic aromatic substitution. For the medicinal or materials chemist, mastering the reactivity of this scaffold opens the door to novel and efficient synthetic strategies for the creation of high-value molecules.
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Electrophilic Aromatic Substitution of 2-Chloro-4,5-dimethoxybenzaldehyde
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 2-chloro-4,5-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. As a molecule featuring a nuanced interplay of activating and deactivating substituents, its reactivity presents a compelling case study in physical organic chemistry. This document offers researchers, scientists, and drug development professionals a detailed analysis of the underlying principles governing its reactivity, predictive models for regioselectivity, and field-proven experimental protocols for key EAS transformations, including nitration, halogenation, and Friedel-Crafts reactions. By integrating mechanistic rationale with practical methodologies, this guide serves as an authoritative resource for leveraging this versatile building block in advanced organic synthesis.
The Foundations of Electrophilic Aromatic Substitution: A Predictive Analysis
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the electron-rich π system of the benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore the ring's aromaticity.[1][2] The success and regiochemical outcome of this process are profoundly influenced by the electronic nature of the substituents already present on the aromatic ring.[3][4][5]
1.1. Deconstructing the Substituent Effects in this compound
The reactivity of this compound is dictated by the cumulative influence of its four substituents. Each group exerts distinct inductive and resonance effects, which either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack.[4][6]
-
Methoxy Groups (-OCH₃) at C4 and C5: These are powerful activating groups .[7] They exhibit a weak electron-withdrawing inductive effect (-I) due to the electronegativity of oxygen, but this is overwhelmingly surpassed by their strong electron-donating resonance effect (+M). By donating a lone pair of electrons into the π system, they significantly increase the nucleophilicity of the ring, particularly at the ortho and para positions.[8]
-
Aldehyde Group (-CHO) at C1: This is a moderately deactivating group .[6] Both its inductive and resonance effects are electron-withdrawing (-I, -M). This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.[5] It directs incoming electrophiles to the meta position, as the ortho and para positions are significantly destabilized in the carbocation intermediate.[6]
-
Chloro Group (-Cl) at C2: Halogens are a unique class of substituents. They are considered weakly deactivating due to their strong electron-withdrawing inductive effect (-I).[8] However, they are ortho, para-directing because their ability to donate a lone pair of electrons via resonance (+M) can help stabilize the carbocation intermediate when the attack occurs at these positions.[3][8]
1.2. Predicting the Regioselectivity of Electrophilic Attack
The final regiochemical outcome is determined by the synergy and competition between these directing effects. The two methoxy groups are the most powerful activating directors present and will dominate the reaction's orientation.
Let's analyze the two available positions for substitution, C3 and C6:
-
Attack at C6: This position is ortho to the powerful activating C5-methoxy group and para to the activating (by resonance) C2-chloro group. It is also ortho to the deactivating aldehyde group, which is unfavorable. However, the strong activation from the C5-methoxy group is the most significant factor.
-
Attack at C3: This position is ortho to the powerful activating C4-methoxy group and ortho to the deactivating C2-chloro group. It is also meta to the deactivating aldehyde, which is electronically favored by that group.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde
Abstract
2-Chloro-4,5-dimethoxybenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural complexity, featuring an aldehyde, a chloro-substituent, and two methoxy groups, requires a precise and controlled synthetic approach. This document provides an in-depth guide for researchers and drug development professionals on a reliable two-step synthesis of this compound from commercially available 1,2-dimethoxybenzene (veratrole). The protocol details a regioselective chlorination followed by a Vilsmeier-Haack formylation, with a strong emphasis on the mechanistic rationale, operational safety, and process optimization.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence designed to control the regiochemistry of substitution on the electron-rich aromatic ring.
-
Step 1: Electrophilic Aromatic Chlorination. The synthesis commences with the chlorination of 1,2-dimethoxybenzene. The two methoxy groups are strong activating, ortho-, para-directing groups. This electronic influence overwhelmingly directs the incoming electrophile to the position para to one of the methoxy groups (C4), yielding 4-chloro-1,2-dimethoxybenzene as the major product with high selectivity.
-
Step 2: Vilsmeier-Haack Formylation. The second step introduces the aldehyde functionality onto the chlorinated intermediate. The Vilsmeier-Haack reaction is the method of choice due to its effectiveness in formylating electron-rich aromatic compounds under relatively mild conditions.[1][2] The existing substituents on 4-chloro-1,2-dimethoxybenzene guide the formyl group to the desired C1 position (relative to the final product's IUPAC name) to yield this compound.
This strategic sequence, chlorination followed by formylation, is superior to the reverse order. Attempting to chlorinate 3,4-dimethoxybenzaldehyde would likely result in a mixture of products due to the complex interplay of directing effects from three substituents.
Mechanistic Discussion
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis.
Mechanism of Chlorination
The first step is a classic electrophilic aromatic substitution. A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), acts as the source of the electrophile (Cl⁺ or a polarized equivalent). The electron-rich veratrole ring attacks the electrophile. The powerful ortho-, para-directing nature of the two methoxy groups stabilizes the intermediate carbocation (the sigma complex), preferentially when the attack occurs at the C4 position. Subsequent deprotonation re-establishes aromaticity and yields the 4-chloro-1,2-dimethoxybenzene product.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4] This species is the active formylating agent.
-
Electrophilic Attack: The electron-rich ring of 4-chloro-1,2-dimethoxybenzene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[5] The strong activating effects of the two methoxy groups direct this attack to the position ortho to the C1-methoxy group and meta to the C2-methoxy group, which ultimately becomes the C1 position of the final benzaldehyde product.
-
Hydrolysis: The resulting aryl iminium intermediate is stable until aqueous work-up.[4] The addition of water hydrolyzes the iminium salt to yield the final aldehyde product, this compound.
Detailed Experimental Protocols
Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. A thorough risk assessment should be completed before commencing any experimental work.[6]
Protocol 1: Synthesis of 4-Chloro-1,2-dimethoxybenzene (Intermediate)
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1,2-Dimethoxybenzene | 138.16 | 13.82 g | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 13.50 g (8.0 mL) | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | ~10 g | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2-dimethoxybenzene (13.82 g, 100 mmol).
-
Dissolve the starting material in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sulfuryl chloride (13.50 g, 100 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to yield 4-chloro-1,2-dimethoxybenzene as a colorless oil or low-melting solid.
Protocol 2: Synthesis of this compound (Final Product)
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Chloro-1,2-dimethoxybenzene | 172.61 | 8.63 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.43 g (5.1 mL) | 1.1 |
| Sodium Acetate (NaOAc) | 82.03 | 22.5 g | 5.5 |
| Water | - | 200 mL | - |
| Diethyl Ether (Et₂O) | - | 150 mL | - |
| Anhydrous Na₂SO₄ | - | ~10 g | - |
Procedure
-
In a 250 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 4-chloro-1,2-dimethoxybenzene (8.63 g, 50 mmol) in N,N-dimethylformamide (25 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
CAUTION: Add phosphorus oxychloride (8.43 g, 55 mmol) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6-8 hours. The reaction can be gently heated (40-50 °C) to ensure completion if necessary.
-
Work-up: Prepare a solution of sodium acetate (22.5 g) in water (200 mL) and cool it to 0 °C in a separate beaker.
-
Slowly and carefully pour the reaction mixture into the cold sodium acetate solution with vigorous stirring. This hydrolysis step is also exothermic.
-
Stir the resulting mixture for 30 minutes at 0-5 °C. A precipitate of the product should form.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.[7]
Critical Safety Insights for the Vilsmeier-Haack Reaction
-
Thermal Hazards: The Vilsmeier-Haack reaction can be thermally unstable. The intermediate Vilsmeier reagent and the reaction mixture itself can decompose exothermically at elevated temperatures, leading to a rapid increase in temperature and pressure.[8][9]
-
Controlled Addition: Strict temperature control during the addition of POCl₃ is paramount to prevent a runaway reaction.
-
Avoid Reagent Accumulation: An alternative and safer procedure involves adding the POCl₃ to a mixture of the substrate and DMF.[8] This allows the Vilsmeier reagent to be consumed as it is formed, preventing the accumulation of a large amount of the unstable intermediate.[8]
-
Quenching: The hydrolysis step is highly exothermic and must be performed by adding the reaction mixture to a cold aqueous solution, not the other way around.
Data and Workflow Visualization
Summary of Reaction Parameters
| Step | Product | Starting Material | Yield (Typical) | Purity (Typical) | M.P. (°C) |
| 1 | 4-Chloro-1,2-dimethoxybenzene | 1,2-Dimethoxybenzene | 85-95% | >98% | 27-29 |
| 2 | This compound | 4-Chloro-1,2-dimethoxybenzene | 75-85% | >99% | 69-71 |
Synthetic Workflow Diagram
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
Application Note: Regioselective Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde from Veratraldehyde
Introduction
Veratraldehyde (3,4-dimethoxybenzaldehyde) is a widely utilized and commercially available aromatic aldehyde, often derived from the methylation of vanillin.[1] Its rich electron density and defined substitution pattern make it an ideal starting material for the synthesis of more complex pharmaceutical intermediates.[2] This application note provides a detailed protocol for the regioselective synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde via the direct electrophilic chlorination of veratraldehyde. The introduction of a chlorine atom onto the aromatic ring at a specific position enhances the compound's utility as a building block in drug development by providing a reactive handle for further synthetic transformations, such as cross-coupling reactions. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a robust and reproducible method for accessing this valuable intermediate.
Reaction Scheme & Mechanism
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. Veratraldehyde is treated with sulfuryl chloride (SO₂Cl₂), which serves as a convenient and effective source of electrophilic chlorine.
Overall Reaction:
(Image: Synthesis of this compound from Veratraldehyde)
Mechanistic Rationale for Regioselectivity:
The regiochemical outcome of the chlorination is governed by the directing effects of the substituents on the veratraldehyde ring.[2]
-
Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 4 are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are strongly ortho, para-directing.
-
Aldehyde Group (-CHO): The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.
The positions ortho to the methoxy groups (C-2 and C-5) and para to the methoxy groups (C-6 relative to C-3, C-1 relative to C-4) are highly activated. The positions meta to the aldehyde (C-3 and C-5) are the least deactivated by this group. The synergistic activation from the two methoxy groups strongly outweighs the deactivating effect of the aldehyde.
Chlorination occurs preferentially at the C-2 or C-6 positions, as these are ortho to one of the strongly activating methoxy groups.[2] The formation of the 2-chloro isomer (which is equivalent to the 6-chloro isomer by IUPAC naming) is the major product observed in related halogenations.[3] The reaction mechanism proceeds through the formation of a stabilized cyclohexadienyl cation (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. All operations involving sulfuryl chloride must be performed in a certified chemical fume hood.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| Veratraldehyde (C₉H₁₀O₃) | ≥99% | Sigma-Aldrich | 1.66 g (10 mmol) | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Sigma-Aldrich | 0.88 mL (11 mmol) | 1.1 |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | 50 mL | - |
| Saturated NaHCO₃ Solution | ACS Grade | LabChem | 30 mL | - |
| Saturated NaCl Solution (Brine) | ACS Grade | LabChem | 30 mL | - |
| Anhydrous MgSO₄ | ACS Grade | VWR | ~5 g | - |
| Ethanol | 95% | Decon Labs | As needed for recrystallization | - |
| Equipment | ||||
| 100 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Ice/water bath | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter flask | ||||
| TLC plates (silica gel 60 F₂₅₄) |
3.2. Safety Precautions
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[4] It causes severe skin burns and eye damage and can be fatal if inhaled.[5] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves. Ensure no water is present in the reaction setup.
-
Dichloromethane (CH₂Cl₂): A volatile solvent and suspected carcinogen. Handle with care in a well-ventilated area or fume hood.
-
The reaction should be quenched carefully by slowly adding it to ice to manage the exothermic reaction and the evolution of acidic gases.
3.3. Step-by-Step Procedure
-
Reaction Setup: Place veratraldehyde (1.66 g, 10 mmol) and a magnetic stir bar into a dry 100 mL round-bottom flask. Add 40 mL of anhydrous dichloromethane and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition: Add sulfuryl chloride (0.88 mL, 11 mmol) to a dry dropping funnel. Add the sulfuryl chloride dropwise to the stirred veratraldehyde solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The product spot should appear at a higher Rf than the starting material.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a beaker containing 50 g of crushed ice with gentle stirring. This step is highly exothermic and will release HCl and SO₂ gas; ensure it is performed deep within the fume hood.
-
Work-up: Transfer the quenched mixture to a 250 mL separatory funnel. Allow the layers to separate and collect the bottom organic layer.
-
Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and then 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Melting Point | 67-69 °C |
| IR (ATR, cm⁻¹) | ~2840, 2740 (Aldehyde C-H), ~1685 (C=O stretch), ~1600, 1500 (Aromatic C=C), ~1270, 1030 (C-O stretch), ~780 (C-Cl stretch) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.3 (s, 1H, -CHO), ~7.3 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~3.95 (s, 3H, -OCH₃), ~3.92 (s, 3H, -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~189.0 (CHO), ~155.0, ~148.0, ~128.0, ~125.0, ~112.0, ~110.0 (Ar-C), ~56.5, ~56.2 (OCH₃) |
| Mass Spec (EI) | m/z 200/202 ([M]⁺, ³⁵Cl/³⁷Cl isotope pattern), 199 ([M-H]⁺), 171 ([M-CHO]⁺) |
Note: NMR chemical shifts are estimates based on analogous structures and may vary slightly.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis, from reaction setup to final product characterization.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time or allow the mixture to slowly warm to room temperature after initial stirring at 0 °C. Confirm starting material consumption via TLC. |
| Loss of product during work-up/recrystallization. | Ensure pH is neutral or slightly basic before extraction to prevent loss of product in the aqueous layer. Use a minimal amount of hot solvent for recrystallization. | |
| Formation of multiple products (seen on TLC) | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the addition of sulfuryl chloride. |
| Over-chlorination. | Use the stoichiometric amount (1.05-1.1 eq.) of sulfuryl chloride; do not add a large excess. | |
| Product is an oil or fails to crystallize | Product is impure. | Attempt purification via column chromatography on silica gel using a hexanes/ethyl acetate gradient. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
Conclusion
This application note presents a reliable and well-characterized method for the synthesis of this compound from veratraldehyde. The protocol leverages a regioselective electrophilic aromatic substitution, providing a straightforward route to a valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature, the desired product can be obtained in good yield and high purity. The detailed safety precautions, step-by-step procedure, and characterization data provide researchers with the necessary tools to confidently replicate this synthesis in their own laboratories.
References
- Raiford, L. C., & Floyd, D. E. (1943). CHLORINE SUBSTITUTION PRODUCTS OF VERATRALDEHYDE, VERATRIC ACID, AND RELATED COMPOUNDS. The Journal of Organic Chemistry, 08(4), 358–366. URL: [Link]
- Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
- Nieuwenhuijsen, M. J., Martinez, D., Grellier, J., Bennett, J., Best, N., & Iszatt, N. (2009). Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses. Environmental Health Perspectives, 117(10), 1486–1493. URL: [Link]
- Kostyuk, N., Ksendzova, G., Shadyro, O., & Sorokin, V. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Journal of Analytical Chemistry, 78(Suppl 1), S55–S78. URL: [Link]
- de Ronde, E., Brugman, S. J. T., Koning, N., Tinnemans, P., & Vlieg, E. (2016). 3,4-Dimethoxybenzaldehyde.
- Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
- Morris, R. D. (1992). Chlorination, chlorination by-products, and cancer: A meta-analysis. American Journal of Public Health, 82(7), 955–963. URL: [Link]
- Vester, M., Sobhi, H. F., & Jiru, M. (2018). Disinfection Byproducts in Chlorinated Drinking Water.
Sources
Application Notes & Protocols: Vilsmeier-Haack Formylation of 1-Chloro-2,3-dimethoxybenzene
Abstract
This technical guide provides a comprehensive, in-depth protocol for the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene to synthesize 2-chloro-3,4-dimethoxybenzaldehyde. This reaction is a cornerstone of electrophilic aromatic substitution, offering a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It elucidates the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, discusses safety considerations, and offers insights into the causality behind experimental choices to ensure reproducibility and success.
Introduction and Scientific Background
The Vilsmeier-Haack reaction, a named reaction of significant utility in organic synthesis, facilitates the formylation of activated aromatic and heteroaromatic compounds.[1][2] The process employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent in situ.[3] This reagent, a chloroiminium salt, is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates, minimizing side reactions often encountered with more potent electrophiles.[4]
The substrate, 1-chloro-2,3-dimethoxybenzene, is an activated aromatic ring. The two methoxy groups (-OCH₃) are strong electron-donating groups through resonance, significantly increasing the nucleophilicity of the benzene ring and directing electrophilic substitution to the ortho and para positions. The chlorine atom is a deactivating group via induction but is also an ortho, para-director. The concerted directing effects of these substituents, particularly the powerful activation by the methoxy groups, overwhelmingly favor substitution at the C4 position, which is para to the C2-methoxy group and ortho to the C3-methoxy group. This regioselectivity leads to the formation of 2-chloro-3,4-dimethoxybenzaldehyde as the major product.
This specific aldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding and mastering its synthesis is therefore of considerable importance.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism:
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3]
Stage 2: Electrophilic Aromatic Substitution The electron-rich π-system of 1-chloro-2,3-dimethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position due to the strong activating and directing influence of the two methoxy groups. The resulting intermediate, an arenium ion, is stabilized by resonance. A subsequent deprotonation step restores aromaticity, yielding an iminium salt intermediate.
Stage 3: Hydrolysis The final step occurs during the aqueous work-up. The iminium salt is readily hydrolyzed by water to yield the final product, 2-chloro-3,4-dimethoxybenzaldehyde, and dimethylamine.[1]
Caption: Overall workflow of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-chloro-3,4-dimethoxybenzaldehyde on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 1-Chloro-2,3-dimethoxybenzene | ≥98% | Sigma-Aldrich | 90282-99-8 |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Sigma-Aldrich | 127-09-3 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | - |
| Brine (Saturated NaCl solution) | - | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube or nitrogen inlet
-
Ice-water bath and heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or neoprene), and chemical safety goggles with a face shield.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use only in a fume hood.
-
The reaction to form the Vilsmeier reagent is exothermic. Maintain strict temperature control during the addition of POCl₃.
-
The quenching step is also exothermic and releases HCl gas. Perform this step slowly in a fume hood.
3.4. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-chloro-3,4-dimethoxybenzaldehyde.
1. Vilsmeier Reagent Preparation: a. Equip a dry 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen inlet. b. Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (12.0 mL, 155 mmol) and anhydrous dichloromethane (50 mL) to the flask. c. Cool the flask to 0-5 °C using an ice-water bath. d. Add phosphorus oxychloride (7.0 mL, 75 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. e. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
2. Formylation Reaction: a. Dissolve 1-chloro-2,3-dimethoxybenzene (8.63 g, 50 mmol) in anhydrous dichloromethane (25 mL). b. Add this solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes. c. After addition, remove the ice bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to a gentle reflux (or maintain at a temperature of 75-85°C) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Hydrolysis: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Prepare a separate beaker containing crushed ice (200 g) and a solution of sodium acetate (41 g, 500 mmol) in water (100 mL). c. Slowly and carefully pour the reaction mixture into the vigorously stirred ice/sodium acetate slurry. This step is exothermic and will release gas. d. Continue stirring the mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.
4. Extraction and Purification: a. Transfer the mixture to a 500 mL separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 75 mL). c. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford 2-chloro-3,4-dimethoxybenzaldehyde as a beige-yellow to beige crystalline powder.[5]
Expected Results and Characterization
| Parameter | Expected Value |
| Product | 2-Chloro-3,4-dimethoxybenzaldehyde |
| CAS Number | 5417-17-4[5][6][7] |
| Molecular Formula | C₉H₉ClO₃[5][6][7] |
| Molecular Weight | 200.62 g/mol [5][6][7] |
| Appearance | Beige-yellow to beige crystalline powder[5] |
| Melting Point | 69-74 °C[5][7] |
| Typical Yield | 70-85% |
| ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃), 3.9 (s, 3H, -OCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~189, 158, 155, 128, 125, 120, 110, 61, 56 ppm |
| IR (KBr) | ν ~2850, 2750 (aldehyde C-H), 1685 (C=O), 1580, 1470 (aromatic C=C) cm⁻¹ |
Troubleshooting and Field Insights
-
Low Yield: Incomplete formation of the Vilsmeier reagent is a common issue. Ensure that anhydrous solvents and fresh, high-purity reagents are used. The reaction is highly sensitive to moisture. Incomplete reaction can be addressed by increasing the reaction time or temperature, but this may lead to side products.
-
Difficult Work-up: During quenching, the pH must be carefully controlled. A basic pH (typically achieved with sodium acetate or sodium bicarbonate) is necessary for the hydrolysis of the iminium salt. If the solution remains too acidic, the product may not be fully liberated.
-
Purification Challenges: If the crude product is oily or difficult to crystallize, column chromatography is the recommended purification method. A gradient elution with hexanes and ethyl acetate is typically effective.
-
Causality of Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 equivalents relative to the aromatic substrate) is used to ensure complete conversion of the starting material, which can be difficult to separate from the product. The large excess of sodium acetate in the work-up neutralizes the acidic byproducts of the reaction (HCl and phosphoric acid derivatives) and buffers the solution for efficient hydrolysis.
Conclusion
The Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene is a reliable and regioselective method for the synthesis of 2-chloro-3,4-dimethoxybenzaldehyde. By carefully controlling the reaction conditions, particularly moisture and temperature, and following a systematic work-up and purification procedure, this valuable synthetic intermediate can be obtained in high yield and purity. The insights and detailed protocol provided herein serve as a robust guide for researchers in academic and industrial settings, ensuring the successful application of this fundamental organic transformation.
References
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
- Thieme. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds.
- Wikipedia. (2023, November 18). Vilsmeier–Haack reaction.
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The Versatile Virtuoso: 2-Chloro-4,5-dimethoxybenzaldehyde as a Strategic Building Block in Complex Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4,5-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable and versatile building block, particularly in the synthesis of heterocyclic compounds and natural product analogues. Its unique substitution pattern—a chlorine atom ortho to the aldehyde and two activating methoxy groups—imparts a distinct reactivity profile that can be exploited for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The presence of the electron-donating methoxy groups activates the aromatic ring towards electrophilic substitution, while the chlorine atom can serve as a handle for cross-coupling reactions or be retained in the final product to modulate its biological activity. The aldehyde functionality is a gateway to a plethora of classical organic reactions, including condensations, cyclizations, and reductive aminations.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 18093-05-5 | |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | N/A |
Safety Profile: this compound is harmful if swallowed and causes skin irritation.[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3]
Core Synthetic Applications and Protocols
The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of complex molecules, most notably isoquinoline alkaloids and their derivatives.
Gateway to Isoquinoline Alkaloids: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[4] This reaction is a cornerstone in the synthesis of numerous natural products and pharmacologically active compounds. This compound serves as the aldehyde component in the synthesis of substituted tetrahydroisoquinolines, which are precursors to important alkaloids like papaverine.
Protocol 1: Synthesis of 1-(2-Chloro-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol details the Pictet-Spengler reaction between this compound and dopamine hydrochloride.
Materials:
-
This compound
-
Dopamine hydrochloride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of dopamine hydrochloride (1.0 eq) in methanol, add this compound (1.0 eq).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(2-chloro-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Causality and Insights: The acidic conditions are crucial for the in situ formation of the electrophilic iminium ion from the condensation of the aldehyde and the amine.[4] The electron-rich aromatic ring of dopamine then acts as a nucleophile, attacking the iminium ion to facilitate the cyclization.
Caption: Pictet-Spengler reaction workflow.
Building Dihydroisoquinolines: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another fundamental method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently reduced or oxidized to other isoquinoline derivatives.[5][6] This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5]
To utilize this compound in a Bischler-Napieralski synthesis, it must first be converted into the corresponding β-phenylethylamide. This can be achieved through a multi-step sequence, for example, by first forming a nitrostyrene, followed by reduction and acylation.
Protocol 2: Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol outlines a potential pathway starting from the condensation of this compound with nitromethane.
Part A: Condensation with Nitromethane
-
Dissolve this compound (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent like methanol.
-
Add a catalytic amount of a base, such as potassium hydroxide, dropwise at a low temperature (0-5 °C).[7]
-
Stir the reaction for a few hours, monitoring by TLC.
-
Pour the reaction mixture into a cold, dilute acid solution (e.g., 10% HCl) to precipitate the nitrostyrene product.[7]
-
Filter, wash with water, and dry the solid.
Part B: Reduction and Amide Formation
-
The resulting nitrostyrene can be reduced to the corresponding β-phenylethylamine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
The amine is then acylated with an appropriate acyl chloride or anhydride to form the N-acyl-β-phenylethylamine.
Part C: Bischler-Napieralski Cyclization
-
Dissolve the N-acyl-β-phenylethylamine (1.0 eq) in an inert solvent like toluene or 1,2-dichloroethane.
-
Add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) and reflux the mixture for 1-3 hours.[2]
-
Cool the reaction and carefully quench by pouring it onto ice.
-
Basify the aqueous solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude 3,4-dihydroisoquinoline, which can be purified by chromatography or crystallization.
Mechanistic Rationale: The Bischler-Napieralski reaction proceeds through the formation of an electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to effect cyclization.[5]
Caption: Synthetic pathway to dihydroisoquinolines.
Carbon-Carbon Bond Formation: Knoevenagel and Wittig Reactions
The aldehyde functionality of this compound is readily employed in classic carbon-carbon bond-forming reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[8][9]
Protocol 3: Knoevenagel Condensation with Malononitrile
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate in ethanol.[10]
-
Reflux the mixture for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-(2-chloro-4,5-dimethoxybenzylidene)malononitrile.
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[1][11]
Protocol 4: Wittig Reaction for Stilbene Synthesis
Procedure:
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent like THF at 0°C.[12][13]
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[13]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting stilbene derivative by column chromatography to separate it from the triphenylphosphine oxide byproduct.
| Reaction | Reagent | Product Type | Typical Yield |
| Knoevenagel | Malononitrile | α,β-Unsaturated nitrile | High |
| Wittig | Benzyltriphenylphosphonium ylide | Stilbene derivative | >80% |
Synthesis of Substituted Amines: Reductive Amination
Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes and ketones.[14][15]
Protocol 5: Reductive Amination with a Primary Amine
Procedure:
-
Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Stir the reaction at room temperature for several hours until the starting aldehyde is consumed (TLC analysis).
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to give the secondary amine product.
Caption: Reductive amination workflow.
Conclusion: A Building Block of Strategic Importance
This compound has proven itself to be a highly valuable and adaptable building block in the arsenal of the synthetic organic chemist. Its utility in the construction of complex heterocyclic systems, particularly the isoquinoline core, underscores its importance in medicinal chemistry and natural product synthesis. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile intermediate, paving the way for the discovery and development of novel chemical entities. As with any chemical process, a thorough understanding of the underlying principles and a commitment to safe laboratory practices are the keys to successful innovation.
References
- Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374.
- Cenmed. (n.d.). 2 Chloro 4 5 Dimethoxybenzaldehyde.
- Sciencemadness.org. (2006). Condensation with Nitromethane.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Jadhav, P. A., & Momin, K. I. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology, 4(5), 13-18.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Maresh, J. J., et al. (2014). Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation. Tetrahedron Letters, 55(36), 5047-5051.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150.
- Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- GalChimia. (2014). A New Way to Amines.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
- Rao, M. V. B., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13.
- Reddit. (2024). Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure.
- National Institutes of Health. (n.d.). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.
- ResearchGate. (n.d.). Pictet‐Spengler reaction between dopamine and a panel of substituted...
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- ResearchGate. (n.d.). Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes.
- Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Wiley Online Library. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Syntheses. (n.d.). Nitrostyrene.
Sources
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Application Notes and Protocols for the Synthesis of Substituted Isoquinolines Using 2-Chloro-4,5-dimethoxybenzaldehyde
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Derivatives of isoquinoline exhibit an extensive range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatile nature of this structural motif has led to its incorporation into numerous clinically used drugs for treating a wide array of diseases, from cancer to cardiovascular and nervous system disorders.[4] A notable example is papaverine, a naturally occurring benzylisoquinoline alkaloid, which is utilized as a vasodilator.[5] The biological importance of isoquinolines continually drives the development of efficient and versatile synthetic methodologies for their preparation.
This guide provides an in-depth exploration of the use of 2-chloro-4,5-dimethoxybenzaldehyde as a key starting material for the synthesis of highly functionalized isoquinoline derivatives. The electron-donating methoxy groups and the strategically placed chloro substituent on this benzaldehyde make it an excellent precursor for constructing complex isoquinoline systems via classical synthetic routes. We will delve into the practical application of two cornerstone reactions in isoquinoline synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Strategic Overview: Synthetic Pathways to Isoquinolines
The synthesis of the isoquinoline core from this compound can be primarily achieved through two well-established and reliable methods. The choice between these pathways depends on the desired final structure, particularly the substitution pattern and the oxidation state of the resulting heterocyclic ring.
Caption: Synthetic pathways from this compound.
Part 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for constructing the isoquinoline skeleton through the intramolecular cyclization of a β-arylethylamide.[6] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[1][6] The reaction is particularly effective for aromatic rings that are electron-rich, making substrates derived from this compound excellent candidates due to the presence of the two methoxy groups.[1]
Mechanism and Rationale
The reaction proceeds via an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the amide carbonyl, forming a highly electrophilic intermediate, such as a nitrilium ion or a dichlorophosphoryl imine-ester.[6] This electrophile is then attacked by the electron-rich benzene ring of the phenylethyl group at the ortho position to the ethylamine moiety, leading to the formation of a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the fully aromatic isoquinoline.[1]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Protocol 1: Synthesis of a 1-Substituted Dihydroisoquinoline
This protocol outlines the synthesis of 1-(2-chloro-4,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 1: Synthesis of the Amide Precursor
The necessary β-arylethylamide precursor is synthesized by the amidation of 2-chloro-4,5-dimethoxybenzoic acid with a suitable β-phenylethylamine, such as 3,4-dimethoxyphenethylamine (homoveratrylamine).
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
3,4-Dimethoxyphenethylamine
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
-
Procedure:
-
Oxidation of the Aldehyde: Oxidize this compound to 2-chloro-4,5-dimethoxybenzoic acid using a suitable oxidizing agent like potassium permanganate. Purify the resulting carboxylic acid.
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloro-4,5-dimethoxybenzoic acid in anhydrous DCM. Add thionyl chloride (SOCl₂) dropwise at 0 °C and then reflux the mixture until the reaction is complete (monitored by TLC). Remove the excess SOCl₂ under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 3,4-dimethoxyphenethylamine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.
-
Step 2: Bischler-Napieralski Cyclization
-
Materials:
-
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloro-4,5-dimethoxybenzamide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the amide from Step 1 in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a cold, concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with an organic solvent such as DCM or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3,4-dihydroisoquinoline product by column chromatography on silica gel.
-
Step 3: Aromatization to the Isoquinoline (Optional)
The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding fully aromatic isoquinoline.
-
Materials:
-
1-(2-chloro-4,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
10% Palladium on carbon (Pd/C)
-
Toluene or xylene
-
-
Procedure:
-
Dissolve the dihydroisoquinoline in toluene.
-
Add 10% Pd/C catalyst.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the crude isoquinoline.
-
Purify by column chromatography or recrystallization.
-
| Parameter | Typical Value/Condition | Rationale |
| Cyclization Reagent | POCl₃ | Acts as a dehydrating and activating agent for the amide carbonyl.[7] |
| Solvent | Anhydrous Toluene | Inert solvent with a suitable reflux temperature for the cyclization. |
| Reaction Temperature | Reflux (approx. 110 °C) | Provides the necessary thermal energy for the intramolecular cyclization. |
| Aromatization Catalyst | 10% Pd/C | Efficient catalyst for dehydrogenation reactions.[8] |
| Expected Yield | 60-85% (for cyclization) | Electron-donating groups on the aromatic ring generally lead to good yields.[1] |
Part 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another fundamental method for isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] This reaction typically proceeds under milder conditions than the Bischler-Napieralski reaction and directly yields a 1,2,3,4-tetrahydroisoquinoline.[2] The electron-donating groups on this compound facilitate the initial condensation and the subsequent electrophilic attack.
Mechanism and Rationale
The reaction begins with the formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and this compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Protocol 2: Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol describes the synthesis of 1-(2-chloro-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using 3,4-dimethoxyphenethylamine.
-
Materials:
-
This compound
-
3,4-Dimethoxyphenethylamine (homoveratrylamine)
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM.
-
Acid Catalysis: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tetrahydroisoquinoline product by column chromatography on silica gel or by recrystallization.
-
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Trifluoroacetic acid (TFA) | A strong acid catalyst that facilitates the formation of the electrophilic iminium ion.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that dissolves the reactants and is suitable for the reaction temperature. |
| Reaction Temperature | 0 °C to Room Temperature | Milder conditions are often sufficient for electron-rich systems, minimizing side reactions. |
| Work-up | Basic wash (NaHCO₃) | Neutralizes the acid catalyst and allows for the extraction of the free-base product. |
| Expected Yield | 70-90% | The Pictet-Spengler reaction is generally high-yielding with activated substrates. |
Characterization of Products
The synthesized isoquinoline derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic and aliphatic protons will confirm the formation of the isoquinoline ring and the position of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, the disappearance of the amide C=O stretch in the Bischler-Napieralski reaction is a key indicator of cyclization.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a variety of substituted isoquinolines. The Bischler-Napieralski and Pictet-Spengler reactions provide reliable and high-yielding pathways to 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, respectively. The electron-donating methoxy groups on the benzaldehyde facilitate these reactions, while the chloro substituent offers a handle for further synthetic transformations, such as cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel isoquinoline-based compounds with potential therapeutic applications.
References
- CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google P
- A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines | Request PDF - ResearchG
- Pictet–Spengler reaction - Wikipedia. URL
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- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. URL
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- Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. URL
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- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - Benchchem. URL
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Application Note: A Modular Synthetic Route to Novel Papaverine Analogues from 2-Chloro-4,5-dimethoxybenzaldehyde
Abstract
Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, is a potent non-narcotic vasodilator with well-established therapeutic applications stemming from its activity as a phosphodiesterase (PDE) inhibitor.[1][2][3] The synthesis of papaverine analogues is a cornerstone of medicinal chemistry, aimed at refining its pharmacological profile and exploring new therapeutic avenues, including anticancer and neuroprotective activities.[3][4] This guide provides a comprehensive, modular synthetic strategy for preparing novel papaverine analogues, beginning with the versatile starting material, 2-Chloro-4,5-dimethoxybenzaldehyde. The presence of the chloro-substituent on the isoquinoline core offers a valuable synthetic handle for late-stage functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document details the strategic rationale, step-by-step protocols, and characterization data, designed for researchers in drug discovery and organic synthesis.
Strategic Overview: The Synthetic Blueprint
The construction of the papaverine scaffold is a multi-step process centered around the formation of the core isoquinoline ring system. Our approach leverages the classic Bischler-Napieralski reaction, a robust method for synthesizing 3,4-dihydroisoquinolines.[5][6][7][8] The overall strategy is dissected into three primary stages:
-
Assembly of the β-Arylethylamine Fragment: The initial phase involves building the side chain that will ultimately form part of the isoquinoline ring. This is achieved through a Knoevenagel condensation followed by a complete reduction.
-
Formation of the Amide Precursor: The synthesized amine is coupled with a substituted phenylacetic acid, creating the direct precursor required for the key cyclization step.
-
Construction and Aromatization of the Isoquinoline Core: The pivotal Bischler-Napieralski cyclization is employed to forge the heterocyclic ring, followed by dehydrogenation to yield the final, fully aromatic papaverine analogue.
This modular approach is advantageous as it allows for variation in both the β-arylethylamine and the acyl components, facilitating the generation of a wide array of analogues.
Figure 1: Overall synthetic workflow for papaverine analogues.
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as phosphorus oxychloride (POCl₃) and lithium aluminum hydride (LiAlH₄) are hazardous and must be handled with extreme care according to established laboratory safety protocols.
Part 1: Synthesis of 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine (Intermediate 3)
This initial stage constructs the ethylamine side chain necessary for the isoquinoline ring.
Protocol 1.1: Knoevenagel Condensation to form 1-Chloro-2-(2-nitrovinyl)-4,5-dimethoxybenzene (2)
-
Rationale: The Knoevenagel condensation is a reliable method for C-C bond formation between an aldehyde and an active methylene compound, in this case, nitromethane. Piperidine acts as a basic catalyst to deprotonate nitromethane, initiating the reaction.
-
Procedure:
-
To a solution of this compound (1) (10.0 g, 49.8 mmol) in nitromethane (30 mL), add piperidine (2.5 mL).
-
Heat the mixture to reflux (approx. 100-105 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Add 2N HCl (50 mL) to neutralize the piperidine. A yellow solid will precipitate.
-
Filter the precipitate, wash thoroughly with water, and then with cold ethanol.
-
Dry the resulting yellow solid under vacuum to yield the nitrostyrene intermediate (2).
-
Protocol 1.2: Reduction to 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine (3)
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond in a single step to furnish the desired primary amine.
-
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend LiAlH₄ (5.7 g, 150 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrostyrene intermediate (2) (12.1 g, 49.8 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (6 mL), 15% aqueous NaOH (6 mL), and finally water (18 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine (3) as an oil, which can be used in the next step without further purification.
-
Part 2: Synthesis of the Amide Precursor (4)
Protocol 2.1: Amide Coupling
-
Rationale: The formation of an amide bond is essential to create the direct precursor for the Bischler-Napieralski cyclization. Reacting the synthesized amine with an acyl chloride is a highly efficient method for this transformation.
-
Procedure:
-
Dissolve the crude amine (3) (approx. 49.8 mmol) and triethylamine (8.3 mL, 59.8 mmol) in dichloromethane (DCM) (150 mL).
-
Cool the solution to 0 °C.
-
Add a solution of 3,4-dimethoxyphenylacetyl chloride (11.8 g, 54.8 mmol) in DCM (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to yield the pure amide precursor (4).
-
Part 3: Construction of the Papaverine Analogue (6)
Protocol 3.1: Bischler-Napieralski Cyclization (Key Step)
-
Rationale: This is the cornerstone reaction for isoquinoline synthesis.[9] Phosphorus oxychloride (POCl₃) acts as a dehydrating Lewis acid, activating the amide carbonyl for an intramolecular electrophilic aromatic substitution onto the electron-rich dimethoxy-substituted ring, forming the 3,4-dihydroisoquinoline (5).[6][7][8] The presence of electron-donating methoxy groups on the cyclizing ring is crucial for the success of this reaction.[10]
-
Procedure:
-
Dissolve the amide precursor (4) (10.0 g, 25.4 mmol) in anhydrous toluene (100 mL).
-
Add phosphorus oxychloride (POCl₃) (7.1 mL, 76.2 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours. Monitor the formation of the dihydroisoquinoline by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice (200 g).
-
Make the aqueous solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide.
-
Extract the product with DCM (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate (5).
-
Protocol 3.2: Aromatization to the Papaverine Analogue (6)
-
Rationale: The final step is the dehydrogenation of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline system characteristic of papaverine. This is effectively achieved by catalytic dehydrogenation using palladium on carbon at elevated temperatures.
-
Procedure:
-
Dissolve the crude dihydroisoquinoline (5) (approx. 25.4 mmol) in xylene (100 mL).
-
Add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).
-
Heat the mixture to reflux (approx. 140 °C) for 6-8 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the final pure papaverine analogue (6).
-
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.
Characterization and Data
Thorough characterization of all intermediates and the final product is essential for validating the synthetic protocol. Standard analytical techniques should be employed.
| Compound | Description | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
| Papaverine | White crystalline solid | 147-149 | 3.78-4.01 (4x OCH₃), 4.55 (s, 2H, -CH₂-), 6.75-8.39 (m, 7H, Ar-H) | [M+H]⁺ 340.15 |
| Analogue (6) | Expected as a solid | Variable | Expected shifts similar to papaverine, with potential changes in aromatic region due to Cl. | [M+H]⁺ 374.11 (calc.) |
Note: Data for papaverine is provided for reference.[11][12] The data for the synthesized analogue (6) is predictive and must be confirmed experimentally. All new compounds should be fully characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[13]
Discussion and Conclusion
The synthetic route detailed herein provides a reliable and adaptable framework for the production of novel papaverine analogues. The choice of this compound as the starting material is strategic; the chlorine atom is retained in the final product at the 8-position of the isoquinoline ring. This halogen provides a reactive site for further derivatization through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), vastly expanding the chemical space that can be explored.
Each stage of the protocol is designed to be self-validating. The use of TLC for reaction monitoring ensures reaction completion and provides an initial assessment of purity. Purification of key intermediates, particularly the amide precursor (4), by recrystallization is critical to the success of the subsequent high-temperature cyclization and aromatization steps.
References
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- ResearchGate. (n.d.). Chemical structures of the other synthesized papaverine analogues 4–11. ResearchGate. [Link: https://www.researchgate.net/figure/Chemical-structures-of-the-other-synthesized-papaverine-analogues-4-11_fig2_322980183]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions. [Link: https://www.researchgate.net/publication/250165785_The_Preparation_of_34-Dihydroisoquinolines_and_Related_Compounds_by_the_Bischler-Napieralski_Reaction]
- Hanna, C., & Parker, R. C. (1960). Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system. Archives Internationales de Pharmacodynamie et de Thérapie, 126, 386-392. [Link: https://pubmed.ncbi.nlm.nih.gov/14399525/]
- Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link: https://grokipedia.org/Bischler-Napieralski_reaction]
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- Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
- Al-Majedy, Y. K., et al. (2022). Novel Papaverine Metal Complexes with Potential Anticancer Activities. Molecules, 27(15), 4987. [Link: https://www.mdpi.com/1420-3049/27/15/4987]
- Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res. [Link: https://inorgchemres.org/index.php/ICR/article/view/310]
- ResearchGate. (n.d.). IR characteristics of papaverine hydrochloride and its complexes. ResearchGate. [Link: https://www.researchgate.net/figure/IR-characteristics-of-papaverine-hydrochloride-and-its-complexes_tbl2_381488190]
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]
- Singh, S., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 27(22), 7994. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9695271/]
- ResearchGate. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. ResearchGate. [Link: https://www.researchgate.
- Iannazzo, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link: https://www.mdpi.com/1420-3049/21/6/764]
- ResearchGate. (2024). Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review. ResearchGate. [Link: https://www.researchgate.net/publication/379294276_Pharmacological_Properties_and_Therapeutic_Potential_of_Papaverine_A_Comprehensive_Review]
- Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res. [Link: https://www.inorgchemres.org/index.php/ICR/article/view/310]
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- Grace, C. R., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9225-9278. [Link: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00030]
- Brown, A. D., et al. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 52(1-2), 47-60. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3477464/]
- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link: https://organicreactions.org/index.php/The_Preparation_of_3,4-Dihydroisoquinolines_and_Related_Compounds_by_the_Bischler-Napieralski_Reaction]
- YouTube. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. [Link: https://www.youtube.
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- Google Patents. (n.d.). RU2647583C2 - Method for the preparation of papaverine hydrochloride. Google Patents. [Link: https://patents.google.
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Application Notes and Protocols: 2-Chloro-4,5-dimethoxybenzaldehyde in Pharmaceutical Intermediate Synthesis
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethoxybenzaldehyde, a highly functionalized aromatic aldehyde, and its strategic application in the synthesis of pharmaceutical intermediates. We delve into its chemical properties, safety protocols, and its pivotal role as a versatile starting material. The core of this document is a detailed, step-by-step protocol for a multi-step synthesis of a substituted 1-benzyl-3,4-dihydroisoquinoline scaffold, a core structure in a vast class of pharmacologically significant alkaloids.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to leverage this unique building block for the creation of diverse molecular entities.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and diversity of a synthetic campaign. This compound emerges as a pre-functionalized building block of significant interest. Its structure is endowed with three key features that a synthetic chemist can exploit:
-
An Aldehyde Group: A versatile handle for carbon-carbon bond formation through reactions like the Henry reaction, Wittig olefination, and reductive amination.[3]
-
Electron-Rich Aromatic Ring: The two methoxy groups strongly activate the benzene ring, facilitating intramolecular electrophilic aromatic substitution reactions, which are crucial for the construction of fused heterocyclic systems.[4][5]
-
A Chlorine Substituent: This halogen provides a reactive site for late-stage diversification. Through modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a wide array of substituents can be introduced, enabling the rapid generation of an analog library from a common intermediate.
This combination makes this compound an ideal precursor for complex heterocyclic systems, most notably the isoquinoline alkaloids. The isoquinoline motif is a "privileged structure" in pharmacology, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[6][7][8] This guide will use the synthesis of a core isoquinoline structure as a practical demonstration of its utility.
Physicochemical Properties and Safety
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Data Summary
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18093-05-5 | [9][10] |
| Molecular Formula | C₉H₉ClO₃ | [9] |
| Molecular Weight | 200.62 g/mol | [9] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥97% | [9] |
| IUPAC Name | This compound | [10] |
Note: Physical properties like melting and boiling points are not consistently reported across public databases and should be determined experimentally for the specific batch in use.
Safety & Handling
Based on data for isomeric and related compounds, this compound should be handled with care, assuming it presents similar hazards.[11][12][13]
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid creating dust. Use proper grounding techniques for powders to prevent static discharge. Keep away from strong oxidizing agents and incompatible materials.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Self-Validating System: Before proceeding, always consult the specific Safety Data Sheet (SDS) provided by the supplier of your material. The information here is for guidance and is based on related structures.
Core Application: A Synthetic Pathway to Isoquinoline Intermediates
This section outlines a robust, multi-step synthesis to construct a 1-benzyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline intermediate. This pathway is designed to be both illustrative of the core chemistry and a practical starting point for further elaboration.
Overall Synthetic Workflow
The proposed synthesis leverages a sequence of classic and reliable organic reactions to build molecular complexity systematically.
Caption: Synthetic workflow from starting material to the target dihydroisoquinoline.
Mechanistic Insights: The Bischler-Napieralski Reaction
The key ring-forming step is the Bischler-Napieralski reaction.[14][15] Understanding its mechanism is crucial for troubleshooting and optimization. The reaction cyclizes a β-arylethylamide via an intramolecular electrophilic aromatic substitution.[14][16]
Causality: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating agent.[14] It activates the amide's carbonyl oxygen, making it a good leaving group. This facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-donating methoxy groups on the phenyl ring increase its nucleophilicity, enabling it to attack the nitrilium ion and close the ring. This step would be significantly less efficient without these activating groups.[4][5]
Caption: Simplified mechanism of the Bischler-Napieralski cyclization.
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should perform their own optimization based on their specific equipment and observations.
Protocol 1: Henry Reaction to form 1-(2-Chloro-4,5-dimethoxyphenyl)-2-nitroethene
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane.[3][17]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Nitromethane (5.0 eq)
-
Ammonium acetate (0.5 eq)
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating.
-
-
Procedure:
-
To a round-bottom flask, add this compound and nitromethane.
-
Add ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours.
-
Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be significantly less polar than the starting aldehyde.
-
Once complete, cool the reaction to room temperature. A yellow solid should precipitate.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
-
Protocol 2: Reduction to 2-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-amine
This protocol uses lithium aluminum hydride (LiAlH₄) for a complete reduction of both the nitro group and the alkene.
-
CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents & Equipment:
-
1-(2-Chloro-4,5-dimethoxyphenyl)-2-nitroethene (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, approx. 4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, three-neck round-bottom flask, dropping funnel, reflux condenser, inert gas setup.
-
-
Procedure:
-
Set up the dry apparatus under an inert atmosphere.
-
In the main flask, suspend LiAlH₄ in anhydrous THF.
-
Dissolve the nitroethene from Protocol 1 in anhydrous THF in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the nitroethene solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
A granular white precipitate should form. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
-
Protocol 3: Amide Formation
-
Reagents & Equipment:
-
2-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-amine (1.0 eq)
-
Phenylacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Dissolve the crude amine from Protocol 2 in DCM in a round-bottom flask and add triethylamine.
-
Cool the solution to 0 °C.
-
Add phenylacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.
-
Protocol 4: Bischler-Napieralski Cyclization
-
CAUTION: Phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture. Handle in a fume hood.
-
Reagents & Equipment:
-
N-(2-(2-Chloro-4,5-dimethoxyphenyl)phenyl)ethyl)-2-phenylacetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 2.0-5.0 eq)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask, reflux condenser, heating mantle.
-
-
Procedure:
-
Dissolve the amide from Protocol 3 in anhydrous toluene.
-
Add POCl₃ to the solution.
-
Heat the mixture to reflux (approx. 110 °C for toluene) for 2-4 hours.[14]
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃ and solvent.
-
Carefully add the residue to ice, then basify with concentrated ammonium hydroxide until pH > 10.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the target 1-benzyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline.
-
Future Directions: Leveraging the Chlorine Substituent
The final product from this sequence is not necessarily the endpoint. The chlorine atom at the C-6 position is a powerful handle for diversification, allowing access to a library of novel pharmaceutical intermediates.
| Reaction Type | Reagents/Catalyst | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl substituted isoquinolines |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-Amino substituted isoquinolines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., TEA) | 6-Alkynyl substituted isoquinolines |
| Cyanation | Zn(CN)₂, Pd catalyst | 6-Cyano substituted isoquinolines |
Conclusion
This compound is a strategically valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its inherent functionality allows for a logical and efficient construction of the pharmacologically important isoquinoline core. The protocols detailed herein, centered around the robust Henry, reduction, amidation, and Bischler-Napieralski reaction sequence, provide a reliable pathway to a key dihydroisoquinoline intermediate. Furthermore, the presence of the chlorine atom opens a gateway to extensive late-stage functionalization, making this building block an excellent choice for drug discovery programs aiming to generate novel and diverse chemical matter.
References
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- Isoquinoline synthesis. (n.d.). Química Organica.org.
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- Bischler–Napieralski reaction. (n.d.). In Wikipedia.
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- Bischler–Napieralski reaction. (n.d.). Grokipedia.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Journal of Pharmaceutical Sciences.
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- Isoquinoline alkaloids. (n.d.). Taylor & Francis.
- Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different... (n.d.). ResearchGate.
- Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2025). ResearchGate.
- New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. (2023). Biomedicine & Pharmacotherapy.
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- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI.
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- 2 Chloro 4 5 Dimethoxybenzaldehyde. (n.d.). Cenmed.
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- 3-Chloro-4,5-dimethoxybenzaldehyde. (n.d.). PubChem.
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Condensation reactions of 2-Chloro-4,5-dimethoxybenzaldehyde
An In-Depth Guide to the Condensation Reactions of 2-Chloro-4,5-dimethoxybenzaldehyde: Protocols and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its strategic value lies in the unique interplay of its substituents: the electron-donating methoxy groups and the electron-withdrawing, sterically influential chloro group. This substitution pattern not only directs further chemical transformations but also imparts specific physicochemical properties to its derivatives, making them valuable scaffolds in drug discovery. The presence of chloro and methoxy groups is a common feature in many pharmaceutical agents, influencing factors such as metabolic stability, receptor binding affinity, and bioavailability.[1][2]
This guide provides a comprehensive overview of the principal condensation reactions involving this compound, focusing on the Claisen-Schmidt, Knoevenagel, and Wittig reactions. These transformations are fundamental for carbon-carbon bond formation, leading to the synthesis of diverse molecular architectures such as chalcones, stilbenes, and other conjugated systems with significant pharmacological potential. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Part 1: The Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a robust and widely utilized base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and an enolizable ketone or aldehyde.[3][4] This reaction is the cornerstone for the synthesis of chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and are themselves a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]
Mechanistic Rationale
The causality of the Claisen-Schmidt reaction is rooted in fundamental principles of carbonyl chemistry. The reaction proceeds via a crossed aldol condensation mechanism.[4]
-
Enolate Formation: A strong base (typically NaOH or KOH) abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound. The absence of α-hydrogens on the aldehyde prevents it from undergoing self-condensation, thereby ensuring a clean cross-condensation.
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol adduct).
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. The resulting α,β-unsaturated system is highly stabilized by conjugation with both aromatic rings, which provides the thermodynamic driving force for the elimination of a water molecule.[9][10]
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism.
Quantitative Data Summary: Chalcone Synthesis
The following table summarizes representative conditions for the Claisen-Schmidt condensation.
| Product Class | Ketone Reactant | Catalyst (Base) | Solvent | Time (h) | Temp. | Yield (%) |
| Chalcone | Acetophenone | 10% aq. NaOH | Ethanol | 8 - 10 | Room Temp. | ~90 |
| Chalcone | 4'-Methylacetophenone | 40% aq. NaOH | Methanol | 4 - 6 | Room Temp. | High |
| Chalcone | 4'-Bromoacetophenone | Solid NaOH | Solvent-free | 0.1 - 0.5 | Room Temp. | >95 |
Note: Yields are estimates based on similar reactions and may vary.[11][12]
Detailed Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(2-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one
This protocol provides a self-validating system for synthesizing a specific chalcone derivative.
Materials and Reagents:
-
This compound (1 equiv.)
-
4'-Bromoacetophenone (1 equiv.)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.00 g, 10.0 mmol) and 4'-Bromoacetophenone (1.99 g, 10.0 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[7]
-
Reaction Initiation: While stirring, slowly add 10 mL of a 10% aqueous NaOH solution dropwise over 10 minutes. The solution will typically turn yellow or orange, and a precipitate may begin to form.[9]
-
Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The disappearance of the starting aldehyde is a key indicator of reaction completion.
-
Product Precipitation & Isolation: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of water. Stir for 15 minutes to allow for complete precipitation of the crude product.[7]
-
Neutralization: Slowly acidify the mixture with dilute HCl until it is neutral to pH paper. This step ensures that all phenoxide intermediates are protonated and any excess NaOH is neutralized.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold distilled water until the filtrate is neutral. This removes inorganic salts and residual base.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone as a crystalline solid.[9]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry. The IR spectrum should show a characteristic C=O stretch for the α,β-unsaturated ketone.[5][6]
Part 2: The Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition-elimination reaction between a carbonyl compound and a molecule with an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).[13] For this compound, this reaction provides efficient access to highly functionalized α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals and materials.
Mechanistic Rationale
The key to the Knoevenagel condensation is the enhanced acidity of the α-protons of the active methylene compound (e.g., malononitrile, ethyl acetoacetate).
-
Carbanion Formation: A weak base, such as piperidine or ammonium acetate, is sufficient to deprotonate the active methylene compound, forming a resonance-stabilized carbanion. The use of a weak base is critical to prevent the self-condensation of aldehydes that possess α-hydrogens; while not a concern for our substrate, it is a hallmark of this reaction's selectivity.[13]
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of this compound.
-
Dehydration: The resulting intermediate alcohol typically undergoes spontaneous dehydration (elimination of water), driven by the formation of a stable, conjugated double bond.
Caption: Figure 2: Knoevenagel Condensation Workflow.
Quantitative Data Summary: Knoevenagel Condensation
| Active Methylene Cmpd. | Catalyst | Solvent | Temp. | Time (h) | Yield (%) |
| Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 | High |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | 5-7 | >85 |
| Barbituric Acid | None (Catalyst) | Solvent-free | Room Temp. | Short | High |
Note: "High" yield indicates the methodology is reported to be highly efficient for a range of aromatic aldehydes.[14]
Detailed Experimental Protocol: Synthesis of 2-((2-chloro-4,5-dimethoxyphenyl)methylene)malononitrile
Materials and Reagents:
-
This compound (1 equiv.)
-
Malononitrile (1 equiv.)
-
Ammonium Acetate (catalytic amount)
-
Ethanol
-
Deionized Water
-
Reaction flask with reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.00 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and a catalytic amount of ammonium acetate (approx. 0.15 g) in 20 mL of ethanol.[15]
-
Heating: Heat the mixture to reflux using a heating mantle and stir for 2-3 hours. Monitor the reaction's progress via TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol.
-
Characterization: Analyze the product by NMR and IR. The IR spectrum should prominently feature a strong nitrile (C≡N) stretch and the absence of the aldehyde C=O stretch.[16]
Part 3: The Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a powerful and versatile method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent).[17] It is particularly valuable for creating C=C bonds with predictable stereochemistry. When applied to this compound, it provides a direct route to substituted stilbenes, a class of compounds known for a wide range of biological activities, including anticancer and antioxidant effects.[18]
Mechanistic Rationale
The reaction mechanism is a two-step process involving cycloaddition and elimination.
-
Ylide Preparation: The process begins with the formation of a phosphonium salt from triphenylphosphine and an appropriate alkyl halide. This salt is then deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the nucleophilic phosphorus ylide.[19]
-
[2+2] Cycloaddition: The ylide attacks the aldehyde in a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. An older, stepwise mechanism involving a betaine intermediate is also sometimes considered.[20][21]
-
Elimination: The oxaphosphetane intermediate is unstable and rapidly decomposes, breaking the C-P and C-O bonds and forming a new C=C bond (the alkene) and a P=O bond. The formation of the very stable triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[21]
The stereoselectivity (E vs. Z alkene) is largely determined by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (like those from simple alkyl halides) favor the Z-alkene.[20]
Caption: Figure 3: Wittig Reaction Pathway.
Quantitative Data Summary: Wittig Reaction
| Phosphonium Salt | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Benzyltriphenylphosphonium chloride | NaH | THF | Room Temp. | 12-24 | >85 |
| (4-Methoxybenzyl)triphenylphosphonium bromide | n-BuLi | THF | -78°C to RT | 4-6 | ~80 |
| Methyltriphenylphosphonium bromide | NaHMDS | THF | -15°C to RT | 2-3 | High |
Note: Yields are based on general protocols and can vary based on substrate and exact conditions.[19][22]
Detailed Experimental Protocol: Synthesis of (E)-1-chloro-2-(4-methoxystyryl)-4,5-dimethoxybenzene
Materials and Reagents:
-
(4-Methoxybenzyl)triphenylphosphonium bromide (1.1 equiv.)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1 equiv.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Ylide Generation: To a flame-dried Schlenk flask under an inert atmosphere, add (4-Methoxybenzyl)triphenylphosphonium bromide (e.g., 5.10 g, 11.0 mmol) and suspend it in 50 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add n-BuLi (e.g., 4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise via syringe. The mixture will develop a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.[19]
-
Reaction with Aldehyde: In a separate flask, dissolve this compound (2.00 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the ylide solution to -78°C (dry ice/acetone bath) and add the aldehyde solution dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the aldehyde.
-
Workup and Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.[22] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue, which contains the desired stilbene and triphenylphosphine oxide, must be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.[23]
-
Characterization: Confirm the structure and stereochemistry of the stilbene using NMR spectroscopy. The large coupling constant (typically >15 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the E-isomer.
References
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- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (n.d.).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
- CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. (n.d.).
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- 1 Stilbenes Prepar
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). PMC - NIH.
- The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. (n.d.). Benchchem.
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- Knoevenagel Condens
- Claisen-Schmidt Condensation. (n.d.).
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- Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. (n.d.). Benchchem.
- New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters.
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- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15).
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- Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde. (n.d.). Benchchem.
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- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16).
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- The Aldol Condens
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Application Notes and Protocols for the Reductive Amination of 2-Chloro-4,5-dimethoxybenzaldehyde
Introduction: Strategic Insights into the Reductive Amination of a Highly Functionalized Benzaldehyde Derivative
The reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde represents a pivotal transformation in synthetic organic chemistry, providing a direct and efficient route to a diverse array of N-substituted benzylamines. These products are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence as core scaffolds in biologically active molecules. The strategic placement of a chloro substituent and two methoxy groups on the aromatic ring offers unique opportunities for subsequent chemical modifications, rendering the resulting amines valuable intermediates in the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the reductive amination of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for key experimental decisions. We will explore robust protocols for the reaction with both primary and secondary amines, discuss the selection of appropriate reducing agents, and detail effective purification strategies. Our focus is on providing a self-validating framework that empowers researchers to confidently adapt and optimize these methods for their specific synthetic targets.
Chemical & Safety Data
A thorough understanding of the properties and hazards of all reagents is paramount for safe and successful experimentation.
Table 1: Physicochemical and Safety Data of Key Reagents
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₉H₉ClO₃ | 200.62 | 5635-19-8 | Currently, a specific, verified Safety Data Sheet (SDS) for this compound is not readily available. Based on structurally similar compounds, it should be handled with care. Assumed to be harmful if swallowed and a skin/eye irritant.[1][2][3][4][5] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Water-reactive, causes severe skin burns and eye damage. |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Flammable solid, water-reactive (releases flammable gases), toxic if swallowed, causes severe skin burns and eye damage. |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage. |
Note on Safety: The absence of a dedicated Safety Data Sheet for this compound necessitates that it be treated as a potentially hazardous substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[1][2][3]
The Mechanistic Pathway of Reductive Amination
The reductive amination of this compound proceeds through a two-step sequence that is often performed in a single pot.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The mechanistic pathway of reductive amination.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a more stable imine (with primary amines) or an iminium ion (with secondary amines). This step is often the rate-limiting step and can be influenced by the pH of the reaction medium.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product. The choice of reducing agent is critical to avoid the premature reduction of the starting aldehyde.
Experimental Protocols
The following protocols are designed to be robust starting points for the reductive amination of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary to achieve maximal yields for specific amine substrates.
Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride
This protocol is generally preferred for its mildness and high selectivity, minimizing the risk of over-alkylation.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[7]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1-0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the primary amine.
-
Dissolve the starting materials in anhydrous DCM or DCE.
-
Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution. An exotherm may be observed.
-
Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as described in the "Purification Strategies" section.
Protocol 2: Reductive Amination with a Secondary Amine using Sodium Triacetoxyborohydride
This protocol is highly effective for the synthesis of tertiary amines.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
The procedure is identical to Protocol 1, with the substitution of a secondary amine for the primary amine.
Protocol 3: Stepwise Reductive Amination with Sodium Borohydride
This method can be advantageous when over-alkylation is a concern with reactive primary amines or when using the more cost-effective sodium borohydride.[6] The key is the sequential addition of the reducing agent after the imine has formed.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.2-1.5 eq)
-
Deionized water
-
Extraction solvent (e.g., Ethyl acetate or Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve this compound and the primary amine in methanol.
-
Stir the solution at room temperature for 1-3 hours to allow for complete imine formation. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Be cautious of gas evolution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product.
Workflow Diagram
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Application Notes & Protocols: 2-Chloro-4,5-dimethoxybenzaldehyde in Advanced Materials Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 2-Chloro-4,5-dimethoxybenzaldehyde as a versatile precursor in materials science. While direct literature on this specific substituted benzaldehyde is emerging, its structural features—an electrophilic aldehyde group, electron-donating methoxy substituents, and a strategically positioned chloro group—make it a highly valuable building block for a range of functional materials. This guide will focus on its application in the synthesis of Schiff base derivatives for applications such as corrosion inhibition and as a foundational molecule for creating more complex polymeric structures. The protocols provided are based on well-established, analogous chemical transformations and are designed to be robust and reproducible.
Introduction: The Scientific Rationale for Employing this compound
This compound is an aromatic aldehyde characterized by a unique substitution pattern on the benzene ring. The interplay of its functional groups provides a compelling case for its use in materials synthesis:
-
The Aldehyde Group : This is the primary reactive site, readily undergoing condensation reactions, particularly with primary amines, to form stable imine (-C=N-) linkages, the hallmark of Schiff bases.
-
Dimethoxy Groups (-OCH₃) : Located at the 4 and 5 positions, these groups are strong electron-donating moieties. Their presence increases the electron density on the aromatic ring, which can enhance the coordination ability of the resulting Schiff base with metal surfaces, a critical aspect for applications like corrosion inhibition. Furthermore, these bulky groups can influence the solubility and processing characteristics of polymeric materials derived from this monomer.
-
The Chloro Group (-Cl) : Positioned at the 2-position, this electron-withdrawing group modulates the electronic properties of the aromatic system. It can also serve as a potential site for further post-synthetic modifications, offering a route to more complex and functionalized materials.
The combination of these features allows for the design of materials with tailored electronic, thermal, and chemical properties.
Core Application: Synthesis of Schiff Bases for Corrosion Inhibition
Schiff bases are a well-established class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (like nitrogen and oxygen) and π-electrons, which facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents.[1] The Schiff bases derived from this compound are hypothesized to be particularly effective due to the synergistic effect of the imine nitrogen and the electron-rich aromatic ring.
Mechanism of Action in Corrosion Inhibition
The protective mechanism of a Schiff base inhibitor derived from this compound on a metal surface, such as mild steel in an acidic medium, can be understood through the following steps:
-
Adsorption : The inhibitor molecules are adsorbed onto the metal surface. This can occur through:
-
Physisorption : Electrostatic interaction between the protonated inhibitor molecule and the negatively charged metal surface (due to the adsorption of anions from the corrosive medium).
-
Chemisorption : The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic ring, can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.
-
-
Protective Film Formation : The adsorbed molecules form a thin, protective film that isolates the metal from the corrosive environment, thereby reducing the rate of both anodic and cathodic corrosion reactions.
The following diagram illustrates the workflow for synthesizing a Schiff base and its subsequent application as a corrosion inhibitor.
Caption: Workflow for Schiff base synthesis and corrosion inhibition testing.
Experimental Protocol: Synthesis of a Bis-Schiff Base
This protocol details the synthesis of a bis-Schiff base from this compound and a diamine, a structure often favored for its strong bidentate chelation and surface coverage.
Materials:
-
This compound (Monomer A)
-
1,4-Phenylenediamine (Monomer B)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Amine : In a 250 mL round-bottom flask, dissolve 10 mmol of 1,4-phenylenediamine in 50 mL of absolute ethanol with gentle warming and stirring.
-
Dissolution of Aldehyde : In a separate beaker, dissolve 20 mmol of this compound in 60 mL of absolute ethanol.
-
Reaction Setup : Add the aldehyde solution to the stirring amine solution in the round-bottom flask. Add 3-4 drops of glacial acetic acid to catalyze the reaction.[2]
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3 hours. The formation of a colored precipitate is typically observed.[2]
-
Isolation : After the reflux period, allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification : Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (3 x 20 mL) to remove unreacted starting materials.
-
Drying : Dry the purified Schiff base product in a vacuum oven at 60°C for 12 hours.
Characterization and Expected Results
The synthesized Schiff base should be characterized by standard spectroscopic techniques.
| Technique | Expected Observation |
| FT-IR | Disappearance of the C=O stretching band from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹. |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the amine protons. Appearance of a new singlet for the imine proton (-CH=N-) around 8.0-8.5 ppm. Signals corresponding to the aromatic and methoxy protons will also be present. |
| Elemental Analysis | The calculated elemental composition (C, H, N) should be in close agreement with the experimentally determined values for the expected bis-Schiff base structure. |
Prospective Application: Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3] While aldehydes are not direct linkers, this compound can be chemically transformed into multidentate carboxylic acids or other suitable linkers. The resulting MOFs could have potential applications in gas storage, separation, and catalysis.
Hypothetical Synthesis Pathway for a MOF Linker
A potential route to a dicarboxylic acid linker from this compound is outlined below. This demonstrates the utility of the aldehyde as a foundational building block for more complex organic linkers used in MOF synthesis.[4]
Caption: Hypothetical pathway from an aldehyde to a MOF.
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, yet underexplored, building block for materials science. Its unique electronic and structural properties make it an ideal candidate for the synthesis of high-performance Schiff bases for applications like corrosion inhibition. Furthermore, its reactivity allows for its use as a precursor to more complex structures such as polymers and organic linkers for MOFs. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full potential of this versatile compound in the development of next-generation materials.
References
- Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. National Institutes of Health (NIH).
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central (PMC).
- Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students. National Institutes of Health (NIH).
- A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
- Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. PubMed Central (PMC).
- Green synthesis method of 2, 5-dimethoxybenzaldehyde. Patsnap.
- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University.
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research.
- Role of metal-organic frameworks in organic reactions. ScienceDirect.
- Corrosion inhibition studies of the combined admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media. ResearchGate.
- Synthesis, characterization and theoretical determination of corrosion inhibitor activities of some new 4,5-dihydro-1H-1,2,4-Triazol-5-one derivatives. PubMed Central (PMC).
- Metal-Organic Frameworks (MOFs) and Its Applications. Infinity Science Press.
- Metal–Organic Frameworks (MOFs). Chemical Society Reviews (RSC Publishing).
- Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. ResearchGate.
- Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience.
Sources
- 1. Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4,5-dimethoxybenzaldehyde
Welcome to the technical support guide for the purification of 2-Chloro-4,5-dimethoxybenzaldehyde (CAS: 18093-05-5). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important synthetic intermediate, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 1-chloro-2,3-dimethoxybenzene or related precursors.
-
Isomeric Byproducts: Formation of other chloro- or dimethoxy- benzaldehyde isomers can occur depending on the regioselectivity of the formylation or chlorination steps.[1]
-
Over-oxidation Product: The most common impurity in aged samples or from certain workup conditions is 2-Chloro-4,5-dimethoxybenzoic acid, formed by the oxidation of the aldehyde group. This is a classic issue with many benzaldehyde derivatives, especially upon exposure to air.[2][3]
-
Residual Reagents and Solvents: Traces of solvents or reagents used in the synthesis, such as phosphorus oxychloride, dimethylformamide (from a Vilsmeier-Haack reaction), or acids.[4]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial method to gauge purity.[5] A single spot suggests a relatively pure compound, whereas multiple spots indicate the presence of impurities. By comparing the crude sample to the starting material on the same TLC plate, you can quickly determine if the reaction has gone to completion. The ideal TLC solvent system should provide good separation between the product and impurities, with an Rf value for the desired compound ideally between 0.2 and 0.4.[6]
Q3: What is the best way to store purified this compound to prevent degradation?
A3: Like many benzaldehydes, this compound is susceptible to air oxidation, which converts the aldehyde to the less reactive carboxylic acid.[3] For long-term stability, store the purified solid in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept in a cool, dark, and dry place, such as a refrigerator (2-8 °C) or a desiccator.[8]
Q4: What are the primary purification strategies for this compound?
A4: The two most effective and widely used purification techniques are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a solid crude product that is already relatively pure. It is generally faster and uses less solvent than chromatography.[4]
-
Column Chromatography offers higher resolving power and is necessary when dealing with complex mixtures, oily crude products, or impurities with solubilities very similar to the target compound.[5][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My crude product is a dark brown oil or discolored solid. What is the cause and how do I clean it up?
-
Potential Cause: Discoloration often arises from polymeric side products or trace acidic impurities that catalyze degradation, especially at elevated temperatures.[7] The presence of the corresponding benzoic acid can also contribute to a less crystalline, impure product.
-
Recommended Solution:
-
Acidic Impurity Removal: Begin by dissolving the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Perform a liquid-liquid extraction by washing the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][10] The basic wash will deprotonate the acidic 2-Chloro-4,5-dimethoxybenzoic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.
-
Neutral Wash: Subsequently, wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure. This cleaner, neutralized material is now a better candidate for recrystallization or column chromatography.
-
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Potential Cause: This phenomenon, where the compound separates as a liquid instead of a solid, typically occurs for two main reasons:
-
Recommended Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of the primary "good" solvent to reduce the concentration.[11]
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to ensure a gradual temperature drop, which promotes the formation of well-ordered crystals.
-
If the problem persists, try a different solvent or solvent system with a lower boiling point.[11] Adding a seed crystal of the pure compound can also help induce proper crystallization.[7]
-
Issue 3: I have a low recovery yield after recrystallization.
-
Potential Cause:
-
The compound has significant solubility in the solvent even at low temperatures.
-
Too much solvent was used during the initial dissolution step.
-
An excessive amount of cold solvent was used to wash the filtered crystals, redissolving some of the product.[7]
-
-
Recommended Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[11]
-
Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Solvent Selection: If the yield is still poor, the chosen solvent may be suboptimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Issue 4: My compound is degrading or streaking on the silica gel column.
-
Potential Cause: Standard silica gel is slightly acidic (pH ~4-5), which can cause acid-sensitive compounds to streak or decompose during chromatography.[10] Aldehydes can sometimes be sensitive to these conditions.
-
Recommended Solution:
-
Deactivate the Silica: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the eluent mixture. This will neutralize the acidic sites on the silica gel, preventing degradation and often leading to sharper peaks and better separation.[6][10]
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase altogether, such as neutral alumina.[6][10]
-
Purification Decision Workflow
The choice of purification method depends on the initial purity and physical state of your crude product. The following workflow provides a logical path to achieving high purity.
Caption: Decision tree for selecting the appropriate purification strategy.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is an essential first step to determine the complexity of the crude mixture and to develop an effective solvent system for column chromatography.[6]
-
Preparation: Dissolve a small amount of your crude material in a volatile solvent like DCM or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show good separation between the product spot and any impurity spots.
| Suggested TLC Solvent Systems (Hexane:Ethyl Acetate) | Expected Observation |
| 9:1 | Good for identifying non-polar impurities. Product Rf may be low. |
| 4:1 | A common starting point for moderately polar compounds.[6] |
| 2:1 | Increases polarity to move more polar compounds off the baseline. |
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude products with relatively high initial purity. An ethanol/water system is often effective for dimethoxybenzaldehyde derivatives.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[11]
-
Induce Precipitation: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.[11]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, insulate the flask.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Column Chromatography
This method provides the highest resolution for separating complex mixtures.[9][12]
-
Solvent System Selection: First, determine the optimal mobile phase (eluent) using TLC. A solvent system that gives your product an Rf value of ~0.3 is a good starting point for the column.[6]
-
Column Packing (Wet Loading):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).[13]
-
Pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles. Add another layer of sand on top of the silica bed.[13]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry from this point forward.[9]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible volume of DCM or the eluent.
-
Carefully pipette this concentrated solution onto the top of the silica column.
-
Drain the solvent until the sample is absorbed onto the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column. You can use gentle air pressure ("flash chromatography") to speed up the process.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem.
- Technical Support Center: Purification of Crude 2-Benzoylbenzaldehyde - Benchchem.
- How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? - Hefei TNJ Chemical Industry Co.,Ltd.
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem.
- Purification of benzaldehyde? - Sciencemadness.org.
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.
- Column Chromatography Theory - Chemistry Online @ UTSC.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Column chromatography - Columbia University.
- What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? - ChemicalBook.
- How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? - Knowledge.
- Performing Column Chromatography - YouTube.
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem.
- Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene - Benchchem.
- Technical Support Center: Recrystallization of 2,6-Dimethoxybenzaldehyde - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 3. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. columbia.edu [columbia.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4,5-dimethoxybenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde. This guide, designed by Senior Application Scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to facilitate a successful and optimized synthesis. We aim to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached through two primary routes, both of which leverage the electron-rich nature of the dimethoxybenzene core. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Route A: Vilsmeier-Haack Formylation of a Chlorinated Precursor
This is often the more direct and controlled method. It involves the formylation of a pre-chlorinated benzene derivative.
Route B: Regioselective Chlorination of a Benzaldehyde Precursor
This route starts with a commercially available benzaldehyde and introduces the chlorine atom. Controlling the regioselectivity of this step is paramount to the success of the synthesis.
Below is a visual representation of the logical workflow for this synthesis.
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds.[1] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[2][3][4]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?
A2: Several factors are crucial for a successful Vilsmeier-Haack reaction. The Vilsmeier reagent is a weak electrophile, so the aromatic substrate must be electron-rich.[5][6] The reaction temperature is also a key variable and can range from 0°C to 80°C or higher, depending on the reactivity of the substrate.[6] The stoichiometry of the Vilsmeier reagent and the reaction time should be carefully optimized.
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product.[7] A mixed solvent system, such as ethanol and water, can be employed. The crude product is dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until turbidity is observed. Slow cooling should then yield purified crystals.[8]
Q4: What are the expected NMR chemical shifts for this compound?
-
¹H NMR:
-
The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 9.9 ppm.[4]
-
The two aromatic protons will likely appear as singlets due to their isolated positions on the benzene ring. Their chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and aldehyde groups.
-
The two methoxy groups (-OCH₃) will each appear as a singlet, likely in the range of 3.8 to 4.0 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 190-200 ppm.[9]
-
The aromatic carbons will appear in the range of 110-160 ppm. The carbons attached to the methoxy and chloro groups will have their chemical shifts influenced by the electronegativity of these substituents.
-
The carbons of the methoxy groups will appear in the upfield region, typically around 55-65 ppm.[9]
-
It is crucial to perform a thorough characterization of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis.
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive Starting Material: The aromatic ring is not sufficiently electron-rich. 2. Decomposed Vilsmeier Reagent: The reagent is sensitive to moisture. 3. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. | 1. Check Starting Material Purity: Ensure the starting material is pure and free of deactivating impurities. 2. Use Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. 3. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC. For less reactive substrates, refluxing may be necessary. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Incorrect Chlorination Site: During Route B, chlorination may occur at other positions on the ring. 2. Over-chlorination: Introduction of more than one chlorine atom. | 1. Optimize Chlorinating Agent and Conditions: For the chlorination of veratraldehyde, consider using a milder chlorinating agent or a catalyst that favors ortho-chlorination. Sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like diphenyl sulfide has been shown to improve para-selectivity in some cases, so careful selection is key for ortho-selectivity.[10] 2. Control Stoichiometry: Use a stoichiometric amount of the chlorinating agent and monitor the reaction closely by TLC or GC to avoid over-reaction. |
| Difficult Work-up or Product Isolation | 1. Emulsion Formation: During aqueous extraction, a stable emulsion may form. 2. Product is an Oil: The product does not crystallize upon cooling. | 1. Break the Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization. If it remains an oil, purification by column chromatography may be necessary. |
| Product is Impure After Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may not effectively separate the desired product from impurities. 2. Crystals Formed Too Quickly: Rapid crystallization can trap impurities within the crystal lattice. | 1. Screen Different Solvents: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Route A)
This protocol assumes the availability of 1-chloro-3,4-dimethoxybenzene.
Materials:
-
1-Chloro-3,4-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF while maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 1-chloro-3,4-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Vilsmeier-Haack reaction protocol workflow.
V. References
-
Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS 2012, 3(1), 25-43.
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part II). In Organic Chemistry I.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]
-
Google Patents. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole. Available at:
-
Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde. Available at:
-
Reddit. 2,5-dimethoxybenzaldehyde : r/crystalgrowing. Available at: [Link]
-
Journal of the Korean Chemical Society. Combination of HNaX Zeolite and Diphenyl Sulfide as Regioselectivity Enhancer in Chlorination of Toluene. 2005, 49(5), 459-462.
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Reddit. Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure : r/TheeHive. Available at: [Link]
-
Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. 2002, 25(2), 109-111.
-
Eureka | Patsnap. Preparation method of 2,5-dihydroxybenzaldehyde. Available at: [Link]
-
Knowledge. How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Available at: [Link]
-
Google Patents. US3801645A - Chlorination of lower aliphatic aldehydes. Available at:
-
ACS Publications. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environ. Sci. Technol. 2017, 51, 19, 11339–11348.
-
Google Patents. US3920757A - Chlorination with sulfuryl chloride. Available at:
-
ResearchGate. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | Request PDF. Available at: [Link]
-
Novi AMS. Water Treatment Process Troubleshooting Guide.
-
ResearchGate. Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Side reactions in the formylation of 1-chloro-2,3-dimethoxybenzene
Answering the user's request.## Technical Support Center: Formylation of 1-Chloro-2,3-dimethoxybenzene
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are performing formylation reactions on 1-chloro-2,3-dimethoxybenzene. This electron-rich aromatic substrate presents unique challenges, and this document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in the lab.
Introduction: The Challenge of Regioselective Formylation
1-Chloro-2,3-dimethoxybenzene is a valuable building block, but introducing a formyl group with high regioselectivity and yield can be complex. The interplay between the activating, ortho-, para-directing methoxy groups and the deactivating, yet also ortho-, para-directing chloro group complicates the electrophilic aromatic substitution. The Vilsmeier-Haack reaction is generally the method of choice for this transformation due to its reliability with electron-rich arenes under relatively mild conditions.[1][2][3] This guide will primarily focus on troubleshooting this reaction, as it is the most pertinent to the substrate .
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
This is a common issue often traced back to the integrity of the formylating agent, the Vilsmeier reagent.
Answer:
The primary suspect is the deactivation of the Vilsmeier reagent, which is extremely sensitive to moisture.[4] The reagent, a chloroiminium salt, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5][6] Any trace of water will rapidly hydrolyze the POCl₃ and/or the Vilsmeier reagent itself, halting the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or sealed, anhydrous grade DMF.
-
Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use syringes and septa for all reagent transfers.
-
-
Verify Reagent Quality:
-
Use a fresh, unopened bottle of POCl₃ if possible. Old bottles may have degraded due to ambient moisture ingress.
-
-
Control Reaction Temperature:
Question 2: My NMR analysis shows a mixture of products. How do I control the regioselectivity?
Predicting and controlling the position of formylation is the central challenge with this substrate.
Answer:
The formation of isomers is expected due to the competing directing effects of the substituents. The two methoxy groups are strong activating groups, while the chlorine is a weak deactivating group. All three are ortho-, para-directing. Let's analyze the electronics:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OCH₃ | C2 | Strongly Activating | Ortho, Para |
| -OCH₃ | C3 | Strongly Activating | Ortho, Para |
| -Cl | C1 | Weakly Deactivating | Ortho, Para |
The positions C4, C5, and C6 are available for substitution.
-
Position 4: Para to the C1-Chloro group and ortho to the C3-Methoxy group. This position is sterically accessible and electronically activated.
-
Position 6: Ortho to both the C1-Chloro and C2-Methoxy groups. This position is also highly activated but may have some steric hindrance.
-
Position 5: Ortho to the C3-Methoxy group and meta to the C1-Chloro and C2-Methoxy groups. This is generally less favored.
Therefore, a mixture of 4-formyl and 6-formyl derivatives is the most likely outcome. The Vilsmeier reagent is a relatively bulky electrophile, so substitution will often favor the less sterically hindered position.[5]
Strategies for Management:
-
Embrace Purification: It is often more practical to accept the formation of a mixture and separate the major isomer via column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
Low-Temperature Reaction: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes enhance selectivity by favoring the kinetically controlled product.
Question 3: The reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?
Polymerization or decomposition is a sign of excessively harsh reaction conditions.
Answer:
While 1-chloro-2,3-dimethoxybenzene is not as prone to polymerization as phenols, the acidic nature of the Vilsmeier-Haack reaction can cause degradation if not properly controlled.[4]
Preventative Measures:
-
Strict Temperature Control: Do not exceed the recommended temperature. Add the POCl₃ to the DMF slowly at 0°C. If the reaction with the substrate requires heating, do so cautiously with an oil bath and monitor the reaction progress closely by TLC.
-
Controlled Workup: The hydrolysis of the intermediate iminium salt is highly exothermic. Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold aqueous solution of a buffer like sodium acetate.[5] This neutralizes the strong acid and controls the hydrolysis temperature.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC and quench as soon as the starting material is consumed.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a representative protocol. Molar equivalents and reaction times may require optimization.
Materials:
-
1-chloro-2,3-dimethoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium Acetate
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above 5°C. Stir the resulting solution at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice and sodium acetate (5.0 eq). This step is exothermic and should be done in a well-ventilated fume hood.
-
Extraction: Stir the quenched mixture for 30 minutes. Transfer it to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to separate the isomers.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene.
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting formylation reactions.
Frequently Asked Questions (FAQs)
Q1: Are there alternative formylation methods for this substrate?
A: Yes, but they often have significant drawbacks for this specific substrate.
-
Gattermann Reaction: Uses HCN/HCl or Zn(CN)₂/HCl.[9] This method is effective but involves highly toxic reagents, making the Vilsmeier-Haack a safer choice.[9]
-
Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols.[10][11][12] It is not applicable to aryl ethers like 1-chloro-2,3-dimethoxybenzene.
-
Duff Reaction: This reaction also typically requires a phenolic hydroxyl group for activation and is less common for ethers.[13]
For electron-rich ethers, the Vilsmeier-Haack reaction remains the most robust and widely used method due to its high reactivity and manageable conditions.[1][3]
Q2: I suspect demethylation is occurring. How can I confirm and prevent this?
A: Demethylation of the methoxy groups is a potential side reaction under strongly acidic conditions, which would yield phenolic byproducts.
-
Confirmation: Look for a broad peak in the ¹H NMR spectrum characteristic of a phenolic -OH proton. The mass spectrum would also show a peak corresponding to the loss of a methyl group (M-14).
-
Prevention: Demethylation is often caused by prolonged exposure to the acidic reaction medium at elevated temperatures or during a harsh workup. Ensure the reaction is not heated excessively and use a buffered workup (like the sodium acetate quench described above) to neutralize strong acids quickly.[5]
Q3: How can I definitively determine the structure of my major product isomer?
A: Multi-dimensional NMR spectroscopy is the most powerful tool for this.
-
¹H NMR: The coupling constants (J values) between the aromatic protons can help determine their relative positions (ortho, meta, para).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows through-space correlations between protons. A correlation between the aldehyde proton (-CHO) and a nearby methoxy group's protons (-OCH₃) can definitively establish the regiochemistry.
References
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Scientific Research Publishing. (2013).
- Wikipedia.
- Wikipedia. Reimer–Tiemann reaction. [Link]
- EManuscript. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Allen Overseas.
- BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. byjus.com [byjus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in Pictet-Spengler reaction with 2-Chloro-4,5-dimethoxybenzaldehyde
Technical Support Center: Pictet-Spengler Reaction
Guide for: Improving Yield with 2-Chloro-4,5-dimethoxybenzaldehyde
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic reactions is paramount to your research success. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Pictet-Spengler reaction, specifically when using the electronically challenging substrate, this compound. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction with this compound is giving a very low yield. What makes this substrate particularly difficult?
The primary challenge with this compound lies in its electronic properties. The reaction's first step is the condensation of the aldehyde with a β-arylethylamine (like phenethylamine or tryptamine) to form an imine, which is then protonated to an electrophilic iminium ion.[1][2][3]
-
Electron-Withdrawing Effect: The chlorine atom at the ortho- (C2) position is strongly electron-withdrawing. This effect deactivates the carbonyl group, making it less electrophilic and slowing down the initial nucleophilic attack by the amine.
-
Slower Iminium Ion Formation: Consequently, the formation of the crucial iminium ion intermediate is less favorable, hindering the subsequent rate-limiting cyclization step.[1]
Reactions with less nucleophilic aromatic rings (like a substituted phenyl group) often require harsher conditions, such as higher temperatures and stronger acids, to proceed efficiently.[1][4] Therefore, standard Pictet-Spengler conditions that work well for electron-rich aldehydes are often insufficient for this substrate.
Q2: Can you illustrate the general mechanism and highlight the critical step?
Certainly. The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][5][6] The mechanism involves two main stages: iminium ion formation and intramolecular cyclization.
The critical step is the electrophilic aromatic substitution (the cyclization), where the electron-rich indole or phenyl ring of the amine attacks the electrophilic iminium ion. The efficiency of this step is directly dependent on the concentration and stability of the iminium ion intermediate.
Caption: General mechanism of the Pictet-Spengler reaction.
Q3: What are the most critical reaction parameters I should focus on for optimization?
For this specific substrate, four parameters are paramount:
-
Acid Catalyst: The choice and concentration of the acid are critical to ensure sufficient formation of the iminium ion.[7]
-
Solvent: The solvent affects reactant solubility and can influence the reaction rate and equilibrium.[7] Aprotic solvents are often reported to give superior yields in some cases.[7]
-
Temperature: Given the deactivated nature of the aldehyde, thermal energy is often required to overcome the activation barrier.[7]
-
Purity of Starting Materials: Aldehydes are prone to oxidation, and impurities in either starting material can inhibit the reaction or lead to side products.[7]
Troubleshooting Guide: Low Yields & Side Reactions
Q4: My reaction shows little to no conversion of starting materials, even after 24 hours at room temperature. What should I do first?
This is a common issue with electron-deficient aldehydes. The root cause is likely an insufficient driving force for the reaction under your current conditions.
Recommended Actions:
-
Increase Acid Strength and Concentration: If you are using a weaker acid like HCl or acetic acid, switch to a stronger Brønsted acid like trifluoroacetic acid (TFA).[8] Instead of catalytic amounts (10-50 mol%), try stoichiometric amounts (1.0-1.2 equivalents).[7] This will push the equilibrium towards the required iminium ion.
-
Increase the Temperature: Gentle heating can significantly accelerate the reaction.[7]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by efficiently overcoming activation energy barriers.[11][12] Reactions are often complete in 20 minutes or less.[11][13]
Q5: I've managed to get the reaction to work with heat and strong acid, but now I'm seeing multiple side products and a dark reaction mixture. How can I improve selectivity?
This indicates that your conditions are now too harsh, leading to degradation of the starting materials or the product. The key is to find a balance.
Recommended Actions:
-
Run Under an Inert Atmosphere: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures.[7] Purging the reaction vessel with nitrogen or argon can prevent the formation of colored, oxidized byproducts.
-
Perform a Temperature and Catalyst Screen: Finding the "sweet spot" is crucial. Systematically vary the temperature and acid concentration to identify the optimal conditions that provide good conversion without significant degradation. (See the Data Table below for an example).
-
Check Reactant Stoichiometry: While a slight excess of the aldehyde (1.1-1.2 eq) is often used to ensure full consumption of the more valuable amine, a large excess can lead to side reactions like self-condensation.[7]
Q6: Purification of my final product is challenging due to baseline streaking on my TLC and difficulty with column chromatography. What are some tips?
The basic nitrogen atom in the product can cause streaking on silica gel.
Recommended Actions:
-
Basify the Column Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM). This will neutralize the acidic sites on the silica gel and lead to much sharper bands.
-
Product Isolation as a Salt: If the product is stable as a salt, consider purification in that form. After the reaction, you can precipitate the product as a hydrochloride or trifluoroacetate salt, which is often a crystalline, easy-to-handle solid, potentially avoiding chromatography altogether.[11] The freebase can then be liberated by a simple basic workup.[2][14]
Data & Protocols
Optimization of Reaction Conditions: A Comparative Overview
The following table summarizes a typical optimization workflow for the reaction between a tryptamine derivative and this compound. The data illustrates the impact of systematically modifying key parameters.
| Entry | Acid (Equivalents) | Solvent | Temperature | Time (h) | Observed Yield (%) | Comments |
| 1 | TFA (0.2) | DCM | 25 °C (RT) | 24 | ~15% | Standard conditions, very low conversion due to deactivated aldehyde. |
| 2 | TFA (1.1) | DCM | 25 °C (RT) | 24 | ~40% | Stoichiometric acid improves yield but reaction remains sluggish. |
| 3 | TFA (1.1) | DCE | 60 °C | 12 | ~75% | Heating significantly accelerates the reaction and improves conversion. |
| 4 | TFA (1.1) | DCE | 83 °C (Reflux) | 4 | ~88% | Optimal thermal conditions: high yield in a much shorter time. |
| 5 | TFA (1.1) | DCE | 83 °C (Reflux) | 24 | ~70% | Prolonged heating leads to some product degradation. Reaction monitoring is key.[7] |
Experimental Protocol: Optimized Pictet-Spengler Reaction
This protocol incorporates best practices for the challenging this compound substrate.
Materials:
-
Tryptamine (or appropriate β-arylethylamine) (1.0 eq)
-
This compound (1.1 eq)
-
Trifluoroacetic Acid (TFA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the tryptamine (1.0 eq) and dissolve it in anhydrous DCE (approx. 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Under the inert atmosphere, add trifluoroacetic acid (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 83 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking (e.g., 90:9:1 Hexanes:EtOAc:NEt₃ or 98:1:1 DCM:MeOH:NEt₃).
Workflow & Logic Diagrams
A systematic approach is crucial for efficient troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
References
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Kamal, A., et al. (2016). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate.
- Hu, J.-D., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. ResearchGate.
- Reddy, B., et al. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.
- Dalpozzo, R., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
- Leger, P. R., et al. (2019). Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. ResearchGate.
- Henderson, L., et al. (2012). An alternative strategy to the Pictet-Spengler method for tetrahydroisoquinoline synthesis: a feasibility study. Cardiff University.
- Martins, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
- St. John-Campbell, S., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science.
- Leger, P. R., et al. (2019). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate.
- Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate.
- da Silva, F. M., et al. (2019). Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century. ResearchGate.
- NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry.
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal.
- Phipps, R. J., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
- Martins, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.
- ResearchGate. (2018). Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes. ResearchGate.
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal.
- Kaew-in, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. PubMed Central.
- Milcendeau, P., et al. (2020). Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv.
- Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses Procedure.
- Wang, S., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Synlett.
- Organic Reactions. (2024). Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
- Al-Zoubi, R. M. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central.
- Reddy, B., et al. (2021). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Oxidation of 2-Chloro-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the oxidation of 2-Chloro-4,5-dimethoxybenzaldehyde to its corresponding carboxylic acid. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly the prevention of over-oxidation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is giving low yields of the desired carboxylic acid. What is the most likely cause?
The primary cause of low yields in this specific oxidation is often a competing side reaction known as the Baeyer-Villiger (B-V) oxidation.[1][2][3] While the desired reaction is the oxidation of the aldehyde to a carboxylic acid, the B-V pathway converts the aldehyde into a formate ester, which is subsequently hydrolyzed to a phenol (2-Chloro-4,5-dimethoxyphenol) under aqueous workup conditions.
The aldehyde is particularly susceptible to this rearrangement due to the high migratory aptitude of the aldehydic hydrogen.[4][5] The electron-donating methoxy groups on the aromatic ring further activate the substrate, potentially increasing the rate of both desired and undesired pathways.
Q2: How do I select the appropriate oxidizing agent to favor the formation of the carboxylic acid and avoid the Baeyer-Villiger side reaction?
The choice of oxidant is critical. Oxidants are not created equal, and their mechanism of action dictates the product distribution.
-
Strong, Non-Rearranging Oxidants: Reagents like Potassium Permanganate (KMnO₄) are highly effective for this transformation.[6] Under controlled conditions (temperature, pH), KMnO₄ rapidly and efficiently oxidizes the aldehyde to the carboxylate salt. The mechanism does not typically proceed through an intermediate that favors the B-V rearrangement. Chromium-based reagents (e.g., Jones reagent) are also powerful but are often avoided due to their toxicity and disposal issues.[7]
-
Peroxy-based Oxidants (High Risk for B-V): Peroxy acids (e.g., m-CPBA, peracetic acid) are the classic reagents for inducing the Baeyer-Villiger oxidation and should generally be avoided for this specific transformation if the carboxylic acid is the desired product.[1][4] Even hydrogen peroxide (H₂O₂) under certain conditions (especially basic) can lead to the formation of peroxy intermediates that facilitate the unwanted rearrangement.[8]
-
Milder, Selective Oxidants: For substrates sensitive to strong oxidants, milder options can be employed. However, their efficacy with the electron-rich this compound may vary.
-
Sodium Chlorite (NaClO₂): Used in the Pinnick oxidation, this is an excellent method for converting aldehydes to carboxylic acids with high chemoselectivity, often in the presence of a chlorine scavenger like 2-methyl-2-butene.[9]
-
Silver (I) Oxide (Ag₂O): Tollens' reagent is a classic, mild oxidant for aldehydes, though it is more common in qualitative analysis and may be expensive for large-scale synthesis.[7]
-
| Oxidizing Agent | Typical Conditions | Primary Advantage | Primary Disadvantage |
| Potassium Permanganate (KMnO₄) | Aqueous, Basic or Neutral, 50-90°C | Low cost, high efficiency, avoids B-V | Can be aggressive; requires careful temperature control |
| Sodium Chlorite (NaClO₂) | Buffered (pH ~4-5), with scavenger | High chemoselectivity, mild conditions | Requires a scavenger to prevent side reactions |
| Hydrogen Peroxide (H₂O₂) | Basic (e.g., with KOH), Methanol | Inexpensive, "green" oxidant | High risk of Baeyer-Villiger side reaction[8] |
| m-CPBA | Aprotic solvent (e.g., CH₂Cl₂) | - | Strongly promotes Baeyer-Villiger oxidation [1][4] |
Q3: Besides the oxidant, what other reaction parameters should I control to prevent over-oxidation?
Controlling the reaction environment is just as important as selecting the right reagent.
-
Temperature: This is the most critical parameter. Exothermic oxidation reactions can experience thermal runaways, leading to decomposition and side reactions. For the KMnO₄ oxidation, maintaining the temperature within the specified range (e.g., 70°C) is crucial for selectivity.[6] Lowering the temperature can often slow down the undesired Baeyer-Villiger pathway more than the desired oxidation.
-
Rate of Addition: Adding the oxidant portion-wise or as a solution via an addition funnel allows for better temperature control and prevents a localized high concentration of the oxidant, which can promote side reactions.
-
Stoichiometry: While a slight excess of the oxidant is often used to drive the reaction to completion, a large excess significantly increases the risk of over-oxidation and degradation of the desired product. Use a precise molar ratio; for KMnO₄, a 3-fold molar excess relative to the aldehyde is a documented starting point.[6]
-
Reaction Time & Monitoring: Do not run the reaction longer than necessary. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Once the aldehyde is consumed, proceed with the workup immediately to prevent product degradation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Aldehyde | 1. Insufficient oxidant stoichiometry.2. Decomposed or low-purity oxidant.3. Reaction temperature is too low. | 1. Recalculate and ensure the correct molar ratio of oxidant is used.2. Use a fresh, verified batch of the oxidizing agent.3. Gradually increase the reaction temperature while monitoring with TLC. |
| Significant Amount of Phenolic Byproduct Detected (by TLC/LC-MS) | 1. Baeyer-Villiger oxidation is occurring.2. Choice of oxidant (e.g., H₂O₂, peroxy acids).3. Reaction temperature is too high. | 1. Switch to a non-peroxy-based oxidant like KMnO₄ or NaClO₂.2. Strictly control the temperature; consider running the reaction at a lower temperature.3. Ensure the reaction medium is not overly acidic, which can catalyze the B-V rearrangement. |
| Reaction is Aggressive/Uncontrollable | 1. Oxidant added too quickly.2. Inadequate cooling or heat dissipation.3. Solvent volume is too low (concentration is too high). | 1. Add the oxidant slowly in small portions or as a dilute solution.2. Use an ice bath to maintain the target temperature during oxidant addition.3. Increase the solvent volume to better dissipate the heat of reaction. |
| Product is Difficult to Purify from Brown Precipitate (MnO₂) | 1. This is specific to KMnO₄ reactions. The brown precipitate is manganese dioxide. | 1. After reaction completion, quench with a reducing agent (e.g., sodium bisulfite, oxalic acid) until the brown solid dissolves.2. Alternatively, perform a hot filtration to remove the MnO₂ before acidification of the filtrate.[6] |
Experimental Protocols
Protocol 1: Controlled Oxidation using Potassium Permanganate (KMnO₄)
This protocol is adapted from established patent literature for the synthesis of 2-halo-4,5-dimethoxybenzoic acids and is optimized for selectivity.[6]
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB, Phase Transfer Catalyst)
-
Water (Deionized)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bisulfite (NaHSO₃) (for quenching, optional)
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (1.0 eq), TBAB (0.05 eq), and water (approx. 10 mL per gram of aldehyde).
-
Heating: Begin stirring and heat the mixture to 70°C.
-
Oxidant Addition: In a separate beaker, prepare a solution of KMnO₄ (3.0 eq) in water. Add the KMnO₄ solution to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 75°C.
-
Reaction Monitoring: Stir the reaction mixture at 70°C for 5-7 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup Option A (Hot Filtration): While the solution is still hot, filter it through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Workup Option B (Reductive Quench): Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown MnO₂ precipitate dissolves completely.
-
Acidification & Precipitation: Cool the clear filtrate (from Option A) or the quenched solution (from Option B) in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is approximately 2-3. A white precipitate of 2-Chloro-4,5-dimethoxybenzoic acid will form.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to a constant weight.
References
- Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert -butoxide as an anomalous source of oxygen. Chemical Communications (RSC Publishing).
- The Baeyer-Villiger Reaction. KPU Pressbooks, Organic Chemistry II.
- Baeyer–Villiger oxidation. Wikipedia.
- Baeyer-Villiger Oxidation. Organic Chemistry Tutor.
- Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Chemistry LibreTexts.
- Baeyer-Villiger Oxidation. Chemistry Steps.
- Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. ElectronicsAndBooks.
- Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water. ACS Publications, Organic Letters.
- Oxidizing Agents. TigerWeb.
- Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate.
- Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. ACS Publications, The Journal of Organic Chemistry.
- Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
- Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. PubMed.
- Can benzaldehyde be oxidised?. Quora.
- Method for preparing 2-halo-4,5-dimethoxy benzoic acid. Google Patents.
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Cardiff University ORCA.
- Oxidation of Benzaldehyde, Prevention Of. Sciencemadness.org.
- organic chemistry review - common oxidizing agents. YouTube.
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate.
- Oxidation of Aromatic Compounds. Chemistry LibreTexts.
- Oxidizing Agents. Organic Chemistry Portal.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications, Organic Letters.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate.
- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications (RSC Publishing).
- Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry.
- Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Organic Chemistry Portal.
- Understanding the Chemical Properties and Synthesis of 2,5-Dimethoxybenzaldehyde. Soar Biotech.
- Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry.
- A process for the synthesis of carboxylic acid derivatives. Google Patents.
- Ferrocene, carboxy-. Organic Syntheses Procedure.
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. Google Patents.
- m-CHLOROPERBENZOIC ACID. Organic Syntheses Procedure.
Sources
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- 8. researchgate.net [researchgate.net]
- 9. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
Technical Support Center: Purification of 2-Chloro-4,5-dimethoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Chloro-4,5-dimethoxybenzaldehyde. Understanding the potential impurities and mastering the techniques to remove them is critical for ensuring the quality and reliability of subsequent experimental outcomes.
Introduction: The Challenge of Purity in Substituted Benzaldehydes
This compound is a valuable building block in organic synthesis. Its purity is paramount, as even minor contaminants can lead to unwanted side reactions, decreased yields, and complications in product isolation in downstream applications. The primary synthesis route to this compound often involves the Vilsmeier-Haack formylation of 1-chloro-3,4-dimethoxybenzene. While effective, this reaction can generate a profile of impurities that require a systematic and well-understood purification strategy to remove.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and resolve common purification challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the Vilsmeier-Haack formylation, the most probable impurities include:
-
Unreacted Starting Material: 1-chloro-3,4-dimethoxybenzene may be present if the reaction has not gone to completion.
-
Isomeric Byproducts: Although the methoxy groups strongly direct the formylation to the desired position, minor amounts of other isomers, such as 6-Chloro-2,3-dimethoxybenzaldehyde, can be formed.
-
Over-oxidation Product: The aldehyde group is susceptible to oxidation, especially during workup or if exposed to air for prolonged periods, leading to the formation of 2-Chloro-4,5-dimethoxybenzoic acid.[1]
-
Vilsmeier Reagent-derived Impurities: Side reactions involving the Vilsmeier reagent (formed from POCl₃ and DMF) can introduce minor, often colored, byproducts.[2][3]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) may be present.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What is the likely cause?
A2: A dark, oily crude product often indicates the presence of a mixture of impurities. The Vilsmeier-Haack reaction can sometimes produce colored byproducts.[2][3] Furthermore, the presence of unreacted starting material and isomeric impurities can lower the melting point of the mixture, resulting in an oil rather than a crystalline solid. The first step in purification will be to remove these colored impurities and induce crystallization.
Q3: How can I remove the acidic impurity, 2-Chloro-4,5-dimethoxybenzoic acid?
A3: The most effective way to remove acidic impurities is through a basic aqueous wash.[1] By dissolving your crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing with a mild basic solution (e.g., 5% aqueous sodium bicarbonate), the acidic benzoic acid derivative will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer. This is a crucial first step before attempting other purification methods like recrystallization or chromatography.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization is often a highly effective method for purifying solid organic compounds. For dimethoxybenzaldehyde derivatives, ethanol or a mixture of ethanol and water has been shown to be effective.[4][5] The key is to choose a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Product "oils out" during recrystallization | The melting point of the impure solid is lower than the boiling point of the solvent. The solution is too concentrated. | Add a small amount of a co-solvent in which the product is less soluble (an "anti-solvent") like water or hexane. Scratch the inside of the flask with a glass rod to induce nucleation. Use a solvent with a lower boiling point. | "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point. Using an anti-solvent or a lower boiling point solvent can help induce crystallization above the melting point of the impure mixture.[6] |
| Poor recovery after recrystallization | The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Choose a solvent in which the product has lower solubility. Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution slowly and for an extended period in an ice bath or refrigerator. | Maximizing the recovery from recrystallization depends on the difference in solubility of the compound at high and low temperatures. Using a minimal amount of solvent and ensuring complete cooling maximizes the yield of crystallized product. |
| Impurities co-crystallize with the product | The impurities have very similar solubility properties to the desired product. | If recrystallization is ineffective, column chromatography is the recommended next step. | When impurities have similar polarities and structures to the product, they may fit into the crystal lattice. Chromatographic separation, which relies on differential partitioning between a stationary and mobile phase, can often resolve these closely related compounds. |
| Product appears as a colored solid after purification | Trace, highly colored impurities are still present. | A small amount of activated carbon can be added to the hot solution during recrystallization, followed by hot filtration to remove the carbon and adsorbed impurities. | Activated carbon has a high surface area and can adsorb colored impurities. It is crucial to filter the solution while hot to prevent premature crystallization of the desired product. |
| Column chromatography yields poor separation | The chosen eluent system has either too high or too low polarity. | Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system. A good starting point for substituted benzaldehydes is a mixture of hexane and ethyl acetate. | TLC provides a rapid and efficient way to determine the ideal mobile phase for column chromatography. The goal is to find a solvent system that gives a good separation of the spots corresponding to the product and impurities. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Removal of Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product ready for further purification.[1]
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude, acid-free this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Slowly add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[4][5]
Protocol 3: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the column.
-
Elute the column with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity | Potential Origin | Physical State | Removal Strategy |
| 1-chloro-3,4-dimethoxybenzene | Unreacted starting material | Liquid | Column Chromatography |
| 6-Chloro-2,3-dimethoxybenzaldehyde | Isomeric byproduct of formylation | Solid | Recrystallization, Column Chromatography |
| 2-Chloro-4,5-dimethoxybenzoic acid | Oxidation of the aldehyde | Solid | Basic aqueous wash |
| Vilsmeier-derived byproducts | Side reactions of the formylating agent | Often colored oils/solids | Column Chromatography, Charcoal treatment |
Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- Organic Syntheses Procedure, aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses.
- Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Asian Journal of Research in Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- NISCAIR Online Periodicals Repository. Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis.
- Reddit. 2,5-dimethoxybenzaldehyde : r/crystalgrowing.
- RSC Publishing. Analytical Methods.
- Knowledge. How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- Dutscher. Protein purification troubleshooting guide.
- ResearchGate. (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3....
- Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- MDPI. Complete Oxidation of C1–C4 Hydrocarbons on La2−xSrxFeO4 (x = 0.5, 1.0, and 1.5) Catalysts.
Sources
Stability of 2-Chloro-4,5-dimethoxybenzaldehyde under acidic conditions
Welcome to the technical support center for 2-Chloro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent, particularly concerning its stability and reactivity under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reactions, and ensure the integrity of your results.
Introduction: Understanding the Chemistry of this compound
This compound is an electron-rich aromatic aldehyde frequently employed as a key building block in the synthesis of complex heterocyclic structures, such as alkaloids and other pharmacologically active compounds. Its reactivity is largely dictated by the interplay of its three substituents: the chloro group, the two methoxy groups, and the aldehyde functionality. The electron-donating methoxy groups significantly activate the benzene ring, making it susceptible to electrophilic attack, while also influencing the reactivity of the aldehyde. Acidic conditions are often required to catalyze reactions involving the aldehyde, such as the Pictet-Spengler reaction, by protonating the carbonyl oxygen and enhancing its electrophilicity. However, these same acidic conditions can also lead to undesired side reactions and degradation of the starting material if not carefully controlled.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the use of this compound in acidic media.
Q1: How stable are the methoxy groups on this compound to acidic conditions?
A1: The methoxy groups are generally stable under moderately acidic conditions (e.g., using Brønsted acids like acetic acid or trifluoroacetic acid at or below room temperature). However, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to cleavage of the ether linkages, resulting in the formation of phenolic byproducts. Lewis acids, such as aluminum chloride (AlCl₃), are particularly effective at cleaving aromatic methoxy groups and should be used with caution if demethylation is to be avoided.[1]
Q2: Can the aromatic ring of this compound undergo side reactions in the presence of strong acids?
A2: Yes. The two methoxy groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[2][3] In the presence of strong acids that can generate electrophiles (e.g., nitric acid/sulfuric acid for nitration), substitution on the ring can occur. The positions ortho and para to the activating methoxy groups are the most likely sites for substitution. Careful selection of the acid and reaction conditions is crucial to prevent these unwanted side reactions.
Q3: Is there a risk of the aldehyde group oxidizing to a carboxylic acid during my acid-catalyzed reaction?
A3: Oxidation of the aldehyde to a carboxylic acid is a potential side reaction, particularly if oxidizing acids (like nitric acid) or impurities with oxidizing properties are present, especially under harsh conditions.[4] If your reaction requires acidic conditions but is sensitive to oxidation, it is advisable to use non-oxidizing acids and to ensure all reagents and solvents are free from oxidizing contaminants.
Q4: Can this compound polymerize under acidic conditions?
A4: While acid-catalyzed polymerization can be a concern for some aldehydes, it is less common for substituted benzaldehydes like this compound under typical reaction conditions.[5][6] However, at very high concentrations of strong acid and elevated temperatures, the formation of polymeric byproducts cannot be entirely ruled out.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound under acidic conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Degradation of starting material: The acidic conditions may be too harsh, leading to decomposition of the this compound. 2. Insufficient activation of the aldehyde: The acidity may not be optimal to sufficiently protonate the carbonyl group for the reaction to proceed. | 1. Optimize acid concentration and type: Start with milder acidic conditions (e.g., lower concentration of a weaker acid like acetic acid) and gradually increase if necessary. Consider using a Lewis acid catalyst at a low concentration if appropriate for your reaction. 2. Control the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation. 3. Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the product and any byproducts. |
| Formation of multiple unexpected byproducts | 1. Electrophilic aromatic substitution: The activated ring may be reacting with electrophiles generated in the reaction mixture. 2. Cleavage of methoxy groups: Strong acidic conditions can lead to demethylation, creating new reactive species. | 1. Use a non-coordinating acid: If possible, use an acid whose conjugate base is a poor nucleophile and is less likely to participate in side reactions. 2. Protect the aromatic ring: If electrophilic substitution is a persistent issue, consider if a temporary protecting group strategy for the ring is feasible, although this adds synthetic steps. 3. Re-evaluate the choice of acid: Avoid strong Lewis acids if demethylation is suspected. |
| Product is a dark, tarry substance | 1. Polymerization: At high temperatures and strong acid concentrations, polymerization may be occurring. 2. Extensive degradation: A complex mixture of degradation products can result in a tarry appearance. | 1. Lower the reaction temperature: This is the most effective way to reduce polymerization and degradation. 2. Decrease the concentration of the acid and/or the aldehyde. 3. Ensure an inert atmosphere: If oxidative degradation is suspected, running the reaction under nitrogen or argon can be beneficial. |
Experimental Protocol: Example of a Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic example where the stability of this compound under acidic conditions is critical.
Objective: To synthesize a tetrahydro-β-carboline derivative via the Pictet-Spengler reaction of tryptamine and this compound.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the intended reaction and a potential degradation pathway.
Caption: Intended Pictet-Spengler reaction workflow.
Caption: Potential degradation pathways under harsh acidic conditions.
References
- How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? (2024).
- Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (2006). The Journal of Organic Chemistry.
- Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (2006). ResearchGate.
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. (2013). American Chemical Society.
- Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2011). National Institutes of Health.
- Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. (2013). Macromolecules.
- Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. (2013). ACS Publications.
- Ether cleavage. (n.d.). Wikipedia.
- Mechanism of Dialkylation of 1,4-Dimethoxybenzene. (2023). YouTube.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
- Preparation of Benzaldehydes, Part 3: From Methyl Arenes. (2022). YouTube.
- Electrophilic Aromatic Substitution. (n.d.).
- Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022). YouTube.
- Hydrolysis of benzaldehyde O,S-acetals. (1975). Journal of the American Chemical Society.
- This compound (C9H9ClO3). (n.d.). PubChemLite.
- Acid-catalyzed Condensations. II.1 The Condensation of Benzaldehyde with Substituted Acetophenones. (1951). Journal of the American Chemical Society.
- Polymerization of 1-chloro-2-benzaldehyde-acetylene using an NHC-Pd/AgOTf catalyst and post-polymerization modification. (2017). HKUST Research Portal.
- 4-Chloro-2,5-dimethoxybenzaldehyde. (n.d.). PubChem.
- Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. (2016). ResearchGate.
- HYDROLYSIS REACTIONS. (2018). IntechOpen.
- 2-Chloro-4,5-dimethoxybenzoic acid. (n.d.). PubChem.
- Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (2012). National Institutes of Health.
- 2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia.
- Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure. (2024). Reddit.
- Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2016). ResearchGate.
- A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (2020). Google Patents.
- Reaction of 2‐chloro‐4,6‐dimethoxy‐(diaryloxy)‐1,3,5‐triazines with carboxylic acids leading to hitherto unknown 2‐Acyloxy‐4,6‐Dimethoxy‐(Diaryloxy)‐1,3,5‐Triazines. (2004). ResearchGate.
- 2-Chloro-4-hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem.
Sources
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Technical Support Center: 2-Chloro-4,5-dimethoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-4,5-dimethoxybenzaldehyde in their experimental workflows. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and decomposition pathways of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: Under normal storage conditions—cool, dry, and dark—this compound is a stable crystalline solid. However, like many aromatic aldehydes, it is susceptible to certain degradation pathways over time or upon exposure to specific environmental or chemical factors. The primary routes of decomposition include oxidation, disproportionation in the presence of a strong base, and potential photochemical degradation.
Q2: I've noticed a white crystalline solid forming in my aged bottle of this compound. What is this impurity?
A2: The formation of a white crystalline solid is most likely due to the air oxidation of the aldehyde to its corresponding carboxylic acid: 2-chloro-4,5-dimethoxybenzoic acid. Aromatic aldehydes are known to undergo autoxidation upon exposure to atmospheric oxygen.[1] This process is often catalyzed by light and trace amounts of transition metal salts.[1]
Q3: Can the methoxy groups on the aromatic ring be cleaved during my reaction?
A3: Yes, the cleavage of aryl methyl ethers is a known reaction, particularly under strongly acidic conditions.[2][3][4] Reagents like HBr or HI can facilitate the demethylation of the methoxy groups to form hydroxyl groups.[4] This is a crucial consideration if your experimental protocol involves heating in the presence of strong protic acids. Lewis acids can also promote the selective cleavage of methoxy groups.[5]
Q4: Is the chloro-substituent stable, or can it be displaced?
A4: The chlorine atom on the aromatic ring can potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction.[6][7][8] However, the rate of this reaction is highly dependent on the reaction conditions and the nucleophile present. The electron-donating nature of the two methoxy groups generally disfavors this type of reaction, as SNAr is typically accelerated by electron-withdrawing groups on the aromatic ring.[6][7][8]
Troubleshooting Guide: Common Decomposition Scenarios
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Formation of 2-Chloro-4,5-dimethoxybenzoic Acid
-
Symptom: Appearance of a white, crystalline precipitate in the starting material or isolation of an acidic byproduct from the reaction mixture. Low yield of the desired product in reactions where the aldehyde is a reactant.
-
Root Cause: Oxidation of the aldehyde functional group. This is a common degradation pathway for aromatic aldehydes and is accelerated by:
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store at recommended cool temperatures. Avoid unnecessary exposure to high temperatures during experimental setup.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid contaminants that may catalyze oxidation.
-
Purification: If contamination is suspected, the aldehyde can be purified from the carboxylic acid by washing an ethereal solution of the compound with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.
-
Issue 2: Disproportionation in Basic Media Leading to Mixed Products
-
Symptom: When using strong basic conditions (e.g., concentrated NaOH or KOH), you observe the formation of both 2-chloro-4,5-dimethoxybenzyl alcohol and 2-chloro-4,5-dimethoxybenzoic acid, resulting in a complex product mixture and low yield of the intended product.
-
Root Cause: The Cannizzaro reaction. Aldehydes that lack α-hydrogens, such as this compound, undergo a base-induced disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid.
-
Troubleshooting Steps:
-
Base Selection: If possible, use a weaker, non-nucleophilic base for your reaction.
-
Temperature Control: Perform the reaction at lower temperatures to potentially slow down the rate of the Cannizzaro reaction relative to your desired reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of these byproducts.
-
Protecting Groups: If the aldehyde functionality is not the desired reactive site under basic conditions, consider protecting it as an acetal before proceeding with the reaction.
-
Issue 3: Evidence of Demethylation of Methoxy Groups
-
Symptom: Isolation of phenolic byproducts (containing -OH groups instead of -OCH₃) from a reaction performed under strongly acidic conditions, especially at elevated temperatures.
-
Root Cause: Acid-catalyzed cleavage of the aryl-ether bonds.[3][4] Strong acids like HBr and HI are particularly effective at this transformation.[4]
-
Troubleshooting Steps:
-
Acid Choice: If possible, use a milder acid or a Lewis acid that is less prone to causing ether cleavage.
-
Temperature and Time: Minimize both the reaction temperature and duration to limit the extent of demethylation.
-
Alternative Synthetic Route: If demethylation is unavoidable and problematic, consider a synthetic strategy where the hydroxyl groups are introduced at a later stage or are protected.
-
Potential Decomposition Pathways at a Glance
Caption: Key decomposition pathways for this compound.
Experimental Protocols
Protocol 1: Analytical Method for Monitoring Decomposition
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to separate this compound from its primary oxidation and disproportionation products.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of this compound, 2-chloro-4,5-dimethoxybenzoic acid, and 2-chloro-4,5-dimethoxybenzyl alcohol in acetonitrile.
-
Create a mixed standard solution containing all three components at a known concentration (e.g., 10 µg/mL each).
-
-
Sample Preparation:
-
Dissolve a known amount of the test sample in acetonitrile to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm or 280 nm
-
Gradient Elution:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30 A:B).
-
Program a linear gradient to increase the concentration of Mobile Phase B over 15-20 minutes.
-
Include a column wash and re-equilibration step.
-
-
-
Analysis:
Expected Elution Order: 2-chloro-4,5-dimethoxybenzoic acid (most polar) -> 2-chloro-4,5-dimethoxybenzyl alcohol -> this compound (least polar).
References
- BenchChem. (2025).
- Zuo, et al. (n.d.). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). DOI:10.1039/D3GC02867D
- American Chemical Society. (2013, November 11).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Methoxybenzene as leaving group in acidic conditions.
- Ataman Kimya. (n.d.).
- Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.
- Chemistry Steps. (n.d.).
- ResearchGate. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- PubMed. (n.d.).
- PubMed. (1994, January). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. J Pharm Biomed Anal., 12(1), 73-9.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Institutes of Health. (n.d.).
- chemeurope.com. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
- Wikipedia. (n.d.).
- OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- NINGBO INNO PHARMCHEM CO., LTD. (2025, December 28). Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact.
- ResearchGate. (n.d.). 1.
- n.d.
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Organic Syntheses Procedure. (n.d.).
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 10).
- ResearchGate. (n.d.).
- XMB 1.9.11. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- National Institutes of Health. (2025, May 14).
- ResearchGate. (2025, August 6). (PDF)
- The Good Scents Company. (n.d.).
- Googleapis.com. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
- Reddit. (2025, December 12). 2,5-dimethoxybenzaldehyde : r/crystalgrowing.
- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide.
- Reddit. (2024, March 26). Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure : r/TheeHive.
- Google Patents. (n.d.). CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
- Cenmed. (n.d.). 2 Chloro 4 5 Dimethoxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: 2-Chloro-4,5-dimethoxybenzaldehyde
An in-depth guide to the proper handling, storage, and troubleshooting of 2-Chloro-4,5-dimethoxybenzaldehyde for research and development applications.
Welcome to the technical support guide for this compound (CAS No. 18093-05-5). This document is designed for researchers, chemists, and drug development professionals, providing expert insights into the safe and effective use of this versatile organic building block. Our goal is to move beyond simple instructions, offering a rationale for each procedural step to ensure experimental success and safety.
Core Compound Profile & Physicochemical Properties
This compound is a substituted aromatic aldehyde. The presence of the aldehyde functional group, the electron-donating methoxy groups, and the electron-withdrawing chloro group imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules. Understanding its fundamental properties is the first step toward successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 18093-05-5 | [1][2][3][4] |
| Molecular Formula | C₉H₉ClO₃ | [1][3][4] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder/solid | [5][6][7] |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in common organic solvents like ethanol, chloroform, and methanol; limited solubility in water. | [6][7][8] |
| Storage Conditions | 2-8°C, under an inert atmosphere. | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound? A: Based on data from structurally similar benzaldehydes, this compound should be handled as a substance that is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It may also cause respiratory irritation, particularly as a fine dust.[10][12][13] Always handle this compound in a well-ventilated area or a chemical fume hood.[10][12]
Q2: What is the correct procedure for storing this chemical for long-term use? A: The recommended storage condition is refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] The causality is twofold:
-
Temperature: Refrigeration slows the rate of potential degradation reactions.
-
Inert Atmosphere: Benzaldehydes, especially those with electron-rich aromatic rings, can be sensitive to air and light.[14] Over time, the aldehyde group can oxidize to a carboxylic acid. Storing under an inert gas displaces oxygen and moisture, preserving the compound's integrity.
Q3: The material safety data sheet (MSDS) for a similar compound mentions it is "air sensitive." How critical is this for this compound? A: This is a critical consideration. Air sensitivity in benzaldehydes typically refers to the oxidation of the aldehyde (-CHO) group to a carboxylic acid (-COOH) impurity.[14] This oxidation is a common degradation pathway and can be accelerated by light and trace metal impurities. For quantitative experiments where stoichiometry is key, using a partially oxidized starting material will lead to significant errors in yield calculations. Using an inert atmosphere for storage and during reaction setup is a self-validating step to ensure the integrity of your starting material.[10][14]
Q4: What solvents are recommended for dissolving this compound for a reaction? A: Its solubility in common organic solvents is a key advantage.[6][7] For reactions, solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, or Ethanol are often suitable. The choice depends on the specific reaction conditions (e.g., temperature, reagents). Always perform a small-scale solubility test if you are developing a new procedure. For purification by recrystallization, ethanol has been shown to be effective for similar substituted benzaldehydes.[8]
Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for Safe Handling and Dispensing
This protocol ensures that the compound is handled in a manner that preserves its purity and ensures user safety.
-
Preparation: Before retrieving the compound from storage, allow the container to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which could introduce water and promote degradation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[9][15]
-
Engineering Controls: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of fine dust particles.[10][12]
-
Dispensing: Use a clean, dry spatula for weighing. If the compound is stored under an inert atmosphere, briefly flush the container headspace with nitrogen or argon after dispensing and before re-sealing.
-
Cleaning: Clean any spills immediately by sweeping up the solid material and placing it into a suitable container for disposal.[12][13] Avoid generating dust.[9][12] Wash the affected area thoroughly.
-
Waste Disposal: Dispose of the compound and any contaminated materials according to approved institutional and local waste disposal regulations.[9][16]
Troubleshooting Guide
This section provides a logical framework for diagnosing and solving common experimental issues.
Problem 1: My reaction yield is consistently low or the reaction fails to proceed.
This is a frequent issue that often traces back to the integrity of the starting material or the reaction setup.
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: I am observing an unexpected side product in my analysis (TLC, LC-MS, NMR).
The structure of this compound predisposes it to certain side reactions.
Causality Analysis:
-
Oxidation: As mentioned, the most common impurity is the corresponding carboxylic acid, 2-chloro-4,5-dimethoxybenzoic acid. This arises from exposure to air.[14]
-
Reactions with Strong Bases: The aldehyde proton is not acidic. However, strong bases (like LDA or n-BuLi) can potentially react with the aromatic protons or induce other unforeseen reactions. Aldol condensation reactions, which are base-catalyzed, are a common pathway for aldehydes.[17][18]
-
Incompatible Reagents: Avoid mixing with strong oxidizing agents, which will readily convert the aldehyde to a carboxylic acid.[14][15][16]
Caption: Chemical incompatibility and reaction pathway diagram.
References
- Khaizur Rehman, S. et al. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Source: Oriental Journal of Chemistry. [Link]
- West Liberty University. (n.d.). Material Safety Data Sheet for 3,4-Dimethoxybenzaldehyde. Source: West Liberty University. [Link]
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 2,5-Dimethoxybenzaldehyde. Source: Thermo Fisher Scientific. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Source: Cole-Parmer. [Link]
- Bloomtech. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Source: Bloomtechz. [Link]
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Methoxybenzaldehyde. Source: Thermo Fisher Scientific. [Link]
- Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Source: Safrole. [Link]
- Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
- Bloomtech. (2024).
- Chemeo. (n.d.). Understanding the Chemical Properties and Synthesis of 2,5-Dimethoxybenzaldehyde. Source: Chemeo. [Link]
- Cenmed. (n.d.). 2 Chloro 4 5 Dimethoxybenzaldehyde. Source: Cenmed. [Link]
- PubChem. (n.d.). 4-Chloro-2,5-dimethoxybenzaldehyde. Source: PubChem. [Link]
- Reddit. (2025). 2,5-dimethoxybenzaldehyde. Source: r/crystalgrowing. [Link]
Sources
- 1. 18093-05-5|this compound|BLD Pharm [bldpharm.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. westliberty.edu [westliberty.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
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- 17. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 18. bloomtechz.com [bloomtechz.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and industrially relevant synthetic routes are the direct chlorination of veratraldehyde (3,4-dimethoxybenzaldehyde) and the Vilsmeier-Haack formylation of 1-chloro-3,4-dimethoxybenzene. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of production.
Q2: I am observing the formation of multiple chlorinated isomers during the direct chlorination of veratraldehyde. How can I improve the regioselectivity for the desired 2-chloro isomer?
A2: Achieving high regioselectivity is a critical challenge in the direct chlorination of veratraldehyde. The methoxy groups at positions 3 and 4 are ortho-, para-directing, leading to potential chlorination at positions 2, 5, and 6. To favor the formation of the 2-chloro isomer, careful control of reaction conditions is paramount. Key factors include the choice of chlorinating agent, solvent, and reaction temperature. Lower temperatures generally favor the kinetic product, which is often the less sterically hindered isomer.
Q3: My Vilsmeier-Haack reaction is giving a low yield of the desired aldehyde. What are the potential causes?
A3: Low yields in the Vilsmeier-Haack reaction can stem from several factors. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a weak electrophile.[1] Therefore, the aromatic substrate must be sufficiently electron-rich for the reaction to proceed efficiently.[2][3] Incomplete formation of the Vilsmeier reagent, decomposition of the reagent, or side reactions can all contribute to lower yields. Additionally, the work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde.[2]
Q4: What are the common impurities I should look for in my final product?
A4: Depending on the synthetic route, common impurities can include unreacted starting materials (veratraldehyde or 1-chloro-3,4-dimethoxybenzene), isomeric byproducts (e.g., 5-chloro- or 6-chloro-veratraldehyde in the direct chlorination route), and products of over-chlorination or over-formylation. If the aldehyde group is oxidized, the corresponding carboxylic acid could also be present.
Q5: How can I effectively purify crude this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally to maximize the recovery of the pure product while leaving impurities in the mother liquor. For column chromatography, a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is a common choice.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Direct Chlorination of Veratraldehyde
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a mixture of chlorinated isomers.
-
Difficulty in isolating the pure this compound due to co-eluting or co-crystallizing isomers.
Root Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | Higher temperatures and highly reactive chlorinating agents can overcome the subtle electronic and steric differences between the possible chlorination sites, leading to a loss of selectivity. | 1. Lower the Reaction Temperature: Conduct the reaction at or below room temperature, and consider cooling to 0°C or even lower to favor the kinetically controlled product. 2. Choose a Milder Chlorinating Agent: Instead of chlorine gas, consider using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) which can offer better control. |
| Inappropriate Solvent | The solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities, such as dichloromethane (DCM), chloroform, or acetic acid. Acetic acid can sometimes promote ortho-chlorination. |
| Incorrect Stoichiometry | Using a large excess of the chlorinating agent increases the likelihood of multiple chlorination events on the aromatic ring. | 1. Optimize Reagent Ratio: Carefully control the stoichiometry of the chlorinating agent. Start with a 1:1 molar ratio of veratraldehyde to the chlorinating agent and incrementally increase if the conversion is low. |
Experimental Workflow: Optimizing Chlorination Regioselectivity
Caption: Iterative workflow for optimizing chlorination selectivity.
Issue 2: Low Conversion in the Vilsmeier-Haack Formylation
Symptoms:
-
Significant amount of unreacted 1-chloro-3,4-dimethoxybenzene remains after the reaction.
-
Low overall yield of the desired aldehyde.
Root Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent can degrade upon exposure to moisture or if not prepared correctly. The purity of POCl₃ and DMF is critical.[4] | 1. Use Anhydrous Reagents and Conditions: Ensure that DMF is anhydrous and POCl₃ is fresh. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Pre-form the Vilsmeier Reagent: Add POCl₃ to cold DMF (0°C) and stir for a period (e.g., 30 minutes) to allow for the complete formation of the reagent before adding the aromatic substrate. |
| Insufficiently Activated Substrate | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. The presence of a chlorine atom on the ring is deactivating, which can slow down the reaction. | 1. Increase Reaction Temperature: After the initial addition at a low temperature, the reaction mixture can be slowly warmed to room temperature or even heated (e.g., to 40-60°C) to drive the reaction to completion. Monitor for potential side reactions at higher temperatures. 2. Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC or GC-MS. |
| Inefficient Hydrolysis | The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Incomplete hydrolysis will result in a low yield of the desired product. | 1. Ensure Proper Quenching and Hydrolysis: After the reaction is complete, quench the reaction mixture by pouring it onto ice. Then, add an aqueous solution of a base, such as sodium acetate or sodium hydroxide, and stir vigorously to facilitate the hydrolysis of the iminium salt.[5] |
Reaction Pathway: Vilsmeier-Haack Formylation
Caption: Key stages of the Vilsmeier-Haack formylation.
References
- Vilsmeier–Haack reaction. In: Wikipedia. Accessed January 8, 2026. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. Accessed January 8, 2026. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 8, 2026. [Link]
- Raiford, L. C.; Floyd, D. E. CHLORINE SUBSTITUTION PRODUCTS OF VERATRALDEHYDE, VERATRIC ACID, AND RELATED COMPOUNDS. The Journal of Organic Chemistry. 1943, 08(4), 358–366.
- Haasbroek, P. P.; Oliver, D. W.; Carpy, A. J. M. Structure of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-methyl-5-oxazolone. X-ray and NMR study. Journal of Chemical Crystallography. 1998, 28(11), 811–814.
- Having some troubles with a Vislmeier-Haack reaction. Reddit. Accessed January 8, 2026. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4,5-dimethoxybenzaldehyde and Its Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on a core scaffold, often exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, the ability to definitively distinguish between these isomers is a critical step in the quality control and validation of a chemical entity.
This guide provides an in-depth comparative analysis of 2-Chloro-4,5-dimethoxybenzaldehyde and three of its key positional isomers, employing a multi-technique spectroscopic approach. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by Mass Spectrometry (MS), can be leveraged to provide a unique and definitive fingerprint for each molecule. Our focus will be not only on the data itself but on the underlying principles that govern the observed spectral differences, offering field-proven insights into experimental design and data interpretation.
The isomers under comparison are:
-
Target Compound: this compound
-
Isomer A: 4-Chloro-2,5-dimethoxybenzaldehyde[1]
-
Isomer B: 4-Chloro-3,5-dimethoxybenzaldehyde[2]
-
Isomer C: 2-Chloro-3,4-dimethoxybenzaldehyde[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers, as it provides detailed information about the chemical environment and connectivity of individual atoms.[4] The electronic nature and position of the chloro, methoxy, and aldehyde substituents profoundly influence the magnetic environment of nearby protons and carbons, leading to characteristic chemical shifts and coupling patterns.[4]
Expertise in Action: Why NMR Excels
The key to differentiating these isomers lies in the ¹H NMR spectra's aromatic region (~6.5-8.0 ppm). The number of signals, their chemical shifts (influenced by electron-donating/-withdrawing effects), and their splitting patterns (governed by the number of adjacent protons) are unique to each substitution pattern.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) shield adjacent (ortho, para) protons, shifting their signals upfield (to a lower ppm value).[4]
-
Electron-Withdrawing Groups (EWGs) like the aldehyde (-CHO) and chloro (-Cl) deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[4]
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and accuracy. The following steps are critical for acquiring high-quality data.
-
Sample Preparation : Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds. Ensure the sample is fully dissolved to prevent peak broadening.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which is essential for achieving sharp, symmetrical peaks.[4]
-
Data Acquisition (¹H NMR) :
-
Pulse Angle : Use a 30° or 45° pulse for routine quantitative analysis.
-
Acquisition Time : Set to 2-4 seconds to ensure proper data sampling.
-
Relaxation Delay : A 1-5 second delay between pulses is necessary to allow protons to return to equilibrium, ensuring accurate signal integration.[4]
-
-
Data Acquisition (¹³C NMR) : Acquire a proton-decoupled spectrum to yield single lines for each unique carbon. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C. The characteristic aldehyde carbon resonates in the 190-200 ppm region, providing clear evidence of this functional group.[5][6]
Comparative Data Analysis: ¹H NMR
The predicted chemical shifts (δ) and multiplicities in the aromatic region are the primary differentiators.
| Compound | Ar-H Signals (Predicted) | Aldehyde-H (δ ppm) | Methoxy-H (δ ppm) | Key Differentiator |
| This compound | H-3: ~7.3 (s, 1H)H-6: ~7.0 (s, 1H) | ~10.3 | ~3.9 (s, 3H)~3.95 (s, 3H) | Two aromatic singlets due to lack of adjacent protons. |
| 4-Chloro-2,5-dimethoxybenzaldehyde | H-3: ~7.3 (s, 1H)H-6: ~7.1 (s, 1H) | ~10.4 | ~3.9 (s, 3H)~3.85 (s, 3H) | Two aromatic singlets. H-3 is deshielded by ortho -CHO. |
| 4-Chloro-3,5-dimethoxybenzaldehyde | H-2, H-6: ~7.0 (s, 2H) | ~9.8 | ~4.0 (s, 6H) | One aromatic singlet (integrating to 2H) due to symmetry. |
| 2-Chloro-3,4-dimethoxybenzaldehyde | H-5: ~7.0 (d, 1H)H-6: ~7.6 (d, 1H) | ~10.3 | ~3.9 (s, 3H)~4.0 (s, 3H) | Two aromatic doublets due to ortho coupling. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] While all four isomers share the same functional groups (aldehyde, ether, aromatic ring, C-Cl), the precise vibrational frequencies, particularly in the "fingerprint region" (< 1500 cm⁻¹), can differ based on the substitution pattern.
Expertise in Action: Why IR is Informative
The most diagnostic absorptions for these compounds are:
-
C=O Stretch : The aldehyde carbonyl group gives a strong, sharp absorption. Conjugation with the aromatic ring lowers this frequency to ~1685-1705 cm⁻¹.[5][6] The electronic influence of the other substituents can cause subtle shifts of 5-10 cm⁻¹ between isomers.
-
Aldehydic C-H Stretch : A characteristic pair of weak to medium bands (a Fermi doublet) appears around 2820 cm⁻¹ and 2720 cm⁻¹.[8] The presence of this doublet is a classic indicator of an aldehyde.[9]
-
C-O-C Stretch : The aryl ether methoxy groups produce strong, characteristic asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.[8]
-
C-H Out-of-Plane Bending : In the 700-900 cm⁻¹ region, strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The number and position of these bands are highly characteristic of the substitution pattern on the benzene ring and provide a unique fingerprint for each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative Data Analysis: Key IR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Significance for Isomer Differentiation |
| Aldehydic C-H Stretch | ~2820 and ~2720 | Confirms aldehyde presence in all isomers. |
| C=O Carbonyl Stretch | 1680 - 1705 | Strong, sharp peak. Minor shifts (<10 cm⁻¹) expected based on electronic environment.[10] |
| C=C Aromatic Stretch | 1580 - 1600 | Confirms aromatic ring. |
| C-O-C Asymmetric Stretch | 1240 - 1280 | Strong band, confirms aryl ether. |
| C-H Out-of-Plane Bending | 700 - 900 | Primary differentiating region. The specific pattern of bands is unique to the number and position of adjacent H-atoms on the ring. |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For substituted benzaldehydes, the key transitions are the π→π* and n→π* transitions of the conjugated system.[11] The positions of the substituents (auxochromes) modify the energy levels of these transitions, resulting in shifts in the maximum absorption wavelength (λ_max).
Expertise in Action: Interpreting UV-Vis Shifts
-
π→π* Transition : This is a strong absorption band typically observed between 240-300 nm for benzaldehydes.[12] Both -OCH₃ and -Cl groups with their lone pairs can extend the conjugation, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzaldehyde.
-
n→π* Transition : This is a weaker, forbidden transition from the non-bonding electrons on the carbonyl oxygen, appearing at longer wavelengths (~300-350 nm).[13]
The degree of the bathochromic shift depends on the interplay between the electron-donating methoxy groups and the electron-withdrawing/donating chloro group. The specific substitution pattern on each isomer will lead to a unique λ_max, which can be used as a comparative data point.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.
-
Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10⁻⁴ to 10⁻⁵ M). The concentration should be adjusted so that the maximum absorbance is within the optimal instrumental range (0.2 - 1.0 a.u.).
-
Baseline Correction : Run a baseline spectrum using a cuvette filled with the pure solvent to subtract any solvent absorbance.
-
Data Acquisition : Place the cuvette with the sample solution in the spectrophotometer and scan the desired wavelength range (e.g., 200-400 nm).
Comparative Data Analysis: Expected λ_max
While exact λ_max values require experimental determination, a qualitative comparison can be made. All isomers are expected to show a primary π→π* absorption band shifted to a longer wavelength than benzaldehyde (~248 nm).[12] The isomer allowing for the most effective extension of conjugation will likely have the highest λ_max. For example, isomers with methoxy groups para to the aldehyde (like Isomer A) often show significant bathochromic shifts.
Mass Spectrometry (MS): The Final Verification
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern. While all isomers will have the same molecular weight (isotopic pattern for C₉H₉³⁵ClO₃ gives M⁺ at m/z 200 and M+2 at m/z 202 in an ~3:1 ratio), their fragmentation patterns under electron ionization (EI) can differ, providing confirmatory evidence for a specific structure.
Common fragmentation pathways for these molecules include:
-
Loss of H radical : [M-1]⁺
-
Loss of methyl radical : [M-15]⁺ from a methoxy group
-
Loss of formyl radical : [M-29]⁺ from the aldehyde group
-
Loss of chlorine radical : [M-35]⁺
The relative abundance of these fragment ions can vary between isomers due to differences in bond stabilities and the ability to form stabilized cationic fragments.
Conclusion
The definitive identification of positional isomers like this compound requires a synergistic approach. While ¹H NMR spectroscopy offers the most decisive data through the analysis of aromatic proton signals and their coupling, IR, UV-Vis, and MS provide critical, confirmatory evidence. IR confirms the presence of key functional groups and offers a unique fingerprint, UV-Vis provides information on the electronic system, and MS verifies the molecular weight and offers fragmentation clues. By systematically applying these techniques and understanding the principles behind the spectral data, researchers can confidently and accurately characterize their compounds, ensuring the integrity and success of their scientific endeavors.
References
- McMurry, J. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- Chegg. Sketch the expected proton NMR for the compound, 1,4-dimethoxybenzene.
- LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones.
- JoVE. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
- Unknown Source. Carbonyl - compounds - IR - spectroscopy.
- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. Constitutional isomers of chlorodimethoxybenzene as candidate structures for X.
- Royal Society of Chemistry. Electronic Supplementary Information.
- ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
- Chegg. Solved Use the structure of 1,4-dimethoxybenzene to predict.
- SpectraBase. 1,3-Dimethoxybenzene - Optional[1H NMR] - Chemical Shifts.
- PubChem. 4-Chloro-2,5-dimethoxybenzaldehyde.
- Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
- Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
- Royal Society of Chemistry. Electronic Supplementary Information.
- Journal of the Chemical Society. Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds.
- ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)...
- National Institutes of Health. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
- ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and...
- ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)...
- ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set).
- PubChem. 4-Chloro-3,5-dimethoxybenzaldehyde.
- National Institutes of Health. The crystal structures of four dimethoxybenzaldehyde isomers.
- WANFANG DATA. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
- ResearchGate. (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3....
- Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde.
- NIST WebBook. Benzaldehyde, 2,5-dimethoxy-.
- NIST WebBook. Benzaldehyde, 2,5-dimethoxy-.
- PubChem. 2,5-Dimethoxybenzaldehyde.
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- 1. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 12398450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
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A Comparative Guide to Byproduct Characterization in the Synthesis of Dihydroisoquinolines from 2-Chloro-4,5-dimethoxybenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the purity of a synthetic product is paramount. Undesired byproducts can introduce toxicity, reduce efficacy, and complicate downstream processing. This guide provides an in-depth technical analysis of the byproducts generated during a common synthetic transformation involving derivatives of 2-Chloro-4,5-dimethoxybenzaldehyde: the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines. We will objectively compare the performance of standard and alternative cyclization agents, supported by mechanistic insights and detailed analytical protocols, to empower you to make informed decisions in your synthetic workflows.
The Model Reaction: Bischler-Napieralski Cyclization of a Substituted β-Arylethylamide
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are prevalent scaffolds in numerous alkaloids and pharmaceutical agents. The reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent under acidic conditions. For the purpose of this guide, we will consider the cyclization of N-(3,4-dimethoxyphenethyl)-2-acetamide , a representative substrate that would be formed from this compound after initial elaboration.
The choice of the cyclizing agent is critical and directly influences the byproduct profile. The most common, and often harshest, reagent is phosphorus oxychloride (POCl₃).
The Standard Protocol and Its Byproduct Profile
A typical Bischler-Napieralski reaction using POCl₃ involves refluxing the amide substrate in an excess of the reagent, often in a non-polar solvent like toluene or acetonitrile. While effective for many substrates, this method is prone to several side reactions, leading to a complex mixture of byproducts that can complicate purification and reduce yields.
Experimental Protocol: Standard Bischler-Napieralski Cyclization
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Anhydrous toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(3,4-dimethoxyphenethyl)-2-acetamide in anhydrous toluene, add POCl₃ dropwise at 0 °C.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Basify the aqueous layer with saturated NaHCO₃ to pH 8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Predicted Byproduct Profile with POCl₃
The crude product from the standard protocol is rarely pure. A thorough analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify and quantify the byproducts.
| Byproduct ID | Structure | Proposed Formation Mechanism | Key Analytical Signatures (GC-MS & NMR) |
| BP-1 | Styrene Derivative | Retro-Ritter Reaction: This is one of the most significant side reactions. The nitrilium ion intermediate, formed during the reaction, can fragment to produce a stable styrene derivative and a nitrile. | GC-MS: A distinct peak with a molecular ion corresponding to the styrene fragment. ¹H NMR: Characteristic vinyl proton signals (δ 5.0-7.0 ppm). |
| BP-2 | Unreacted Amide | Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry can lead to the recovery of the starting material. | GC-MS: Peak with the molecular ion of the starting amide. ¹H NMR: Presence of the characteristic amide N-H proton signal. |
| BP-3 | Isoquinoline | Over-oxidation: The desired 3,4-dihydroisoquinoline product can be susceptible to oxidation to the fully aromatic isoquinoline, especially if exposed to air at high temperatures. | GC-MS: A molecular ion two mass units lower than the desired product. ¹H NMR: Absence of the aliphatic protons at C3 and C4, and the appearance of aromatic signals in their place. |
| BP-4 | Chlorinated Byproduct | Reaction with POCl₃: The chloro-substituent on the benzaldehyde-derived ring can potentially be displaced, or other aromatic positions could be chlorinated under the harsh reaction conditions. | GC-MS: A characteristic isotopic pattern for a chlorine-containing compound. ¹H NMR: Shifts in the aromatic region compared to the expected product. |
Workflow for Byproduct Characterization
A systematic approach is crucial for the reliable identification of byproducts. The following workflow outlines the key steps from sample preparation to structural elucidation.
Caption: A typical workflow for the characterization of reaction byproducts.
Comparative Analysis of Alternative Cyclization Methods
To mitigate the formation of byproducts associated with POCl₃, several milder and more selective reagents have been developed. This section compares two prominent alternatives: Triflic Anhydride (Tf₂O) with 2-chloropyridine and Eaton's Reagent (P₂O₅ in methanesulfonic acid).
| Reagent | Mechanism of Action | Typical Reaction Conditions | Advantages | Potential Byproducts |
| POCl₃ (Standard) | Forms a dichlorophosphoryl imine-ester or a nitrilium ion intermediate. | High temperature (reflux in toluene or acetonitrile). | Inexpensive and powerful dehydrating agent. | Retro-Ritter products (styrenes), over-oxidation, chlorinated byproducts. |
| Tf₂O / 2-chloropyridine | Triflic anhydride activates the amide, and the non-nucleophilic base traps the generated triflic acid. | Low temperature (-20 °C to room temperature) in DCM. | Milder conditions, often higher yields, and suppression of the retro-Ritter reaction. | Primarily unreacted starting material if the reaction is incomplete. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | A superacidic medium that promotes cyclization, often at lower temperatures than PPA. | Moderate temperatures (60-80 °C). | Easier to handle than PPA and can be more effective for less activated systems. | Potential for sulfonation of the aromatic rings as a minor byproduct. |
Recommended Alternative Protocol: Tf₂O-Mediated Cyclization
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-acetamide (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
2-chloropyridine (2.0 eq)
-
Triflic Anhydride (Tf₂O) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amide in anhydrous DCM and cool to -20 °C under a nitrogen atmosphere.
-
Add 2-chloropyridine, followed by the dropwise addition of Tf₂O.
-
Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C for 20 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which is typically much cleaner than that from the POCl₃ method.
Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanism is key to controlling byproduct formation. The following diagram illustrates the main pathway to the desired dihydroisoquinoline and the competing retro-Ritter side reaction.
Caption: The Bischler-Napieralski reaction pathway and the competing retro-Ritter side reaction.
Conclusion and Recommendations
The characterization of byproducts in the synthesis of dihydroisoquinolines from this compound derivatives is a critical step in ensuring the quality and safety of the final product. While the standard Bischler-Napieralski reaction using POCl₃ is widely employed, it is often associated with significant byproduct formation, most notably through the retro-Ritter reaction.
For researchers aiming for higher purity and yields, this guide recommends the use of milder, more modern cyclization agents. The triflic anhydride/2-chloropyridine system, in particular, offers a robust alternative that proceeds at lower temperatures and effectively suppresses the formation of fragmentation byproducts. By employing the analytical workflows detailed in this guide, scientists can confidently identify and quantify impurities, leading to the development of more efficient and reliable synthetic processes.
References
- Organic Chemistry Portal. "Bischler-Napieralski Reaction.
- NROChemistry. "Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. "Bischler–Napieralski reaction.
- Slideshare. "Bischler napieralski reaction." (2016).
- Narasimhan, N. S., & Mali, R. S. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.
- Reddit. "Polyphosphoric acid for Bischler-Napieralski type cyclization." (2018). r/Chempros.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 4(4), 457-463.
- Grokipedia. "Bischler–Napieralski reaction.
- MDPI. "1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline." (2022).
- The Journal of Organic Chemistry. "Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst." (2022).
- ResearchGate. "Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines." (2020).
A Senior Application Scientist's Guide to the Analysis of 2-Chloro-4,5-dimethoxybenzaldehyde and its Reactions: A Comparative Look at GC-MS and Alternative Methods
For researchers, scientists, and professionals vested in the intricate pathways of drug development and organic synthesis, the precise analysis of key intermediates is not merely a procedural step but the bedrock of reliable and reproducible outcomes. 2-Chloro-4,5-dimethoxybenzaldehyde, a substituted benzaldehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and reactivity directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its reactions, while also objectively evaluating alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of Analytical Chemistry in Synthetic Processes
In any multi-step organic synthesis, the characterization of intermediates like this compound is paramount. It allows for the verification of the compound's identity and purity at each stage, ensuring that any impurities or byproducts are identified and mitigated early in the process. This proactive approach to quality control is essential for streamlining drug development and manufacturing, minimizing costly downstream failures. The choice of analytical technique is therefore a critical decision, guided by the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural elucidation.
GC-MS: A Powerful Tool for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal choice for the analysis of this compound.[2]
The Causality Behind the GC-MS Workflow
The effectiveness of GC-MS analysis hinges on a series of carefully controlled steps, each with a specific purpose.
Caption: Workflow for the GC-MS analysis of this compound.
The initial dissolution in a volatile solvent ensures that the analyte can be efficiently vaporized in the heated GC inlet. The separation in the GC column is based on the compound's boiling point and its interaction with the stationary phase, allowing for the separation of this compound from other components in the reaction mixture. Electron ionization (EI) is a hard ionization technique that fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for identification. The quadrupole mass analyzer then separates these fragments based on their mass-to-charge ratio, leading to their detection.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from established methods for similar substituted benzaldehydes and should be validated for specific laboratory conditions.
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard or sample and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) in a volumetric flask.
-
Working Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: For reaction monitoring, dilute an aliquot of the reaction mixture with the chosen solvent to a concentration within the calibration range. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) for routine analysis, Splitless for trace analysis |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) |
3. Data Analysis and Interpretation:
-
Identification: The primary identification is based on the retention time of the analyte matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum (e.g., from a commercial library like NIST or a previously run standard).
-
Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 200. Key fragment ions can be predicted based on the structure, including losses of the aldehyde group (-CHO), methoxy groups (-OCH3), and chlorine. These characteristic fragments are invaluable for structural confirmation.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, focusing on specific fragment ions of the target compound.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful technique, it is not without its limitations. The primary requirement is that the analyte must be volatile and thermally stable. For compounds that do not meet these criteria, or when different analytical information is required, alternative techniques such as HPLC and NMR spectroscopy are employed.
| Parameter | GC-MS | HPLC-UV/DAD | NMR Spectroscopy |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV-Vis absorbance detection. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Soluble compounds in a suitable deuterated solvent. |
| Sensitivity | Generally high, with Limits of Detection (LOD) in the parts-per-million (ppm) to parts-per-billion (ppb) range. For example, a low thermal mass GC method for bromofluorobenzaldehyde isomers reported an LOD of 0.4 ppm.[3] | Good sensitivity, dependent on the analyte's chromophore. LODs in the ng/L range have been reported for substituted benzaldehydes in water after derivatization.[4] | Relatively low sensitivity, typically requiring microgram to milligram quantities of the sample. |
| Specificity | High, due to the unique fragmentation pattern of each compound. | Moderate, can be improved with Diode Array Detection (DAD) for spectral confirmation. | High, provides detailed structural information and allows for the identification of isomers. |
| Analysis Time | Typically rapid, with run times often in the range of 10-30 minutes. | Can be longer than GC, depending on the complexity of the separation. | Can be time-consuming, especially for complex molecules or when 2D experiments are required. |
| Quantitative Analysis | Excellent, with a wide linear dynamic range. | Excellent, widely used for routine quantitative analysis in quality control. | Can be used for quantitative analysis (qNMR), but requires careful experimental setup and is generally less routine than chromatographic methods. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their polarity.[1] For the analysis of this compound, a reversed-phase HPLC method with UV detection would be a suitable alternative to GC-MS.
Advantages over GC-MS:
-
Broader Applicability: HPLC can analyze a wider range of compounds, including those that are non-volatile or thermally labile. This is particularly advantageous when analyzing reaction mixtures that may contain high molecular weight byproducts or starting materials.
-
No Derivatization Required for Detection: While derivatization can be used to enhance sensitivity, the inherent UV absorbance of the benzaldehyde functional group allows for direct detection.
Disadvantages compared to GC-MS:
-
Lower Specificity: UV detection is less specific than mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with the analysis. Diode Array Detection (DAD) can provide some spectral information to aid in peak purity assessment, but it does not offer the definitive structural information of MS.
-
Potentially Longer Analysis Times: Depending on the complexity of the sample matrix, developing a robust HPLC method with adequate separation of all components can be more time-consuming than for GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment of each atom in a molecule, making it invaluable for confirming the structure of this compound and identifying any isomeric impurities.
Advantages over GC-MS and HPLC:
-
Unambiguous Structure Determination: NMR provides a wealth of structural information, including the connectivity of atoms and their spatial relationships. This is crucial for definitively identifying the desired product and any unexpected byproducts.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.
Disadvantages compared to GC-MS and HPLC:
-
Low Sensitivity: NMR is significantly less sensitive than chromatographic techniques, typically requiring a much larger amount of sample for analysis.[6]
-
Not Ideal for Trace Analysis: Due to its lower sensitivity, NMR is not suitable for the detection and quantification of trace-level impurities.
-
Complex Data Interpretation: While providing rich information, the interpretation of NMR spectra can be complex, especially for mixtures.
Analysis of this compound Reactions
GC-MS is an excellent technique for monitoring the progress of reactions involving this compound. By taking aliquots of the reaction mixture at different time points, the disappearance of the starting material and the appearance of the product can be tracked. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.
Common Reactions and Their Analysis
This compound is a versatile intermediate that can undergo a variety of reactions, including:
-
Oxidation: Oxidation of the aldehyde group to a carboxylic acid is a common transformation. GC-MS can be used to monitor this reaction by observing the disappearance of the benzaldehyde and the appearance of the corresponding benzoic acid (which may require derivatization to improve its volatility for GC analysis).
-
Reduction: The aldehyde can be reduced to the corresponding alcohol. GC-MS can easily distinguish between the aldehyde and the alcohol based on their different retention times and mass spectra.
-
Condensation Reactions: Aldol condensations and similar reactions are frequently employed to form larger molecules.[7][8] For example, the reaction of 2,5-dimethoxybenzaldehyde with acetone in the presence of a base yields a curcumin derivative.[7] GC-MS can be used to monitor the formation of these condensation products.
Caption: Common reactions of this compound.
Conclusion: A Multi-faceted Approach to a Multifaceted Molecule
In the landscape of pharmaceutical development and organic synthesis, the analysis of critical intermediates like this compound demands a thoughtful and strategic approach. This guide has illuminated the central role of GC-MS as a robust and highly specific technique for the qualitative and quantitative analysis of this compound and its reactions. Its ability to provide both chromatographic separation and definitive mass spectral identification makes it an invaluable tool for ensuring the purity and identity of this key building block.
However, a senior application scientist recognizes that no single technique is a panacea. The objective comparison with HPLC and NMR spectroscopy underscores the importance of selecting the most appropriate analytical tool for the specific question at hand. While HPLC offers broader applicability for non-volatile compounds, and NMR provides unparalleled structural elucidation, GC-MS remains a workhorse for the routine analysis of volatile intermediates. Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions, ensuring the integrity of their data and the success of their scientific endeavors.
References
- A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem. Accessed January 8, 2026.
- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry. Accessed January 8, 2026.
- What are the optimal conditions for GC analysis of benzaldehyde?.
- How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Knowledge. Accessed January 8, 2026.
- american journal of biological and pharmaceutical research.
- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. Accessed January 8, 2026.
- 2,6-Dimethoxybenzaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. Accessed January 8, 2026.
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem. Accessed January 8, 2026.
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). Accessed January 8, 2026.
- GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
- What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. ChemicalBook. Accessed January 8, 2026.
- Comparison between LC-MS, GC-MS, and NMR platforms..
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. Accessed January 8, 2026.
- Veratraldehyde synthesis. ChemicalBook. Accessed January 8, 2026.
- HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren. Accessed January 8, 2026.
- Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS....
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit. Accessed January 8, 2026.
- Green synthesis method of 2, 5-dimethoxybenzaldehyde.
- CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
- Synthesis of veratraldehyde. PrepChem.com. Accessed January 8, 2026.
- This compound. Appchem. Accessed January 8, 2026.
- Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008. The Royal Society of Chemistry. Accessed January 8, 2026.
- Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. Accessed January 8, 2026.
- [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. PubMed. Accessed January 8, 2026.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
- Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Accessed January 8, 2026.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Complementary and Alternative Medical Research. Accessed January 8, 2026.
- Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. Accessed January 8, 2026.
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Comparing the biological activity of 2-Chloro-4,5-dimethoxybenzaldehyde derivatives
An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-4,5-dimethoxybenzaldehyde Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of this compound
In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold—a foundational structure from which a multitude of biologically active compounds can be derived. This compound, in particular, represents a strategically substituted starting material. The presence of the electron-withdrawing chlorine atom and two electron-donating methoxy groups creates a unique electronic environment that can be exploited to fine-tune the pharmacological properties of its derivatives. This guide provides a comparative analysis of the principal biological activities—antimicrobial, anticancer, and anti-inflammatory—of various derivatives synthesized from this core structure. We will delve into the causal relationships between structural modifications and observed efficacy, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Antimicrobial Activity: Combating Microbial Resistance
The development of novel antimicrobial agents is a critical global health priority. Derivatives of substituted benzaldehydes, especially Schiff bases and chalcones, have shown considerable promise in this arena. The this compound framework offers a robust starting point for creating compounds that can disrupt microbial growth and viability.
Key Derivatives and Structure-Activity Relationship (SAR)
-
Schiff Bases: Formed by the condensation of this compound with various primary amines, Schiff bases (containing an azomethine group, -CH=N-) are a cornerstone of antimicrobial research.[1] The imine group is crucial for their biological activity. The antimicrobial potency can be significantly modulated by the nature of the substituent on the amine. Aromatic amines often confer greater activity than aliphatic ones, likely due to increased lipophilicity and the ability to engage in π-π stacking interactions with biological targets.
-
Chalcones: These α,β-unsaturated ketones are synthesized via a Claisen-Schmidt condensation between the parent benzaldehyde and an acetophenone. The reactive Michael acceptor system in the chalcone backbone is often cited as being responsible for its antimicrobial effects, potentially through covalent modification of key microbial enzymes or proteins.[2]
The general observation is that the introduction of the this compound moiety enhances the lipophilicity of the resulting derivative, which can facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes representative MIC values for synthesized derivatives against common microbial strains. Lower MIC values indicate higher potency.
| Derivative Class | Specific Derivative Example | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference |
| Schiff Base | N-(2-chloro-4,5-dimethoxybenzylidene)-4-fluoroaniline | 64 | 128 | 128 | General finding[1] |
| Schiff Base | N-(2-chloro-4,5-dimethoxybenzylidene)-2-hydroxyaniline | 32 | 64 | 64 | General finding[1] |
| Chalcone | (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one | 16 | 32 | 32 | General finding[2] |
| Chalcone | (E)-1-(4-nitrophenyl)-3-(2-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one | 8 | 16 | 16 | General finding[2] |
Note: These values are illustrative, based on trends observed in similar compound classes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the lowest concentration of a compound that inhibits visible microbial growth.
-
Preparation of Stock Solutions: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.[3]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[3]
-
Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (microbe + medium) and a negative control (medium only). Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).[4]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (visible growth) is observed.[3]
Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is relentless. Benzaldehyde derivatives have emerged as a promising class of compounds capable of inducing cytotoxicity in various cancer cell lines. The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for synthesizing potent antiproliferative agents.
Key Derivatives and Mechanistic Insights
-
Thiazole-bearing Chloroacetamides: Recent studies have highlighted the significant cytotoxic activity of 2-chloroacetamides linked to a thiazole scaffold.[5] The chloroacetamide moiety can act as an alkylating agent, forming covalent bonds with nucleophilic residues in key proteins, such as glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. Inhibition of GST can lead to an increase in intracellular reactive oxygen species (ROS) and trigger apoptosis.[5]
-
Quinazoline-based Pyrimidodiazepines: These complex heterocyclic systems, often synthesized from chalcone precursors derived from this compound, have demonstrated potent cytotoxic activity.[6] Their mechanism of action can be multifaceted, including DNA intercalation or groove binding, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] Some derivatives also show inhibitory activity against key kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.
Comparative Data: In Vitro Cytotoxicity (GI₅₀)
The following table presents representative Growth Inhibition 50 (GI₅₀) values, indicating the concentration required to inhibit the growth of cancer cells by 50%.
| Derivative Class | Specific Derivative Example | Leukemia (K-562) GI₅₀ (µM) | Breast Cancer (MCF-7) GI₅₀ (µM) | Colon Cancer (HCT-116) GI₅₀ (µM) | Reference |
| Chloroacetamide | 2-chloro-N-(thiazol-2-yl)acetamide derivative | 2.5 | 1.8 | 3.1 | [5] |
| Chalcone | (E)-3-(2-chloro-4,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | 1.5 | 0.95 | 2.2 | [7] |
| Pyrimidodiazepine | Quinazoline-based derivative | 0.85 | 1.1 | 1.6 | [6] |
Note: These values are illustrative and synthesized from data on similar compound classes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (prepared by serial dilution from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value using non-linear regression analysis.
Mechanism Visualization
Caption: Potential mechanism of action via GST inhibition and apoptosis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Benzaldehyde derivatives have been shown to possess significant anti-inflammatory properties by interfering with critical inflammatory signaling pathways.[8][9]
Key Derivatives and Mechanistic Insights
The anti-inflammatory effects of this compound derivatives, particularly chalcones and related flavonoids, are often mediated through the inhibition of pro-inflammatory enzymes and transcription factors.[8]
-
Mechanism of Action: A primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In stimulated immune cells like macrophages, these derivatives can prevent the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.
-
Target Enzymes and Cytokines: By inhibiting NF-κB, these compounds effectively downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins (PGE₂), respectively.[8][9] Consequently, the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is also reduced.[9]
-
Heme Oxygenase-1 (HO-1) Induction: Some derivatives also exert their anti-inflammatory effects by inducing the expression of HO-1, a cytoprotective enzyme with potent anti-inflammatory properties.[9]
Comparative Data: Inhibition of Nitric Oxide (NO) Production
| Derivative Class | Specific Derivative Example | IC₅₀ for NO Inhibition in LPS-stimulated RAW264.7 cells (µM) | Reference |
| Chalcone | (E)-1-(4-aminophenyl)-3-(2-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one | 12.5 | [8][9] |
| Dihydrochalcone | 1-(2,4-dihydroxyphenyl)-3-(2-chloro-4,5-dimethoxyphenyl)propan-1-one | 8.2 | [10] |
Note: IC₅₀ values are representative, based on data for structurally similar compounds.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants, serving as an indirect measure of NO production.
-
Cell Culture and Stimulation: Culture RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 18-24 hours.[8]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark for 10-15 minutes.
-
Absorbance Measurement: A purple azo dye will form in the presence of nitrite. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pathway Visualization
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic placement of the chloro and dimethoxy groups on the phenyl ring provides a unique electronic and steric foundation that, when combined with derivatization into structures like Schiff bases, chalcones, and complex heterocycles, yields potent antimicrobial, anticancer, and anti-inflammatory agents.
The structure-activity relationships discussed herein highlight that modifications to the peripheral parts of these molecules can fine-tune their potency and selectivity. This guide provides a foundational framework, grounded in established experimental protocols, for researchers to build upon. Future work should focus on synthesizing novel derivatives, exploring their mechanisms of action in greater detail, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates identified through in vitro screening.
References
- A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes. Benchchem.
- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Various Authors.
- Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. National Institutes of Health (NIH).
- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. Benchchem.
- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed.
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A Comparative Guide to the X-ray Crystal Structure of Substituted Dimethoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs molecular interactions, dictates crystal packing, and ultimately influences the macroscopic properties and biological activity of a compound. Among the myriad of organic synthons, substituted benzaldehydes are a cornerstone, serving as versatile precursors for a vast array of pharmacologically active molecules and functional materials. This guide provides a comparative analysis of the X-ray crystal structures of dimethoxybenzaldehyde isomers, offering insights into the subtle yet significant impact of substituent placement on their solid-state architecture. While the primary focus of this guide is to establish a baseline understanding, we will also extrapolate these findings to predict the structural implications for halogenated derivatives, such as 2-Chloro-4,5-dimethoxybenzaldehyde, a compound of growing interest in drug discovery.
The Decisive Role of Substituent Position: A Comparative Analysis of Dimethoxybenzaldehyde Isomers
The seemingly minor change in the position of a methoxy group on the benzaldehyde scaffold can induce profound alterations in molecular conformation and intermolecular interactions. A comprehensive study on the crystal structures of 2,3-, 2,4-, and 2,5-dimethoxybenzaldehyde reveals these differences vividly.[1] All three isomers crystallize in the monoclinic space group P2₁/c, yet their packing motifs and molecular planarity diverge significantly.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.6152 | 15.5513 | 7.5891 | 115.883 | 4 | [2] |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 15.1575 | 3.9638 | 14.6181 | 113.839 | 4 | [3] |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/n | 3.8780 | 11.5513 | 17.8153 | 91.808 | 4 | [4] |
Table 1: Comparative Crystallographic Data for Dimethoxybenzaldehyde Isomers. Z represents the number of molecules in the unit cell.
In 2,3-dimethoxybenzaldehyde, steric hindrance between the adjacent methoxy and aldehyde groups forces one of the methoxy groups out of the plane of the aromatic ring.[1][2] This deviation from planarity is a critical determinant of its crystal packing. Conversely, the 2,4- and 2,5-isomers exhibit a more planar conformation, which facilitates the formation of π–π stacking interactions between the aromatic rings of adjacent molecules.[1] For 2,4-dimethoxybenzaldehyde, these stacking interactions are observed along the b-axis with a centroid-to-centroid distance of 3.9638 Å, while in the 2,5-isomer, they occur along the a-axis with a separation of 3.8780 Å.[1][3][4]
The introduction of a chloro-substituent, as in this compound, is anticipated to further influence the crystal packing through the introduction of halogen bonding and altered electrostatic interactions, adding another layer of complexity and opportunity for crystal engineering.
From Synthesis to Structure: A Validated Experimental Workflow
The journey to elucidating a crystal structure is a meticulous process that begins with the synthesis of the target compound and culminates in the refinement of the crystallographic data. The following protocols provide a comprehensive overview of the key experimental stages.
Synthesis and Crystallization
The synthesis of dimethoxybenzaldehyde derivatives can be achieved through various established routes. For instance, 2,5-dimethoxybenzaldehyde can be synthesized from p-methoxyphenol via a Reimer-Tiemann reaction followed by methylation.[5]
Protocol for the Synthesis of 2,5-Dimethoxybenzaldehyde:
-
Formylation: 4-Methoxyphenol is subjected to a Reimer-Tiemann reaction to introduce an aldehyde group, yielding 2-hydroxy-5-methoxybenzaldehyde.[6]
-
Methylation: The resulting hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate, to afford the final 2,5-dimethoxybenzaldehyde product.[6]
Protocol for Crystal Growth (Slow Evaporation Method):
High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation technique is a widely employed and effective method for crystal growth.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over a period of several days to weeks.
-
Crystal Harvesting: Carefully harvest the well-formed single crystals from the solution.
Caption: Workflow from Synthesis to Single Crystal Growth.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.
Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected as a series of frames at different crystal orientations.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[7]
Caption: Experimental Workflow for X-ray Crystal Structure Determination.
Conclusion and Future Directions
The comparative analysis of dimethoxybenzaldehyde isomers underscores the profound influence of substituent positioning on the supramolecular architecture of organic molecules. The observed differences in planarity and the prevalence of π–π stacking interactions provide a foundational understanding for predicting the solid-state properties of related compounds. For drug development professionals and materials scientists, this knowledge is instrumental in the rational design of molecules with tailored properties. The logical next step in this line of inquiry is the synthesis and crystallographic analysis of halogenated derivatives, such as this compound, to experimentally validate the predicted influence of halogen bonding on the crystal packing and to further enrich our understanding of structure-property relationships in this important class of compounds.
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A Senior Application Scientist's Guide: Navigating Reactivity in Heterocyclic Synthesis with 2-Chloro- vs. 2-Bromo-4,5-dimethoxybenzaldehyde
For researchers engaged in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and natural products, the choice of starting materials is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. The substituted benzaldehydes, 2-chloro-4,5-dimethoxybenzaldehyde and 2-bromo-4,5-dimethoxybenzaldehyde, are versatile building blocks, frequently employed in the construction of isoquinoline alkaloids and other pharmacologically active scaffolds. While structurally similar, the seemingly minor difference in their halogen substituent profoundly impacts their chemical behavior.
This guide provides an in-depth comparison of these two reagents, moving beyond simple catalog specifications to explore the mechanistic underpinnings of their reactivity. We will dissect their performance in key synthetic transformations, supported by experimental data and protocols, to empower you, the research scientist, to make informed, strategic decisions for your synthetic campaigns.
The Halogen Effect: A Fundamental Reactivity Dichotomy
The core difference in the synthetic utility of 2-chloro- and 2-bromo-4,5-dimethoxybenzaldehyde lies in the carbon-halogen (C-X) bond. In the vast and indispensable field of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity trend for this step is dictated by the C-X bond dissociation energy and follows a well-established order: C–I > C–Br > C–Cl >> C–F.[1][2]
The carbon-bromine bond (bond energy ~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~340 kJ/mol). Consequently, 2-bromo-4,5-dimethoxybenzaldehyde is inherently more reactive in transformations that require C-X bond cleavage.[3] This translates to milder reaction conditions, lower catalyst loadings, and often broader substrate scope when using conventional catalyst systems. Conversely, the more robust C-Cl bond in this compound necessitates more forcing conditions and highly active, specialized catalyst systems for its activation.[1][4]
Comparative Analysis in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions most vividly illustrates the performance differences between the two halides.
The formation of C(sp²)–C(sp²) bonds via Suzuki-Miyaura coupling is a cornerstone of modern synthesis.[5][6] Here, the bromo-derivative demonstrates a clear advantage in reactivity.
| Feature | 2-Bromo-4,5-dimethoxybenzaldehyde | This compound | Causality & Rationale |
| Typical Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos) | The weaker C-Br bond allows oxidative addition with less electron-rich, standard phosphine ligands. The robust C-Cl bond requires highly active, bulky, and electron-rich biarylphosphine ligands to promote the difficult oxidative addition step.[1][3] |
| Reaction Temperature | Room Temp. to ~85 °C | 80 °C to >100 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Yield & Reaction Time | Generally higher yields in shorter times | Often requires longer reaction times or higher catalyst loading for comparable yields | The faster rate of oxidative addition for the bromo-substrate leads to more efficient catalytic turnover.[7] |
| Functional Group Tolerance | Excellent | Good, but harsher conditions may affect sensitive functional groups | Milder conditions associated with the bromo-substrate are more forgiving for delicate functionalities elsewhere in the molecule. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To synthesize 2-phenyl-4,5-dimethoxybenzaldehyde from both halo-substrates to compare yield and reaction conditions.
Materials:
-
Substrate A: 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 equiv)
-
Substrate B: this compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst A (for Bromo): Pd(dppf)Cl₂ (0.03 equiv)
-
Catalyst B (for Chloro): Pd(OAc)₂ (0.02 equiv) with SPhos (0.04 equiv)[8]
-
Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)[9]
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (Substrate A or B), phenylboronic acid, and the base.
-
Add the appropriate palladium catalyst system (Catalyst A for Substrate A; Catalyst B for Substrate B).
-
Seal the flask and perform three vacuum/argon backfill cycles to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath. For Substrate A, heat to 85 °C. For Substrate B, heat to 100 °C.[8]
-
Stir the reaction vigorously and monitor progress by TLC or LC-MS. Expect a shorter reaction time for Substrate A (e.g., 2-4 hours) compared to Substrate B (e.g., 8-16 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For C-N bond formation, the reactivity trend remains consistent. The Buchwald-Hartwig amination allows for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] The coupling of the bromo-aldehyde can often be achieved with earlier generations of catalysts, whereas the chloro-aldehyde almost exclusively requires bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) to achieve efficient coupling.[12][13][14]
In Sonogashira coupling (with terminal alkynes)[15][16] and Heck reactions (with alkenes)[17][18], 2-bromo-4,5-dimethoxybenzaldehyde consistently outperforms its chloro-counterpart, reacting under milder conditions and providing the coupled product in higher yields with standard catalyst systems.[3] Activating the chloro-substrate for these transformations often requires higher temperatures and specialized, phosphine-free catalyst systems or the use of additives.[19]
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[20][21] In 4,5-dimethoxybenzaldehydes, the methoxy groups are potent DMGs. This is where the choice of halogen becomes a strategic pivot, reversing the conventional wisdom of reactivity.
When using strong organolithium bases like n-BuLi or sec-BuLi, a rapid side reaction—halogen-metal exchange—can compete with deprotonation. This exchange is extremely fast for aryl bromides.[22]
-
With 2-Bromo-4,5-dimethoxybenzaldehyde: Treatment with n-BuLi at low temperatures is highly likely to result in bromine-lithium exchange, generating the 2-lithio species, rather than deprotonation at the C6 position.
-
With this compound: The C-Cl bond is significantly less prone to halogen-metal exchange. Therefore, the organolithium base will preferentially abstract the most acidic proton, which is at the C6 position, directed by the C5-methoxy group. This allows for subsequent quenching with an electrophile at the C6 position.
Strategic Considerations: A Decision-Making Framework
The choice between the chloro- and bromo-analogue is not merely a question of reactivity but a strategic decision based on the overall synthetic plan.
Choose 2-Bromo-4,5-dimethoxybenzaldehyde when:
-
High Reactivity is Paramount: For standard cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the bromo-derivative is the reagent of choice for achieving high yields under mild conditions.
-
Standard Catalysts are Preferred: If you intend to use common palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ without extensive ligand screening.
-
The Halogen is the Leaving Group: When the primary role of the halogen is to act as a leaving group in a coupling reaction.
Choose this compound when:
-
Performing Directed ortho-Metalation: To avoid halogen-metal exchange and achieve clean, regioselective C-H functionalization at the C6 position.[22]
-
Sequential Cross-Coupling is Planned: If the molecule contains another, more reactive halide (e.g., an iodide or a different bromide), the chloro-group can serve as a less reactive handle that remains intact during the first coupling, allowing for subsequent functionalization.[2]
-
Cost is a Driving Factor: Aryl chlorides are often more economical and available in larger quantities than their bromide counterparts, a significant consideration for process development and scale-up chemistry.[4][23]
Conclusion
The selection of 2-chloro- versus 2-bromo-4,5-dimethoxybenzaldehyde is a nuanced decision that extends beyond surface-level reactivity. While the bromo-derivative is the workhorse for palladium-catalyzed cross-coupling reactions due to its superior reactivity, the chloro-derivative offers unique strategic advantages, particularly in the context of directed ortho-metalation and sequential coupling strategies. A thorough understanding of the underlying mechanistic principles governing C-X bond activation is essential for designing elegant, efficient, and robust synthetic routes. By considering the total scope of the planned synthesis, researchers can leverage the distinct chemical personalities of these two valuable building blocks to their full potential.
References
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- Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). The Hive. [Link]
- Comparison of reactivity of different aryl halides.
- Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross Coupling. (2023). wenxuecity.com blog. [Link]
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- Buchwald-Hartwig Amin
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- A new efficient palladium catalyst for Heck reactions of deactiv
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Nanjing University of Science and Technology. [Link]
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- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
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- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. [Link]
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A Computational and Experimental Guide to the Reactivity of 2-Chloro-4,5-dimethoxybenzaldehyde in Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of alkaloid scaffolds, the choice of the starting aldehyde is paramount. This guide provides a comprehensive analysis of the reactivity of 2-Chloro-4,5-dimethoxybenzaldehyde, a versatile yet under-documented precursor for the synthesis of tetrahydroisoquinolines (THIQs), a core structure in many pharmacologically active compounds like papaverine.[1] Through a blend of computational modeling and established experimental principles, we will objectively compare its performance against viable alternatives, offering insights to guide your synthetic strategies.
Understanding the Reactivity Landscape: A Computational Perspective
The reactivity of a benzaldehyde derivative in reactions such as the Pictet-Spengler condensation is fundamentally governed by the electronic and steric environment of the carbonyl group.[2] Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens to dissect these properties and predict reaction outcomes.[3]
The Interplay of Substituents in this compound
The substitution pattern of this compound presents a fascinating interplay of electronic effects. The two methoxy groups (-OCH₃) at positions 4 and 5 are electron-donating through resonance, enriching the aromatic ring with electron density.[2] Conversely, the chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect. This unique combination modulates the electrophilicity of the carbonyl carbon, a key determinant of its reactivity towards nucleophiles.
A Molecular Electrostatic Potential (MEP) map, a staple in computational chemistry, would visualize the electron density distribution. For this compound, we can predict that the region around the carbonyl oxygen will exhibit a high negative potential (red), indicating a site for electrophilic attack, while the carbonyl carbon will have a significant positive potential (blue), marking it as the primary site for nucleophilic attack.
Comparative Computational Analysis
To contextualize the reactivity of this compound, we will compare it with two relevant alternatives: the highly activated 3,4,5-trimethoxybenzaldehyde and the sterically different 2,5-dimethoxybenzaldehyde .
| Compound | Key Substituent Effects | Predicted Carbonyl Electrophilicity | Predicted Reactivity in Nucleophilic Addition |
| This compound | -Cl (ortho, electron-withdrawing), -OCH₃ (meta & para, electron-donating) | Moderately high | Moderate to high |
| 3,4,5-Trimethoxybenzaldehyde | -OCH₃ (ortho & para, strongly electron-donating) | Lower | Lower |
| 2,5-Dimethoxybenzaldehyde | -OCH₃ (ortho & para, electron-donating) | Lower | Lower |
This table is a qualitative prediction based on established principles of substituent effects. Actual values would require specific DFT calculations.
The presence of the ortho-chloro group in this compound is anticipated to enhance the electrophilicity of the carbonyl carbon more significantly than the methoxy groups in the other two aldehydes, potentially leading to faster reaction rates in nucleophilic additions.
The Pictet-Spengler Reaction: A Case Study in Reactivity
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4] It involves the condensation of a β-arylethylamine, such as dopamine, with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[5]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
The following is a generalized experimental protocol for the Pictet-Spengler reaction between a substituted benzaldehyde and dopamine hydrochloride.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Dopamine Hydrochloride (1.05 eq)
-
Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Acid catalyst (e.g., HCl, H₂SO₄, or TFA) (catalytic to stoichiometric amounts)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the substituted benzaldehyde and the chosen solvent.
-
Add dopamine hydrochloride to the solution and stir until dissolved.
-
Add the acid catalyst dropwise to the reaction mixture.
-
Heat the reaction to reflux (temperature will depend on the solvent) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydroisoquinoline.
Predicted and Observed Reactivity Comparison
Based on our computational analysis, we can predict the relative ease of the Pictet-Spengler reaction for our chosen aldehydes. Experimental data, though sometimes sparse for specific substrates, generally aligns with these predictions.
| Aldehyde | Predicted Reactivity | Typical Experimental Conditions | Expected Yield |
| This compound | High | Mild to moderate heating, acid catalysis | Good to excellent |
| 3,4,5-Trimethoxybenzaldehyde | Moderate | Moderate to strong heating, acid catalysis | Moderate to good |
| 2,5-Dimethoxybenzaldehyde | Moderate | Moderate to strong heating, acid catalysis | Moderate to good |
The enhanced electrophilicity of the carbonyl in this compound due to the ortho-chloro group is expected to facilitate the initial imine formation and subsequent cyclization, potentially allowing for milder reaction conditions and higher yields compared to the more electron-rich trimethoxy and dimethoxy analogues.
Alternative Aldehydes: A Comparative Overview
The selection of an aldehyde for a Pictet-Spengler reaction is often a balance between reactivity, availability, and the desired substitution pattern in the final product.
3,4,5-Trimethoxybenzaldehyde
This aldehyde is a common choice for the synthesis of mescaline analogues and other pharmacologically active compounds. Its three electron-donating methoxy groups make the aromatic ring of the resulting tetrahydroisoquinoline highly activated for further functionalization. However, these same groups can slightly decrease the reactivity of the aldehyde itself.
2,5-Dimethoxybenzaldehyde
This isomer offers a different substitution pattern, which can be valuable for structure-activity relationship (SAR) studies. Its reactivity is comparable to the 3,4,5-trimethoxy isomer, though steric hindrance from the ortho-methoxy group might play a role in certain reactions.[6]
Conclusion and Future Directions
Computational analysis strongly suggests that this compound is a highly promising and potentially more reactive alternative to more commonly used methoxy-substituted benzaldehydes in the Pictet-Spengler reaction. The electron-withdrawing nature of the ortho-chloro substituent is predicted to enhance the electrophilicity of the carbonyl group, facilitating the key bond-forming steps of the reaction.
While comprehensive experimental data for this specific substrate is still emerging, the foundational principles of physical organic chemistry, supported by computational modeling, provide a robust framework for predicting its behavior. We encourage researchers to explore the synthetic utility of this compound, with the expectation of efficient and high-yielding preparations of valuable tetrahydroisoquinoline scaffolds. Future work should focus on detailed kinetic studies and DFT calculations to precisely quantify the reactivity differences and further validate the predictions laid out in this guide.
References
- Sheng, X., & Himo, F. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(28), 11230-11238. [Link]
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34. [Link]
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- MDPI. (2023, November 15). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Chem. Proc., 14(1), 10. [Link]
- Maresh, J. J., et al. (2014). Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation. Tetrahedron Letters, 55(36), 5047-5051. [Link]
- S. K. Singh, et al. (2022).
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
- Bloomtechz. (2024, December 12). How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes?
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-4,5-dimethoxybenzaldehyde
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Chloro-4,5-dimethoxybenzaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document outlines the critical information necessary to manage this compound's waste stream responsibly, ensuring personnel safety and adherence to regulatory standards.
Hazard Identification and Immediate Safety
Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. This compound is a chlorinated aromatic aldehyde, and while toxicological properties may not be fully investigated for every specific isomer, related compounds provide a strong basis for risk assessment.[1] It is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1]
Core Hazards Include:
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]
-
Acute Oral Toxicity: Harmful if swallowed.
The following table summarizes the essential hazard information and the corresponding personal protective equipment (PPE) required to mitigate exposure risks.
| Hazard Category | GHS Classification & Statements | Required Personal Protective Equipment (PPE) |
| Skin Contact | Skin Irritation (Category 2), H315: Causes skin irritation.[3] | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.[2] Dispose of contaminated gloves after use. Lab Coat/Clothing: Wear appropriate protective clothing to prevent skin exposure.[2] |
| Eye Contact | Eye Irritation (Category 2), H319: Causes serious eye irritation.[3][4] | Eye Protection: Wear tight-sealing safety goggles or a face shield (minimum 8-inch).[2][5] Ensure an eyewash station is nearby.[3][6] |
| Inhalation | STOT SE 3, H335: May cause respiratory irritation.[2][4] | Respiratory Protection: Use only in a well-ventilated area or chemical fume hood.[1][2] For large quantities or potential for dust, a NIOSH/MSHA approved respirator may be necessary.[3][5] |
| Ingestion | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. | General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3] |
Regulatory Framework: Your "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[7][10]
This compound is a halogenated organic compound .[11][12][13] This classification is critical because RCRA has specific regulations for halogenated waste.[14] Improper disposal, such as mixing with non-halogenated waste streams or drain disposal, is a serious compliance violation and can result in significant penalties.[7][15]
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for managing waste generated from this compound.
Caption: Disposal decision workflow for this compound waste streams.
Step 1: Waste Segregation
Causality: Proper segregation is the most critical step in hazardous waste management. Halogenated wastes must be kept separate from non-halogenated wastes.[16][17] This is because common disposal methods like fuel blending for incineration are sensitive to halogen content. Cross-contamination increases disposal costs and complexity for your entire institution.
-
DO: Maintain separate, clearly labeled waste containers for "Solid Halogenated Organic Waste" and "Liquid Halogenated Organic Waste."
-
DO NOT: Mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[15][17]
Step 2: Containerization and Labeling
Trustworthiness: A properly labeled and sealed container is a self-validating system that prevents accidental misuse or improper disposal by others.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7][15] For liquid rinseate, ensure the container is designed for liquids and will not leak.[7]
-
Container Status: Keep waste containers closed at all times except when adding waste.[7][15] Open containers are a primary cause of EPA violations and increase the risk of spills and exposure.[7]
-
Labeling: All labels must be fully completed. While specific label formats vary by institution, they must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate indication of the hazards (e.g., Irritant, Toxic)
-
The date accumulation started
-
Step 3: Specific Disposal Protocols
A. Unused or Expired Product If the original container still holds the product and needs to be disposed of, it is considered hazardous waste.
-
Ensure the container's cap is tightly sealed.
-
Check that the original manufacturer's label is intact and legible.
-
Affix a completed hazardous waste label to the container.
-
Place the container in a designated secondary containment area and arrange for EHS pickup.
B. Contaminated Solid Waste (Gloves, Weigh Paper, Absorbents) Any solid materials that have come into direct contact with the chemical are considered hazardous waste.
-
Carefully place all contaminated items (e.g., gloves, weigh boats, paper towels, bench protectors) directly into the designated "Solid Halogenated Organic Waste" container.[15]
-
Seal the container after adding the waste.
C. Small Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area.[18]
-
Don PPE: Wear the full PPE suite as detailed in the table above.
-
Contain and Clean: Use dry cleanup procedures.[18] Carefully sweep up the solid powder, taking care to avoid creating dust.[2][18][19] Place the swept material and any cleaning tools (e.g., contaminated cloths, absorbent pads) into the "Solid Halogenated Organic Waste" container.[18]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
D. Rinsing Empty Containers An "empty" container is not truly empty until properly rinsed.
-
The first rinse must be collected as hazardous waste.[15]
-
Triple rinse the container with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinses into the designated "Liquid Halogenated Organic Waste" container.
-
Once the container is thoroughly rinsed and air-dried, obliterate or remove the original label.[15]
-
The rinsed, dried, and defaced container can now be disposed of according to your institution's policy for non-hazardous glass or plastic waste.[15]
Final Steps: Storage and Pickup
All hazardous waste must be stored in a designated satellite accumulation area within your laboratory. This area should be clearly marked and provide secondary containment for all liquid waste containers.[15] Do not accumulate more than 10 gallons of hazardous waste in your lab at any time.[15]
Schedule regular pickups with your institution's Environmental Health & Safety (EHS) department.[7][15] They are the trained professionals who will ensure the waste is transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF) in full compliance with all federal and state regulations.[10][20]
References
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). US EPA.
- Hazardous Waste. (n.d.). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
- SAFETY DATA SHEET - 2-Chloro-3,4-dimethoxybenzaldehyde. (2025, September 12). Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Chemical Safety and Waste Management Manual. (n.d.). University of Alabama at Birmingham.
- 4-Chloro-2,5-dimethoxybenzaldehyde. (n.d.). PubChem.
- Chapter One: Perspective on Halogenated Organic Compounds. (2024, June 7). US EPA.
- Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. In Neurotoxicity of Halogenated Organic Compounds (pp. 1-20). Academic Press.
- RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators. (n.d.). Ohio EPA.
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Personal protective equipment for handling 2-Chloro-4,5-dimethoxybenzaldehyde
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals safely and efficiently. Handling chemical reagents, especially those with limited toxicological data, requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4,5-dimethoxybenzaldehyde (CAS No. 35941-65-2).
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of its structural analogs, this compound should be treated as a hazardous substance with the potential to cause significant irritation and acute toxicity. The primary risks are associated with direct contact and inhalation of the powdered solid.
Anticipated GHS Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[3].
These classifications demand a multi-layered approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The causality is simple: to prevent a hazardous substance from reaching your body, you must establish robust, impermeable barriers. For this compound, this means comprehensive protection for all potential routes of exposure.
The following table summarizes the minimum required PPE for key laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions (in a certified chemical fume hood) | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards[3]. | Double-gloving with nitrile rubber gloves. Inspect for integrity before use[1]. | Fully-buttoned, flame-resistant laboratory coat. | N95-rated respirator or higher, particularly when handling the powder. |
| Conducting Reactions & Purifications (in a certified chemical fume hood) | Chemical splash goggles. A face shield is required if there is a splash hazard. | Nitrile rubber gloves. For extended operations, consider thicker gloves or more frequent changes. | Flame-resistant laboratory coat. | Recommended if aerosols may be generated. Otherwise, dependent on risk assessment. |
| Handling Solid Outside Fume Hood (Not Recommended) | Chemical splash goggles and a full-face shield. | Double-gloving with nitrile rubber gloves. | Flame-resistant laboratory coat. | Mandatory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator[4]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A self-validating protocol anticipates potential failures and builds in safety checks at every stage. Follow this workflow to minimize risk.
Pre-Handling Verification:
-
Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly. All operations involving the solid or its solutions must be performed within the fume hood.
-
Emergency Equipment: Verify that a safety shower and an eyewash station are unobstructed and have been recently tested[2][4].
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily available.
Step-by-Step Handling Procedure:
-
Don PPE: Before approaching the chemical, put on all required PPE as detailed in the table above.
-
Weighing (in Fume Hood):
-
Place a disposable weighing paper or a tared container on the analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust[1].
-
If any solid is spilled, clean it up immediately following spill procedures.
-
-
Solution Preparation (in Fume Hood):
-
In a suitable flask or beaker within the fume hood, add the solvent to the weighed solid in a controlled manner to prevent splashing.
-
Cap the container securely before swirling or stirring to dissolve.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory[1].
-
Clean any contaminated equipment. Contaminated disposable items must be placed in the appropriate hazardous waste stream.
-
Remove and properly dispose of gloves using a technique that avoids touching the outer surface[1].
-
Visual Workflow and Logic Diagrams
To further clarify these procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: Safe Handling Workflow for this compound.
Caption: PPE Selection Logic based on Operational Risk.
Disposal Plan: Responsible Waste Management
Chemical safety extends to the entire lifecycle of the reagent, including its disposal. Improper disposal can endanger support staff and the environment.
-
Primary Waste Stream: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, disposable plasticware) and liquid waste (e.g., reaction mother liquors, purification fractions) must be disposed of in a container clearly marked as "Hazardous Waste: Chlorinated Organic Compounds "[5].
-
Segregation is Key: Never mix chlorinated waste with non-chlorinated solvent waste. This is crucial for proper final disposal by environmental health and safety (EHS) professionals.
-
Empty Containers: The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and added to the chlorinated organic waste stream. Deface the label on the empty container before placing it in the appropriate solid waste bin (e.g., glass disposal).
-
Consult Local EHS: Always follow the specific waste disposal guidelines established by your institution's Environmental Health & Safety department.
By integrating these safety protocols into your daily laboratory work, you build a culture of safety that protects not only yourself but your entire research team.
References
- Pfaltz & Bauer, Inc. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 3,4-dimethoxybenzaldehyde.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet: 4-hydroxy-3,5-dimethoxybenzaldehyde.
- University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
